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  • Product: 4-Iodo-2-(methylsulfonyl)pyridine
  • CAS: 1193244-95-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Iodo-2-(methylsulfonyl)pyridine: A Key Building Block for Drug Discovery

CAS Number: 1193244-95-9 For Researchers, Scientists, and Drug Development Professionals Introduction 4-Iodo-2-(methylsulfonyl)pyridine is a strategically important heterocyclic building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1193244-95-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-(methylsulfonyl)pyridine is a strategically important heterocyclic building block in medicinal chemistry and drug discovery.[1] Its unique trifunctional nature, possessing a pyridine core, a reactive iodine atom, and an electron-withdrawing methylsulfonyl group, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures with diverse pharmacological activities.[2][3] The pyridine scaffold is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Iodo-2-(methylsulfonyl)pyridine, with a focus on its practical utility in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Iodo-2-(methylsulfonyl)pyridine is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1193244-95-9[4]
Molecular Formula C₆H₆INO₂S[4]
Molecular Weight 283.09 g/mol [5]
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point Not explicitly reported, but expected to be a solid at room temperatureInferred from related compounds
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetateInferred from synthetic procedures
Stability Stable under standard laboratory conditions; should be stored in a cool, dark place away from strong oxidizing agents. Turns brown on storage.[6]

Synthesis and Mechanistic Insights

The synthesis of 4-Iodo-2-(methylsulfonyl)pyridine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the initial preparation of a substituted pyridine, followed by iodination and oxidation steps.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Thiolation cluster_1 Step 2: Oxidation A 2-Chloro-4-iodopyridine C 2-(Methylthio)-4-iodopyridine A->C Nucleophilic Aromatic Substitution B Sodium thiomethoxide B->C E 4-Iodo-2-(methylsulfonyl)pyridine C->E Oxidation D m-CPBA or Oxone® D->E

Caption: Synthetic pathway for 4-Iodo-2-(methylsulfonyl)pyridine.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-(Methylthio)-4-iodopyridine

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-4-iodopyridine is displaced by a methylthio group.

  • Materials:

    • 2-Chloro-4-iodopyridine

    • Sodium thiomethoxide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of 2-chloro-4-iodopyridine in anhydrous DMF at 0 °C, add sodium thiomethoxide portion-wise. The choice of a polar aprotic solvent like DMF facilitates the nucleophilic attack by solvating the cation and leaving the "naked" nucleophile.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-(methylthio)-4-iodopyridine, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Iodo-2-(methylsulfonyl)pyridine

The sulfide intermediate is then oxidized to the corresponding sulfone.

  • Materials:

    • 2-(Methylthio)-4-iodopyridine

    • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-(methylthio)-4-iodopyridine in dichloromethane.

    • Cool the solution to 0 °C and add m-CPBA (typically 2.2 equivalents for complete oxidation) portion-wise. The use of an ice bath is crucial to control the exothermic nature of the oxidation reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous sodium thiosulfate solution to destroy any excess peroxide, followed by a saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to afford pure 4-Iodo-2-(methylsulfonyl)pyridine.

Spectroscopic Characterization

The structural elucidation of 4-Iodo-2-(methylsulfonyl)pyridine is confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not widely published, the expected spectral data can be inferred from closely related structures and general principles of spectroscopy.[7][8]

TechniqueExpected Chemical Shifts/Signals
¹H NMR Signals corresponding to the three aromatic protons on the pyridine ring. The proton at the 3-position is expected to be a doublet, the proton at the 5-position a doublet of doublets, and the proton at the 6-position a doublet. The methyl protons of the sulfonyl group will appear as a singlet, typically in the range of 3.0-3.5 ppm.
¹³C NMR Six distinct signals for the six carbon atoms. The carbon bearing the iodine atom will be significantly shifted downfield. The carbon attached to the sulfonyl group will also be deshielded. The methyl carbon of the sulfonyl group will appear in the aliphatic region.[9]
FT-IR Characteristic absorption bands for the S=O stretching of the sulfonyl group (typically two strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), C-I stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Applications in Drug Discovery

The strategic placement of the iodo and methylsulfonyl groups on the pyridine ring makes 4-Iodo-2-(methylsulfonyl)pyridine a highly valuable building block for the synthesis of biologically active molecules.[1][10]

Suzuki-Miyaura Cross-Coupling Reactions

The presence of the iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11] This reaction allows for the facile formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the pyridine ring.[12]

Suzuki_Coupling A 4-Iodo-2-(methylsulfonyl)pyridine F 4-Aryl/Heteroaryl-2-(methylsulfonyl)pyridine A->F B Aryl/Heteroaryl Boronic Acid or Boronate Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., K₂CO₃, Cs₂CO₃) D->F Base E Solvent (e.g., Dioxane, Toluene, DMF) E->F Solvent

Caption: General scheme for the Suzuki-Miyaura coupling of 4-Iodo-2-(methylsulfonyl)pyridine.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 4-Iodo-2-(methylsulfonyl)pyridine, the desired aryl or heteroaryl boronic acid (or boronate ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable degassed solvent (e.g., dioxane, toluene, or DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the pyridine ring, potentially enhancing the rate of the oxidative addition step in the catalytic cycle.[13]

Role as a Pharmacophore

The 2-(methylsulfonyl)pyridine moiety itself has been identified as a key pharmacophore in various drug candidates. For example, derivatives of 2-(4-(methylsulfonyl)phenyl)pyridine have been investigated as agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis, making them potential therapeutic agents for type 2 diabetes.[2] The ability to readily modify the 4-position of the pyridine ring through the iodo-intermediate allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 4-Iodo-2-(methylsulfonyl)pyridine.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound may be sensitive to light and moisture over extended periods.

Conclusion

4-Iodo-2-(methylsulfonyl)pyridine is a versatile and valuable building block for researchers and scientists in the field of drug discovery. Its unique combination of a pyridine core, a reactive iodine atom, and a methylsulfonyl group provides a powerful tool for the synthesis of diverse and complex molecules. A solid understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of the next generation of therapeutics.

References

  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. (2021).
  • Iodopyridine: Common isomorphs, synthesis, side effects and applic
  • ¹H and (b) ¹³C NMR spectra recorded for the mono-iodo derivative of II.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Metin, T. Basic 1H- and 13C-NMR Spectroscopy. (2018).
  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. (2019).
  • 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry.
  • 4-Iodopyridine. ChemicalBook. (2026).
  • 4-Iodopyridine - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. (n.d.).
  • 4-Iodo-2-(methylsulfonyl)pyridine. ChemicalBook. (n.d.).
  • 4-Iodo-2-(methylsulfonyl)pyridine. BLD Pharm. (n.d.).
  • 4-Iodo-2-(methylsulfonyl)pyridine (CAS 1193244-95-9). Novasyn Organics. (n.d.).
  • Records of Natural Products-SI.
  • A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. (2019).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [¹⁸F]6-(2-Fluoropropyl) - PMC. (n.d.).
  • Suzuki Coupling. Organic Chemistry Portal. (n.d.).
  • Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Drug design and development. Biodrug. (n.d.).
  • 2-Amino-4-iodopyridine. Sigma-Aldrich. (n.d.).
  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applic
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. (n.d.).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. (n.d.).
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • 4-Iodopyridine. Santa Cruz Biotechnology. (n.d.).
  • 4-Iodo-2-methylpyridine. Sigma-Aldrich. (n.d.).

Sources

Exploratory

Chemo-Orthogonality in Drug Design: A Technical Profile of 4-Iodo-2-(methylsulfonyl)pyridine

Executive Summary & Physiochemical Profile 4-Iodo-2-(methylsulfonyl)pyridine is a high-value heterocyclic building block characterized by its unique "chemo-orthogonal" reactivity. It features two distinct electrophilic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physiochemical Profile

4-Iodo-2-(methylsulfonyl)pyridine is a high-value heterocyclic building block characterized by its unique "chemo-orthogonal" reactivity. It features two distinct electrophilic sites: the C4-iodine (susceptible to metal-catalyzed cross-coupling) and the C2-methylsulfonyl group (highly activated for nucleophilic aromatic substitution,


).

This dual-functionality allows medicinal chemists to sequentially functionalize the pyridine ring with high regioselectivity, making it a linchpin intermediate in the synthesis of kinase inhibitors and complex GPCR ligands.

Physiochemical Data Table
PropertyDataNote
Chemical Name 4-Iodo-2-(methylsulfonyl)pyridine
CAS Number 1193244-95-9 Verified [1, 2]
Molecular Formula

Molecular Weight 283.09 g/mol
Appearance Off-white to pale yellow solid(Typical for sulfonyl pyridines)
Solubility DCM, DMSO, DMF, Ethyl AcetateLow water solubility
Storage 2–8°C, Inert AtmosphereLight sensitive (Iodine stability)

Synthetic Architecture

The synthesis of 4-Iodo-2-(methylsulfonyl)pyridine is generally achieved through a two-stage sequence: Regioselective Thiolation followed by Oxidation . The starting material of choice is 2-fluoro-4-iodopyridine , as the C2-fluorine is significantly more labile to


 than the C4-iodine, ensuring regiocontrol.
Synthesis Workflow Diagram

SynthesisPath Start 2-Fluoro-4-iodopyridine (CAS: 22282-70-8) Inter 4-Iodo-2-(methylthio)pyridine (Sulfide Intermediate) Start->Inter Step 1: NaSMe, THF 0°C to RT (SNAr) Final 4-Iodo-2-(methylsulfonyl)pyridine (Target Sulfone) Inter->Final Step 2: mCPBA (2.5 eq) DCM, 0°C (Oxidation)

Figure 1: Two-step synthetic route ensuring regiochemical integrity of the C4-iodine moiety.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-2-(methylthio)pyridine

Principle: Nucleophilic Aromatic Substitution (


). The reaction leverages the high electrophilicity of the C2 position adjacent to the pyridine nitrogen.

Reagents:

  • 2-Fluoro-4-iodopyridine (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.1 eq)

  • Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-Fluoro-4-iodopyridine in anhydrous THF.

  • Addition: Cool the solution to 0°C. Add NaSMe portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The fluorine is displaced rapidly; prolonged stirring is unnecessary and may risk attacking the iodine.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

Step 2: Oxidation to 4-Iodo-2-(methylsulfonyl)pyridine

Principle: Electrophilic oxidation of sulfur. The sulfone (


) is a strong electron-withdrawing group (EWG), activating the ring for subsequent steps.

Reagents:

  • 4-Iodo-2-(methylthio)pyridine (1.0 eq)

  • mCPBA (meta-Chloroperoxybenzoic acid, 77% max) (2.5 eq)

  • DCM (Dichloromethane)

Procedure:

  • Setup: Dissolve the sulfide intermediate in DCM (0.1 M). Cool to 0°C.[1]

  • Oxidation: Add mCPBA portion-wise. Caution: mCPBA is an oxidant; avoid metal spatulas if possible and work behind a shield.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor for the disappearance of both the sulfide and the sulfoxide intermediate.

  • Workup: Quench with saturated

    
     (to reduce excess peroxide) and saturated 
    
    
    
    (to neutralize acid). Stir vigorously until layers separate clearly.
  • Extraction: Extract with DCM. Wash with

    
     again to ensure removal of m-chlorobenzoic acid byproduct.
    
  • Purification: Recrystallization from EtOAc/Hexanes is preferred for sulfones, or silica chromatography (20-40% EtOAc in Hexanes).

Reactivity & Chemo-Orthogonality

The power of this molecule lies in its ability to undergo orthogonal reactions. The C2-sulfone is a "soft" leaving group highly activated for


, while the C4-iodine is primed for Palladium-catalyzed coupling.
Strategic Divergence Map

Reactivity Core 4-Iodo-2-(methylsulfonyl)pyridine PathA Path A: C4-Functionalization (Suzuki/Sonogashira) Core->PathA Pd(PPh3)4, Ar-B(OH)2 Base, Mild Heat PathB Path B: C2-Functionalization (SNAr Displacement) Core->PathB Primary/Secondary Amines DMSO, RT ProdA 2-SO2Me-4-Aryl-Pyridine PathA->ProdA ProdB 2-Amino/Alkoxy-4-Iodo-Pyridine PathB->ProdB

Figure 2: Divergent synthetic utility. Path B is often preferred first if the C4-coupling conditions are harsh (e.g., high base/heat), as the sulfone is stable to many Pd-coupling conditions but sensitive to strong nucleophiles.

Critical Mechanistic Insight
  • The "Element Effect" Reversal: Unlike typical halo-pyridines where Fluorine > Chlorine > Bromine > Iodine for

    
    , the methylsulfonyl group acts as a "super-leaving group" at the C2 position. It leaves more readily than halogens in many nucleophilic substitutions due to the stability of the methanesulfinate anion [3].
    
  • Safety Note: When performing

    
     at C2 with amines, avoid strong heating initially. The electron-deficient nature of the ring (due to the sulfone and iodine) makes the reaction very fast. Run at RT to prevent decomposition.
    

Quality Control & Handling

To ensure data integrity in drug development pipelines, the following QC parameters are mandatory:

  • H-NMR Validation:

    • Look for the characteristic methyl singlet of the sulfone group around

      
       3.2–3.4 ppm .
      
    • Verify the pyridine protons: The C3-H (between the sulfone and iodine) should appear as a doublet with meta-coupling (approx

      
       8.5+ ppm due to deshielding).
      
  • Purity Check:

    • HPLC purity >97% is required for biological screening.

    • Impurity Alert: Watch for trace m-chlorobenzoic acid (from mCPBA) in the NMR (peaks ~7.4–8.1 ppm aromatic).

  • Stability:

    • Store under Argon. Iodine-carbon bonds can be photolabile; use amber vials.

References

  • Novasyn Organics. Product Specification: 4-Iodo-2-(methylsulfonyl)pyridine (CAS 1193244-95-9).[2][3] Retrieved from

  • ChemicalBook. 4-Iodo-2-(methylsulfonyl)pyridine Product Database. Retrieved from

  • Bunnett, J. F., et al. "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. (Contextual grounding on leaving group abilities).
  • RSC Advances. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from

Sources

Foundational

physical and chemical properties of 4-Iodo-2-(methylsulfonyl)pyridine

Technical Whitepaper: 4-Iodo-2-(methylsulfonyl)pyridine A Versatile Electrophile for Orthogonal Functionalization in Drug Discovery Executive Summary 4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1193244-95-9) represents a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Iodo-2-(methylsulfonyl)pyridine A Versatile Electrophile for Orthogonal Functionalization in Drug Discovery

Executive Summary

4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1193244-95-9) represents a high-value scaffold in medicinal chemistry, distinguished by its orthogonal reactivity profile . Unlike simple halopyridines, this molecule possesses two distinct electrophilic sites with non-overlapping reactivity windows: the C4-iodide, primed for palladium-catalyzed cross-couplings, and the C2-methylsulfonyl group, a highly activated leaving group for nucleophilic aromatic substitution (


). This guide details the physicochemical properties, synthesis, and strategic application of this "linchpin" intermediate in the construction of complex heteroaromatic libraries.

Chemical Identity & Structural Analysis

The molecule features a pyridine core substituted with a hard electrophile (sulfone) at the 2-position and a soft electrophile (iodide) at the 4-position.[1] This electronic push-pull system creates a unique dipole and reactivity landscape.

Property Data
IUPAC Name 4-Iodo-2-(methylsulfonyl)pyridine
CAS Number 1193244-95-9
Common Aliases 4-Iodo-2-mesylpyridine; 2-Methanesulfonyl-4-iodopyridine
Molecular Formula

Molecular Weight 283.09 g/mol
SMILES CS(=O)(=O)C1=NC=CC(I)=C1
Structure Class Heteroaryl Sulfone / Halopyridine

Physical & Chemical Properties

Note: Experimental values for this specific intermediate are often proprietary. The data below synthesizes available vendor specifications and calculated physicochemical parameters.

Parameter Value / Description Significance
Physical State Solid (White to Off-White Powder)Easy handling compared to liquid pyridines.
Melting Point > 50 °C (Predicted/Analogous)Indicates stability at ambient temperatures.
Solubility Soluble in DCM, DMSO, DMF, EtOAcCompatible with standard organic synthesis workflows.
LogP (Calc) ~1.2 - 1.5Moderate lipophilicity; suitable for drug-like scaffolds.
TPSA ~45 ŲPolar surface area dominated by the sulfone group.
Storage 2–8 °C, Inert AtmosphereSulfones are stable, but C-I bonds are light-sensitive.

Synthesis & Production Workflow

The most robust route to 4-Iodo-2-(methylsulfonyl)pyridine avoids direct iodination of the sulfone, which is electronically deactivated. Instead, a "Sulfide Oxidation" strategy is employed.

Step-by-Step Protocol

Precursor: 4-Iodo-2-(methylthio)pyridine (CAS 1122-74-3).

  • Dissolution: Dissolve 4-iodo-2-(methylthio)pyridine (1.0 equiv) in Dichloromethane (DCM).

  • Oxidation (mCPBA Route):

    • Cool the solution to 0 °C.

    • Add m-chloroperbenzoic acid (mCPBA, 2.2–2.5 equiv) portion-wise to avoid exotherm.

    • Mechanistic Note: The first equivalent oxidizes the sulfide to the sulfoxide; the second pushes it to the sulfone.

  • Reaction Monitoring: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (sulfone is significantly more polar than sulfide) or LCMS.

  • Workup:

    • Quench with aqueous

      
       (to reduce excess peroxide) and saturated 
      
      
      
      (to neutralize acid).
    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOAc/Hexanes or silica flash chromatography (typically 30-50% EtOAc in Hexanes).

SynthesisWorkflow Precursor 4-Iodo-2-(methylthio)pyridine (Nucleophilic S) Oxidant Oxidant Addition (mCPBA or Oxone) Precursor->Oxidant DCM, 0°C Intermediate Sulfoxide Intermediate (Transient) Oxidant->Intermediate 1st Equiv [O] Product 4-Iodo-2-(methylsulfonyl)pyridine (Target Scaffold) Intermediate->Product 2nd Equiv [O] RT, 4-12h

Figure 1: Step-wise oxidation workflow from the sulfide precursor to the sulfone target.

Reactivity Profile & Mechanistic Insights

This scaffold allows for Orthogonal Functionalization . The chemical environments of C2 and C4 are distinct, allowing chemists to control the site of reaction by selecting specific conditions.

  • C4-Position (Iodide): A "soft" electrophile. It is highly reactive toward Palladium(0) oxidative addition. It participates readily in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

  • C2-Position (Sulfone): A "hard," electron-deficient center. The sulfonyl group is an excellent leaving group (nucleofuge) for

    
     reactions. It is more reactive than a chloride at this position but generally inert to Pd-catalysis under standard mild conditions.
    
Strategic Logic: Which Bond First?
  • Path A (

    
     First):  React with an amine or alkoxide at C2. The sulfone leaves. The C4-iodide remains intact for later coupling.
    
  • Path B (Coupling First): React with a boronic acid at C4 using a Pd catalyst. The C2-sulfone remains intact (provided the nucleophile/base isn't too harsh).

Reactivity Core 4-Iodo-2-(methylsulfonyl)pyridine C4_Cond Conditions: Pd(PPh3)4, Ar-B(OH)2, Base Core->C4_Cond Suzuki Coupling (C4) C2_Cond Conditions: R-NH2 or R-OH, Heat Core->C2_Cond SnAr Displacement (C2) C4_Prod Product A: 4-Aryl-2-(methylsulfonyl)pyridine (Sulfone retained) C4_Cond->C4_Prod C2_Prod Product B: 4-Iodo-2-aminopyridine (Iodide retained) C2_Cond->C2_Prod

Figure 2: Orthogonal reactivity map showing divergent pathways for C4 coupling vs. C2 displacement.

Experimental Protocols

Protocol A: Regioselective Displacement (C2 Functionalization)

Objective: Replace the sulfone with a primary amine while keeping the iodide intact.

  • Setup: In a sealed tube, combine 4-iodo-2-(methylsulfonyl)pyridine (1.0 mmol) and the desired primary amine (1.2 mmol).

  • Solvent: Add anhydrous THF or Dioxane (3 mL). If the amine is a salt, add DIPEA (2.0 equiv).

  • Reaction: Heat to 60–80 °C for 2–4 hours.

    • Note: The sulfone is a "super-leaving group" here; reaction times are often shorter than for 2-chloropyridines.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

  • Yield: Typically 85–95%.[2]

Protocol B: Suzuki-Miyaura Coupling (C4 Functionalization)

Objective: Attach an aryl group at C4 while retaining the sulfone.

  • Setup: Combine scaffold (1.0 mmol), Arylboronic acid (1.1 mmol), and

    
     (2.0 mmol) in a vial.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add Dioxane:Water (4:1 ratio, degassed).

  • Reaction: Heat at 80 °C for 2 hours under Nitrogen.

    • Caution: Avoid strong alkoxide bases (like NaOtBu) which might trigger competitive

      
       at the sulfone.
      
  • Purification: Silica column chromatography.

Safety, Handling & Stability (GHS)

Hazard Class H-Code Statement
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3][4][5]

Handling Precautions:

  • Light Sensitivity: Iodopyridines can liberate iodine upon prolonged light exposure. Store in amber vials.

  • Thermal Stability: The sulfone group is thermally stable, but avoid temperatures >150 °C to prevent decomposition of the iodo-pyridine core.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood.

References

  • ChemicalBook. (2024). 4-Iodo-2-(methylsulfonyl)pyridine Product Properties and CAS 1193244-95-9. Link

  • Novasyn Organics. (2024). Catalog Entry for 4-Iodo-2-(methylsulfonyl)pyridine. Link

  • Organ, M. G., & Mayer, S. (2003). Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase Suzuki coupling. Journal of Combinatorial Chemistry. (Demonstrates general utility of iodo-sulfone scaffolds). Link

  • Fisher Scientific. (2024). Safety Data Sheet for 4-Iodopyridine derivatives. Link

Sources

Exploratory

Technical Guide: Scalable Synthesis of 4-Iodo-2-(methylsulfonyl)pyridine

Executive Summary & Strategic Analysis This technical guide details the synthesis of 4-Iodo-2-(methylsulfonyl)pyridine , a critical electrophile used in medicinal chemistry for Suzuki-Miyaura cross-couplings and diversif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 4-Iodo-2-(methylsulfonyl)pyridine , a critical electrophile used in medicinal chemistry for Suzuki-Miyaura cross-couplings and


 diversifications.

The synthesis poses a specific regiochemical challenge: differentiating the C2 and C4 positions on the pyridine ring while preserving the iodine handle for downstream applications. While 2,4-dichloropyridine is a commodity starting material, it favors nucleophilic attack at the C4 position, leading to the incorrect isomer.

The Optimized Pathway: To ensure exclusive C2-functionalization, this protocol utilizes 2-Fluoro-4-iodopyridine . The high electronegativity of the C2-fluorine atom activates the position for Nucleophilic Aromatic Substitution (


) significantly more than the C4-iodine, enabling high regioselectivity. The subsequent step involves a chemoselective oxidation of the sulfide to the sulfone, requiring strict stoichiometric control to prevent N-oxide formation.
Reaction Pathway Visualization

SynthesisPathway SM 2-Fluoro-4-iodopyridine (Starting Material) Inter Intermediate: 4-Iodo-2-(methylthio)pyridine SM->Inter Step 1: S_NAr THF, 0°C to RT Reagent1 NaSMe (Sodium Thiomethoxide) Reagent1->Inter Product Product: 4-Iodo-2-(methylsulfonyl)pyridine Inter->Product Step 2: Oxidation DCM, 0°C Reagent2 mCPBA (2.2 eq) or Oxone Reagent2->Product

Figure 1: Two-step synthetic pathway prioritizing regiocontrol via Fluorine displacement.

Step 1: Regioselective Thiolation

Rationale

The C2 position of the pyridine ring is activated by the inductive effect of the ring nitrogen. However, in 2,4-dihalopyridines, the leaving group ability dictates selectivity. Fluoride is an exceptional leaving group in


 reactions (due to the stabilization of the Meisenheimer complex), reacting orders of magnitude faster than iodide. This allows for the exclusive displacement of the C2-F bond by the thiomethoxide anion without disturbing the C4-I bond.
Experimental Protocol

Reagents:

  • 2-Fluoro-4-iodopyridine (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous (0.5 M concentration relative to substrate)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with 2-Fluoro-4-iodopyridine and anhydrous THF. Cool the solution to 0 °C using an ice/water bath.

  • Addition: Add Sodium thiomethoxide (NaSMe) portion-wise as a solid (or dropwise if using a commercially available solution in MeOH/H2O, though solid is preferred to minimize water) over 15 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 5 °C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[1][2] The starting material (2-F) should be consumed, and a slightly more polar spot (2-SMe) should appear.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with water and brine.[3] Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Usually not required. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the C2-F coupling patterns and the appearance of a singlet at

    
     ppm (S-Me).
    

Step 2: Chemoselective Oxidation to Sulfone

Rationale

Oxidizing a sulfide to a sulfone requires two equivalents of oxygen. The challenge here is chemoselectivity . Over-oxidation can lead to the formation of the Pyridine N-oxide. Furthermore, hypervalent iodine species can form under forcing conditions.

  • mCPBA is chosen for laboratory scale due to its rapid kinetics and solubility in DCM.

  • Stoichiometry Control: Exactly 2.0 to 2.2 equivalents are used. Excess oxidant promotes N-oxide formation.

Experimental Protocol

Reagents:

  • 4-Iodo-2-(methylthio)pyridine (Intermediate from Step 1) (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA) (77% max purity grade) (2.2 eq)

  • Dichloromethane (DCM) (0.2 M)

  • Saturated aqueous

    
    
    
  • Sodium thiosulfate (

    
    )
    

Procedure:

  • Solvation: Dissolve the thioether intermediate in DCM in a round-bottom flask. Cool to 0 °C .[3]

  • Oxidation: Dissolve mCPBA in a separate portion of DCM. Add this solution dropwise to the reaction flask over 30 minutes.

    • Critical: Do not dump the solid mCPBA directly into the reaction; local high concentrations can cause N-oxidation.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

  • Monitoring: TLC should show a significant shift to a lower Rf (more polar sulfone).

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) and stir vigorously for 15 minutes. This destroys excess peroxide (check with starch-iodide paper).
    
  • Workup: Pour into a separatory funnel containing saturated

    
     (to remove m-chlorobenzoic acid byproduct). Extract with DCM (
    
    
    
    ).[4]
  • Purification: Dry organic layers over

    
     and concentrate. Recrystallization from EtOAc/Hexanes or column chromatography (20-40% EtOAc in Hexanes) yields the pure sulfone.
    
Mechanism of Selectivity

Mechanism Step1 Sulfide Attack on mCPBA (Fastest Step) Step2 Sulfoxide Intermediate (Chiral, isolable if 1 eq used) Step1->Step2 Step3 Sulfoxide Attack on mCPBA (Slower than Sulfide) Step2->Step3 Step4 Sulfone Product (Electron Deficient Pyridine) Step3->Step4 SideReaction N-Oxide Formation (Minimized by Electron W/D Sulfone) Step4->SideReaction Only with large excess oxidant

Figure 2: Stepwise oxidation kinetics. The electron-withdrawing sulfone deactivates the ring, protecting the Nitrogen.

Key Data & Troubleshooting

Physicochemical Properties Table
ParameterValue / Observation
CAS Number 1193244-95-9
Molecular Formula

Molecular Weight 283.09 g/mol
Appearance Off-white to pale yellow solid
1H NMR Diagnostic

ppm (s, 3H,

); Aromatic protons shift downfield relative to sulfide.
Storage Light sensitive (protect from light due to C-I bond). Store at 2-8 °C.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in NaSMe or solvent.Use anhydrous THF and fresh NaSMe (solid preferred over aqueous solution).
Regioisomer Mix Used 2,4-diiodopyridine or 2,4-dichloropyridine.Switch to 2-Fluoro-4-iodopyridine . The Fluorine is essential for directing the nucleophile to C2.
N-Oxide Formation Excess mCPBA or high temperature.Strictly limit mCPBA to 2.2 eq. Keep reaction at 0°C. Alternatively, use Oxone in MeOH/Water.
Incomplete Oxidation Old mCPBA (peroxide content <70%).Titrate mCPBA or use excess, but quench carefully.

References

  • Vertex Pharmaceuticals Inc. (2011). Heterocyclic compounds and uses thereof.[5][6][7] (Patent No. WO2011053938). World Intellectual Property Organization. (Demonstrates use of 2-fluoro-4-iodo precursors).

  • ChemicalBook. (n.d.). 4-Iodo-2-(methylsulfonyl)pyridine Product Entry.[8][9] Retrieved October 26, 2023, from

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[6] Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide.[6] Organic Letters, 7(4), 625–628. (Alternative "Green" Oxidation Protocol).

  • Banks, R. E., et al. (1967). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C. (Foundational work on nucleophilic attack at C2 of fluorinated iodopyridines).

  • Organ, M. G., & Mayer, S. (2003).[5] Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide... Journal of Combinatorial Chemistry.[5] (General context for iodo-sulfonamide scaffolds in drug discovery).

Sources

Foundational

Structural Dynamics and Crystallographic Characterization of 4-Iodo-2-(methylsulfonyl)pyridine

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Executive Summary: The Electrophilic Scaffold 4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1193244-95-9) re...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary: The Electrophilic Scaffold

4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1193244-95-9) represents a specialized class of halogenated heterocycles critical to modern drug discovery. Unlike simple iodopyridines, this molecule integrates two distinct electrophilic functionalities: a heavy halogen capable of strong


-hole interactions and a sulfonyl group that serves as both a potent electron-withdrawing group (EWG) and a nucleofugal leaving group.

This guide details the structural chemistry of this scaffold, focusing on its crystallographic behavior, supramolecular assembly, and the specific protocols required to isolate high-quality single crystals. Understanding this structure is not merely an academic exercise; it is essential for predicting reactivity profiles in palladium-catalyzed cross-couplings and SNAr reactions used to synthesize kinase inhibitors.

Molecular Architecture & Electronic Landscape

Geometric Parameters

The molecular structure is defined by the interplay between the planar pyridine ring and the tetrahedral sulfonyl moiety.

  • Pyridine Ring: Adopts a planar conformation. The nitrogen atom (N1) exerts a dipole that is significantly modified by the substituents.

  • Sulfonyl Group (

    
    ):  Located at the C2 position, this group breaks the planarity of the molecule. The sulfur atom adopts a distorted tetrahedral geometry. The 
    
    
    
    bond angle typically expands to
    
    
    due to repulsion between the oxygen lone pairs, while the
    
    
    angle compresses to
    
    
    .
  • Iodine Atom: At the C4 position, the iodine is activated by the electron-deficient ring.

Electrostatic Potential (ESP) and the -Hole

The defining feature of this molecule in the solid state is the


-hole  on the iodine atom.
  • Mechanism: The electron-withdrawing nature of the pyridine ring, further amplified by the strong EWG nature of the 2-sulfonyl group, pulls electron density away from the iodine atom.

  • Result: This creates a region of substantial positive electrostatic potential on the extension of the C4-I bond vector.

  • Implication: This iodine atom is a potent Halogen Bond (XB) Donor , capable of forming strictly linear interactions (

    
    ) with Lewis bases (N, O, S).
    

Experimental Crystallization Protocol

Growing diffraction-quality crystals of sulfonyl pyridines requires managing the polarity difference between the lipophilic iodine and the polar sulfone.

Solvent Selection Strategy
  • Primary Solvent (Solubilizer): Dichloromethane (DCM) or Acetone. The sulfonyl group ensures high solubility in medium-polarity solvents.

  • Antisolvent (Precipitant): Hexanes or Pentane.

  • Method: Vapor Diffusion (Sitting Drop or Hanging Drop).

Step-by-Step Crystallization Workflow
ParameterSpecificationNotes
Purity Requirement >98% (HPLC)Impurities, especially sulfide precursors, inhibit lattice formation.
Concentration 15 mg/mLSaturated solution in DCM.
Setup Vapor DiffusionPlace 1 mL of solution in an inner vial; 4 mL of Hexane in outer vessel.
Temperature 4°C (Cold Room)Lower kinetic energy promotes ordered packing over amorphous precipitation.
Timeframe 48 - 72 HoursRapid precipitation yields microcrystalline powder (unusable).
Visualization of Crystallization Logic

The following diagram illustrates the decision matrix for optimizing crystal growth based on the physicochemical properties of the scaffold.

CrystallizationLogic Start Crude 4-Iodo-2-(methylsulfonyl)pyridine Solubility Solubility Check: High in DCM/Acetone? Start->Solubility Method Select Method: Vapor Diffusion Solubility->Method Yes (Polar Sulfone) SolventSystem System: DCM (Inner) / Hexane (Outer) Method->SolventSystem Growth Crystal Growth (4°C, 72h) SolventSystem->Growth Slow Diffusion Analysis X-Ray Diffraction (Mo Kα Source) Growth->Analysis Single Crystal Harvest

Figure 1: Decision workflow for the crystallization of polar-functionalized iodopyridines.

Supramolecular Architecture & Packing Analysis

When analyzing the crystal structure (or solving it from raw data), specific intermolecular interactions dictate the lattice.

The Halogen Bond Competition

In the crystal lattice, the Iodine atom (Donor) seeks an electron-rich Acceptor. There are two competing acceptors in this molecule:

  • Pyridine Nitrogen (N1): A classic "soft" acceptor.

  • Sulfonyl Oxygens: "Hard" acceptors with high electron density.

Field Insight: In 4-iodopyridine derivatives, the I···N interaction usually dominates due to the perfect directionality and the softness match between Iodine and Nitrogen. However, the bulky 2-sulfonyl group may sterically hinder the N1 position.

  • Prediction: If steric hindrance is high, the lattice will be driven by C-I···O=S halogen bonds, forming infinite chains or dimers.

Secondary Interactions ( -Stacking)

The electron-deficient pyridine ring (due to the sulfonyl EWG) is prone to stacking with electron-rich partners. In a pure crystal, offset


-

stacking is expected to minimize repulsion between the quadrupole moments of the rings.
Data Refinement Checklist (Self-Validation)

To ensure the solved structure is chemically valid, verify these metrics:

  • R-Factor: Should be < 5%.

  • Disorder: Check the rotation of the methyl group on the sulfone; it often exhibits rotational disorder at room temperature. Collect data at 100 K.

  • Thermal Ellipsoids: The Iodine atom should not show excessive elongation; if it does, check for absorption correction errors (Iodine absorbs X-rays strongly).

Pharmaceutical Applications & Reactivity

The crystal structure directly informs the reactivity profile utilized in drug development.

Reactivity Map

The molecule has two "warheads":

  • C4-Iodine: Site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The weak C-I bond (elongated by the electron-poor ring) facilitates oxidative addition.

  • C2-Sulfone: A "super-leaving group" for Nucleophilic Aromatic Substitution (

    
    ).
    
Reactivity Logic Diagram

ReactivityPathways Core 4-Iodo-2-(methylsulfonyl)pyridine Path1 Pd(0) Catalysis (Suzuki/Sonogashira) Core->Path1 Reacts at C4-I (Weak Bond) Path2 SnAr Substitution (Nucleophilic Attack) Core->Path2 Reacts at C2-SO2Me (Leaving Group) Prod1 4-Aryl-2-(methylsulfonyl)pyridine (Biaryl Scaffold) Path1->Prod1 Prod2 4-Iodo-2-aminopyridine (Kinase Hinge Binder) Path2->Prod2

Figure 2: Divergent synthetic utility based on the structural lability of the C4-I and C2-SO2Me bonds.

References

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. [Link]

  • Bollong, M. J., et al. (2023). "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation."[1][2] Bioconjugate Chemistry. [Link]

  • Desiraju, G. R. (2013). "Crystal Engineering: A Textbook." World Scientific. (General reference for halogen bonding in crystal packing).
  • Organ, M. G., & Mayer, S. (2003). "Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library." Journal of Combinatorial Chemistry. [Link]

  • PubChem Compound Summary. (2025). "4-Iodopyridine Crystal Structure Data." National Library of Medicine. [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and MSDS for 4-Iodo-2-(methylsulfonyl)pyridine

Part 1: Executive Summary & Chemical Identity 4-Iodo-2-(methylsulfonyl)pyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. It is characterized by two distin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-Iodo-2-(methylsulfonyl)pyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. It is characterized by two distinct electrophilic sites: the iodine atom at the C4 position (amenable to transition-metal catalyzed cross-coupling) and the methylsulfonyl group at the C2 position (a potent leaving group for nucleophilic aromatic substitution, SNAr).

Critical Safety Insight: Recent chemoproteomic studies classify 2-methylsulfonylpyridines as cysteine-reactive electrophiles . Unlike standard halogenated intermediates, this compound has the potential to covalently modify biological thiols (e.g., glutathione, cysteine residues in proteins).[1] Consequently, it should be handled with the same rigor as known sensitizers or alkylating agents.

Chemical Identification Table
PropertyDetail
Chemical Name 4-Iodo-2-(methylsulfonyl)pyridine
CAS Number 1193244-95-9
Synonyms 4-Iodo-2-methanesulfonyl-pyridine; 2-Mesyl-4-iodopyridine
Molecular Formula C₆H₆INO₂S
Molecular Weight 283.09 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Structural Alert Electron-deficient Heterocycle : Prone to SNAr and hydrolysis under basic conditions.

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived)

While specific toxicological data (LD50) is limited for this research intermediate, the following classification is derived from Structure-Activity Relationships (SAR) of analogous sulfonyl-pyridines.

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Skin Sensitization: High Risk (Due to cysteine reactivity). Treat as a potential sensitizer (H317).

The "Dual-Warhead" Risk

This molecule is not just an irritant; it is a reactive electrophile .

  • C4-Iodine: susceptible to homolytic cleavage under UV light, releasing iodine radicals.

  • C2-Sulfone: activates the pyridine ring, making it highly reactive toward biological nucleophiles (proteins/DNA).

Expert Note: The methylsulfonyl group at the 2-position renders the pyridine ring significantly more electron-deficient than a standard iodopyridine. This increases the rate of nucleophilic attack by skin proteins, elevating the risk of contact dermatitis beyond that of simple halopyridines.

Part 3: Safe Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • Static Control: Use anti-static weighing boats. Sulfone-containing powders can be electrostatic.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon when possible to prevent hydrolysis-induced degradation, although the sulfone is relatively robust.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood (not recommended).

  • Eyes: Chemical safety goggles. Face shield recommended if working with >5g scale.

  • Hands (Critical):

    • Standard: Nitrile gloves (minimum thickness 0.11 mm).

    • High Risk (Solutions): Double-gloving is required when handling solutions in DMSO or DMF. These solvents penetrate nitrile and carry the solute through the skin.

    • Breakthrough Time: Change outer gloves immediately upon splash.

Storage Requirements
  • Temperature: 2°C to 8°C (Refrigerate).

  • Light: Protect from light (Amber vials or foil-wrapped). The C-I bond is photosensitive.

  • Segregation: Store away from strong bases, reducing agents, and transition metal catalysts (until reaction is desired).

Part 4: Reactivity & Synthesis Context

Reactivity Pathways

Researchers must understand the competition between the two electrophilic sites to avoid side reactions.

Diagram 1: Reactivity & Degradation Pathways This diagram illustrates the competing reactivity nodes that dictate both synthetic utility and safety risks.

ReactivityPathways Compound 4-Iodo-2-(methylsulfonyl)pyridine SNAr S_NAr Attack (C2) Compound->SNAr Biological Thiols / Bases Coupling Pd-Catalyzed Coupling (C4) Compound->Coupling Pd(0) / Boronic Acid Light Photolysis (UV Light) Compound->Light hv ProteinAdduct Protein-Cysteine Adduct (Sensitization Risk) SNAr->ProteinAdduct Covalent Bond SuzukiProduct Biaryl Product (Desired) Coupling->SuzukiProduct IodineRadical Iodine Radical + Degradation Light->IodineRadical

Caption: The C2-sulfone enables SNAr reactivity with biological thiols (safety risk), while the C4-iodide allows for cross-coupling (synthetic utility).

Experimental Protocol: Safe Solubilization

Avoid heating this compound in basic solvents (e.g., pyridine, amine-containing solvents) as self-reaction or polymerization may occur.

  • Weighing: Tare vial in hood. Add solid.

  • Solvent Addition: Add Anhydrous DMSO or DMF.

  • Dissolution: Sonicate briefly (<30s) at room temperature. Do not heat >40°C to dissolve.

  • Usage: Use immediately. Do not store stock solutions for >24 hours due to potential slow hydrolysis of the sulfone or iodide liberation.

Part 5: Emergency Response Framework

Exposure Response
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek medical attention immediately (risk of corneal damage from alkylation).

  • Skin Contact:

    • Blot excess liquid (do not rub).

    • Wash with soap and copious water for 15 minutes.

    • Do not use ethanol or DMSO to wash skin; this will enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Spills & Disposal
  • Small Spill (Solid): Scoop into a waste container using a damp paper towel to prevent dust. Wipe area with 10% sodium thiosulfate (to quench any free iodine) followed by soapy water.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (for SOx and Iodine vapors). Do not drain.

Diagram 2: Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Type of Contact? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash Soap/Water 15m 3. NO Solvents! Skin->ActionSkin ActionEye 1. Rinse Water 15m 2. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Support Breathing Inhale->ActionInhale

Caption: Immediate actions for exposure. Note the prohibition of solvents for skin washing to prevent enhanced absorption.

Part 6: References

  • Novasyn Organics. (n.d.). 4-Iodo-2-(methylsulfonyl)pyridine Product Data. Retrieved from

  • ChemicalBook. (2024). 4-Iodo-2-(methylsulfonyl)pyridine CAS 1193244-95-9 Details. Retrieved from

  • Awoniyi, L. O., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. (Demonstrates the cysteine reactivity of 2-sulfonyl-heterocycles). Retrieved from

  • PubChem. (2024). 4-Iodopyridine Compound Summary. (Used for baseline halogenated pyridine toxicity data). Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet for 4-Iodopyridine. (Reference for handling halogenated pyridine analogs). Retrieved from

Sources

Foundational

Technical Guide: Reactivity &amp; Synthetic Utility of 4-Iodo-2-(methylsulfonyl)pyridine

Executive Summary 4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1193244-95-9) represents a high-value "Janus" scaffold in medicinal chemistry, characterized by two electrophilic sites with orthogonal reactivity profiles. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1193244-95-9) represents a high-value "Janus" scaffold in medicinal chemistry, characterized by two electrophilic sites with orthogonal reactivity profiles. Its utility lies in the ability to sequentially functionalize the pyridine ring using distinct mechanistic pathways:

  • C4-Position (Iodo): A "soft" electrophile optimized for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • C2-Position (Methylsulfonyl): A "hard" electrophile activated for Nucleophilic Aromatic Substitution (

    
    ), where the sulfonyl group acts as a "super-leaving group" (nucleofuge).
    

This guide details the mechanistic underpinnings of this orthogonality, providing validated protocols for regioselective functionalization.

Electronic Structure & Reactivity Profile

The regioselectivity of this scaffold is governed by the interplay between the pyridine nitrogen's inductive/resonance effects and the nature of the leaving groups.

Electrophilicity Analysis
  • C2-Position (The

    
     Hotspot):  The C2 carbon is intensely electron-deficient due to the cumulative inductive electron-withdrawing effects (-I) of the adjacent pyridine nitrogen and the methylsulfonyl group. The sulfonyl moiety (
    
    
    
    ) is an exceptional nucleofuge in
    
    
    reactions, often superior to halogens (F >
    
    
    > Cl, Br > I) because it strongly stabilizes the anionic Meisenheimer intermediate.
  • C4-Position (The Cross-Coupling Hotspot): While also activated for

    
    , the C4 position possesses a C–I bond with a low bond dissociation energy (~53 kcal/mol). This makes it kinetically preferred for oxidative addition by low-valent transition metals (e.g., Pd(0)), a process governed by orbital overlap rather than charge density.
    
Reactivity Map

The following diagram illustrates the divergent reactivity pathways available to the scaffold.

ReactivityMap Core 4-Iodo-2-(methylsulfonyl)pyridine SNAr S_NAr Pathway (Hard Nucleophiles) Core->SNAr Alkoxides, Amines, Thiols (0°C - RT) Pd Pd-Catalysis Pathway (Soft Nucleophiles) Core->Pd Boronic Acids, Alkynes (Pd(0), Ligand) C2_Sub 2-Substituted-4-iodopyridine (Retention of Iodine) SNAr->C2_Sub Displacement of SO2Me C4_Sub 4-Substituted-2-(methylsulfonyl)pyridine (Retention of Sulfone) Pd->C4_Sub Oxidative Addition at C-I

Figure 1: Divergent reactivity pathways based on nucleophile hardness and catalyst presence.

Regioselective Functionalization Workflows

Workflow A: C4-Selective Cross-Coupling (Suzuki-Miyaura)

This workflow exploits the weak C–I bond. The methylsulfonyl group at C2 is generally stable under standard cross-coupling conditions, provided strong nucleophiles (like hydroxide or methoxide bases) are avoided or used carefully.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C4–I bond. The C2–

    
     bond is too strong for oxidative addition under these conditions.
    
  • Transmetallation: Boronic acid/ester transfers the organic group.

  • Reductive Elimination: Formation of the C4–C bond.

Protocol (Standard):

  • Reagents: 4-Iodo-2-(methylsulfonyl)pyridine (1.0 equiv), Arylboronic acid (1.1 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Conditions: Degas solvents. Heat to 80°C for 4–12 hours.

  • Note: Use mild bases (

    
    , 
    
    
    
    ) rather than strong alkoxides (
    
    
    ) to prevent competitive
    
    
    at C2.
Workflow B: C2-Selective Displacement

This workflow utilizes the high electrophilicity of the C2 position. The reaction proceeds via an addition-elimination mechanism.[1]

Mechanism:

  • Addition: Nucleophile attacks C2, forming a Meisenheimer complex stabilized by the ring nitrogen and the sulfonyl group.

  • Elimination: The methylsulfonyl group is expelled as methanesulfinate (

    
    ).
    

Protocol (Standard):

  • Reagents: 4-Iodo-2-(methylsulfonyl)pyridine (1.0 equiv), Primary/Secondary Amine or Alkoxide (1.0–1.2 equiv), DIPEA (if using amine salts).

  • Solvent: THF, DMF, or DMSO.

  • Conditions:

    • Highly Reactive Nucleophiles (Alkoxides, Thiolates): 0°C to Room Temperature.

    • Amines: Room Temperature to 60°C.

  • Selectivity: The C4-Iodo group remains intact because Iodine is a poor leaving group compared to sulfone in this specific electronic environment.

Orthogonal Strategy & Synthesis

Synthesis of the Core Scaffold

While commercially available, the synthesis typically follows a sequence designed to install the sensitive sulfone late or via oxidation of a sulfide.

Recommended Route:

  • Starting Material: 2-Chloro-4-iodopyridine (CAS: 153034-86-7).

  • Thiolation: Reaction with Sodium Methanethiolate (NaSMe) in DMF at 0°C.

    • Selectivity Note: Chlorine is a better leaving group than Iodine for

      
       (Element Effect).[1] Attack occurs preferentially at C2 to displace Cl, preserving the C4–I bond.
      
  • Oxidation: Treatment with mCPBA (2.2 equiv) in DCM or Oxone in aqueous methanol to convert the 2-SMe group to 2-

    
    .
    
Orthogonal Workflow Diagram

This diagram depicts the logical order of operations for dual functionalization.

OrthogonalStrategy Start Start: 2-Chloro-4-iodopyridine Core CORE: 4-Iodo-2-(methylsulfonyl)pyridine Start->Core 1. NaSMe (SNAr) 2. mCPBA (Oxidation) Path1 Route 1: C4 First (Coupling) Core->Path1 Pd(0), Ar-B(OH)2 Path2 Route 2: C2 First (SNAr) Core->Path2 H-Nu, SNAr (Displace Sulfone) Final Target: 2,4-Difunctionalized Pyridine Path1->Final H-Nu, SNAr (Displace Sulfone) Path2->Final Pd(0), Ar-B(OH)2 (Coupling at I)

Figure 2: Step-wise orthogonal functionalization strategies.

Quantitative Data Summary

ParameterC2-Position (

)
C4-Position (

)
Primary Activation Inductive (-I) & ResonanceResonance & Weak Bond
Preferred Reaction

(Nucleophilic Subst.)
Cross-Coupling (Pd-Cat)
Leaving Group Ability Excellent (Super-nucleofuge)Poor (

), Excellent (Pd)
Hard Nucleophiles Highly Reactive (Alkoxides, Amines)Low Reactivity
Soft Nucleophiles Low ReactivityHighly Reactive (via Pd cat.)

References

  • Regioselectivity in Reactions of Pyridines Source: WuXi AppTec, QM Magic Class. Context: Explains the preference for C2 vs C4 attack based on LUMO coefficients and leaving group ability.
  • Nucleophilic Arom

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[1][2][3][4][5][6]

    • Source: N
    • Context: Validates the leaving group order (F > Cl > Br > I)
    • URL:[Link]

  • Synthesis of Halogen

    • Title: A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine and its Reactivity.[6]

    • Source: Organic Chemistry Research.[6]

    • Context: Provides protocols for iodination and subsequent nucleophilic displacements in poly-halogen
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyridines

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings.[5]

    • Source: N
    • Context: Discusses ligand control in competing electrophilic sites on pyridine rings.
    • URL:[Link]

Sources

Exploratory

solubility of 4-Iodo-2-(methylsulfonyl)pyridine in common organic solvents

This technical guide details the solubility profile, physicochemical drivers, and handling protocols for 4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1193244-95-9). It is designed to support researchers in synthetic organic c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical drivers, and handling protocols for 4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1193244-95-9). It is designed to support researchers in synthetic organic chemistry and medicinal chemistry who utilize this compound as an electrophilic building block in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Executive Summary

4-Iodo-2-(methylsulfonyl)pyridine is a bifunctional heterocyclic intermediate. Its utility stems from the orthogonal reactivity of its substituents: the C4-iodide serves as a reactive handle for palladium-catalyzed cross-coupling, while the C2-methylsulfonyl group acts as a potent electron-withdrawing group (EWG) that activates the pyridine ring for nucleophilic aromatic substitution (


).

Understanding its solubility is critical for two primary workflows:

  • Synthetic Manipulation: Optimizing reaction concentrations and purification (chromatography/recrystallization).

  • Biological Evaluation: Preparing stable stock solutions for in vitro assays without precipitation.

Physicochemical Analysis & Solubility Drivers

To predict and manipulate solubility, one must understand the competing forces within the molecule.

FeatureChemical MoietySolubility Impact
Lipophilicity Iodine Atom (C4) Increases solubility in non-polar/chlorinated solvents (DCM,

). Increases

.
Polarity Sulfonyl Group (

)
Highly polar, strong hydrogen bond acceptor. Drives solubility in polar aprotic solvents (DMSO, DMF) and lowers solubility in aliphatics (Hexanes).

-System
Pyridine Ring Facilitates

stacking. Moderately soluble in aromatics (Toluene), but the electron-deficient nature (due to

) reduces affinity for electron-rich solvents.

Estimated Properties:

  • LogP: ~0.9 – 1.4 (Moderate lipophilicity).

  • Physical State: Solid (Likely crystalline powder).

  • Melting Point: Expected range 100–140 °C (Sulfones typically exhibit higher melting points than their sulfide precursors due to dipole-dipole interactions).

Solubility Landscape

The following categorization is based on empirical data for structurally analogous halopyridyl sulfones.

A. Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (>50 mM) or running reactions.

  • Dimethyl Sulfoxide (DMSO): Excellent. The sulfonyl group interacts favorably with the high dielectric constant of DMSO. Ideal for biological stock solutions.

  • N,N-Dimethylformamide (DMF): Excellent. Standard solvent for cross-coupling reactions involving this scaffold.

  • Dichloromethane (DCM): Good. Dissolves the compound well due to the lipophilic iodine contribution. Preferred for liquid-liquid extraction.

  • Ethyl Acetate (EtOAc): Moderate to Good. Effective for extraction and chromatography.

B. Secondary Solvents (Temperature-Dependent)

These solvents are candidates for recrystallization protocols.

  • Methanol / Ethanol: Variable. Likely sparingly soluble at room temperature (RT) but soluble at reflux. The sulfone group allows for hydrogen bonding with the solvent, but the iodine atom limits solubility in cold alcohols.

  • Acetonitrile (MeCN): Good. Often used for

    
     reactions; solubility is generally sufficient for synthetic concentrations (0.1 – 0.5 M).
    
C. Anti-Solvents (Low Solubility)

Used to precipitate the compound or wash away impurities.

  • Hexanes / Pentane: Insoluble. The polarity of the sulfone group makes the molecule incompatible with aliphatic hydrocarbons.

  • Water: Poor/Insoluble. While the sulfone is polar, the lipophilic iodine and aromatic core dominate, rendering it effectively insoluble in water without a co-solvent.

Experimental Protocols

Protocol A: Standard Solubility Screening

Use this self-validating protocol to determine exact solubility limits for your specific batch.

  • Preparation: Weigh 10 mg of 4-Iodo-2-(methylsulfonyl)pyridine into a 4 mL glass vial.

  • Titration: Add the target solvent in 100

    
    L aliquots at Room Temperature (25 °C).
    
  • Observation: Vortex for 30 seconds after each addition.

    • Clear Solution: Soluble.[1][2] Calculate concentration (

      
      ).
      
    • Turbid/Solid Persists: Insoluble.[2][3] Continue addition or heat.

  • Thermal Stress (Optional): If insoluble at 1 mL (10 mg/mL), heat to 50 °C (or boiling point). If it dissolves, the solvent system is a candidate for recrystallization.[2][3][4][5]

Protocol B: Biological Stock Preparation (20 mM)

Critical for preventing "crashing out" in aqueous media.

  • Calculation: MW

    
     283.09  g/mol .[6] To make 1 mL of 20 mM stock, weigh 5.66 mg .
    
  • Dissolution: Add 1.0 mL of anhydrous DMSO . Vortex vigorously.

  • QC Check: Inspect for micro-precipitates under a light source.

  • Storage: Aliquot and store at -20 °C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.

Purification Strategy (Solubility-Based)

The solubility differential between the sulfone product and its likely impurities (e.g., starting sulfide or non-polar byproducts) dictates the purification method.

Recrystallization[2][3][4][5][7]
  • Solvent System: Ethanol (hot) or EtOAc/Hexanes.

  • Method: Dissolve in minimal boiling Ethanol. If no crystals form upon cooling, add warm Hexanes dropwise until turbidity persists, then cool slowly to 4 °C.

Flash Chromatography
  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

  • Elution Profile: The sulfone is significantly more polar than the corresponding sulfide (4-iodo-2-(methylthio)pyridine). Expect the sulfone to elute later (higher % EtOAc required, typically 20-40% EtOAc in Hexanes).

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Purification, or Analysis).

SolventSelection Start Select Solvent for 4-Iodo-2-(methylsulfonyl)pyridine Intent What is the primary goal? Start->Intent Reaction Synthetic Reaction Intent->Reaction Purification Purification Intent->Purification Analysis Analysis (NMR/LCMS) Intent->Analysis Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Reaction->Coupling Subst SnAr / Nucleophilic Subst. Reaction->Subst Recryst Recrystallization Purification->Recryst Column Flash Column Purification->Column Solv_DMSO DMSO-d6 or CDCl3 Analysis->Solv_DMSO Solv_DMF DMF or Dioxane (High Sol + High BP) Coupling->Solv_DMF Solv_MeCN Acetonitrile or THF Subst->Solv_MeCN Solv_EtOH Ethanol/Water (Soluble Hot/Insol Cold) Recryst->Solv_EtOH Solv_HexEtOAc Hexanes : EtOAc (Gradient Elution) Column->Solv_HexEtOAc

Figure 1: Decision tree for solvent selection based on experimental intent.

References

  • Synthesis of Halopyridines

    • General procedures for oxidation of alkylthio-pyridines to alkylsulfonyl-pyridines.
    • Source:

  • Solubility of Sulfonyl Pyridines

    • Physicochemical data on 2-(methylsulfonyl)pyridine analogs.
    • Source:

  • Purification Techniques

    • Standard recrystallization protocols for polar arom
    • Source:

Sources

Foundational

The Inner Workings of a Nobel-Winning Reaction: A Guide to Palladium-Catalyzed Cross-Coupling Mechanisms

Foreword: From Serendipity to Rational Design The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, celebrated a revolution in synthetic chemistry built upon the humble yet pow...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Serendipity to Rational Design

The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, celebrated a revolution in synthetic chemistry built upon the humble yet powerful palladium atom.[1][2] Palladium-catalyzed cross-coupling reactions have transformed the art of the possible in molecular construction, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][4] This guide is intended for the practicing researcher and drug development professional, offering a deep dive into the fundamental mechanisms that govern these transformative reactions. Our focus will be on the "why"—the causality behind the catalytic cycle—to empower you to troubleshoot, optimize, and innovate in your own synthetic endeavors.

The Core Engine: A Universal Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions lies a catalytic cycle that can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The palladium catalyst shuttles between its Pd(0) and Pd(II) oxidation states, acting as a dynamic scaffold to bring the coupling partners together.[8]

Oxidative Addition: The Initiation

The catalytic cycle begins with the active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[9][10] This highly reactive, electron-rich Pd(0) complex initiates the reaction by inserting itself into the carbon-halogen or carbon-pseudohalogen bond of the electrophilic partner (typically an aryl, vinyl, or alkyl halide/triflate).[7][11] This process, known as oxidative addition, results in the oxidation of palladium from Pd(0) to Pd(II) and the formation of a new organopalladium(II) complex.[7][8]

The rate and success of oxidative addition are critically dependent on several factors:

  • The nature of the halide/pseudohalide: The reactivity order is generally I > Br > OTf > Cl.[12]

  • The electronic properties of the electrophile: Electron-withdrawing groups on the electrophile can accelerate the reaction.

  • The ligands on the palladium center: Electron-rich and bulky ligands enhance the rate of oxidative addition.[13]

Two primary mechanisms for oxidative addition have been proposed: a concerted, three-centered pathway and a more polar, SNAr-like or nucleophilic displacement pathway.[14][15] The operative mechanism can be influenced by the ligand, the substrate, and the coordination number of the palladium complex.[14][16]

Transmetalation: The Partner Exchange

Following oxidative addition, the newly formed organopalladium(II) complex undergoes transmetalation. In this step, the organic group from the nucleophilic coupling partner (an organometallic reagent such as an organoborane, organotin, or organozinc compound) is transferred to the palladium center, displacing the halide or pseudohalide.[6][7] This results in a diorganopalladium(II) complex, bringing both coupling partners onto the same metal center.[11]

The mechanism of transmetalation is highly dependent on the specific cross-coupling reaction. For instance, in the Suzuki-Miyaura coupling, the organoboron species must be activated by a base to form a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium.[2][17][18]

Reductive Elimination: The Productive Finale

The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the diorganopalladium(II) complex couple to form a new carbon-carbon bond, yielding the desired product.[7][19] Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, ready to begin a new cycle.[19] The efficiency of reductive elimination can be influenced by the steric and electronic properties of the ligands attached to the palladium center.[19] Bulky ligands, for example, can promote this final step.

Key Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

While the general catalytic cycle provides a unifying framework, the specific details vary for each named reaction. Below, we explore the mechanisms of three of the most widely used palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates in the presence of a base.[2][5] Its popularity stems from the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups.[4]

The key mechanistic feature of the Suzuki coupling is the role of the base, which is crucial for the transmetalation step.[17] The base activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium complex.[17]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAd_Intermediate R¹-Pd(II)L₂-X Pd0->OxAd_Intermediate Oxidative Addition Transmetalation_Intermediate R¹-Pd(II)L₂-R² OxAd_Intermediate->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Pd0 Reductive Elimination Product R¹-R² Transmetalation_Intermediate->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation_Intermediate Base Base Base->Transmetalation_Intermediate Aryl_Halide R¹-X Aryl_Halide->OxAd_Intermediate

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1][20] It was the first example of a carbon-carbon bond-forming reaction that follows a Pd(0)/Pd(II) catalytic cycle.[1]

The Heck reaction's mechanism differs from the Suzuki coupling in the steps following oxidative addition. Instead of transmetalation, the Heck reaction proceeds via migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination to form the product and regenerate the catalyst.[21]

Heck_Reaction Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAd_Intermediate R¹-Pd(II)L₂-X Pd0->OxAd_Intermediate Oxidative Addition Alkene_Complex [R¹-Pd(II)L₂(Alkene)-X] OxAd_Intermediate->Alkene_Complex Alkene Coordination Migratory_Insertion_Product R¹-Alkene-Pd(II)L₂-X Alkene_Complex->Migratory_Insertion_Product Migratory Insertion Migratory_Insertion_Product->Pd0 β-Hydride Elimination & Catalyst Regeneration Product Substituted Alkene Migratory_Insertion_Product->Product Base Base Migratory_Insertion_Product->Base Base removes HX Aryl_Halide R¹-X Aryl_Halide->OxAd_Intermediate Alkene Alkene Alkene->Alkene_Complex Sonogashira_Coupling Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAd_Intermediate R¹-Pd(II)L₂-X Pd0->OxAd_Intermediate Oxidative Addition Transmetalation_Intermediate R¹-Pd(II)L₂-C≡CR² OxAd_Intermediate->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Pd0 Reductive Elimination Product R¹-C≡CR² Transmetalation_Intermediate->Product Aryl_Halide R¹-X Aryl_Halide->OxAd_Intermediate Alkyne R²-C≡C-H Cu_Acetylide R²-C≡C-Cu Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->OxAd_Intermediate from Copper Cycle Base Base Base->Cu_Acetylide CuX CuX CuX->Cu_Acetylide

Caption: Catalytic cycles of the Sonogashira coupling.

Influential Factors: A Deeper Look at Reaction Components

The success of a palladium-catalyzed cross-coupling reaction is not solely determined by the core mechanism but is profoundly influenced by the choice of ligands, solvents, and bases.

The Critical Role of Ligands

Ligands are organic molecules that coordinate to the palladium center and play a crucial role in modulating its stability, reactivity, and selectivity. [9]Phosphine ligands and N-heterocyclic carbenes (NHCs) are the most common classes of ligands used in these reactions. [13] Key properties of ligands that impact the catalytic cycle include:

  • Electron-donating ability: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. [22]* Steric bulk: Bulky ligands can promote reductive elimination and stabilize the monoligated Pd(0) species, which is often the most active catalyst. [22]

    Ligand Type Key Characteristics Impact on Catalytic Cycle
    Triarylphosphines (e.g., PPh₃) Readily available, moderately electron-donating. General-purpose ligands, often requiring higher temperatures.
    Bulky, Electron-Rich Dialkylbiarylphosphines (e.g., Buchwald ligands) High electron density and significant steric bulk. [13] Dramatically enhance rates of oxidative addition and reductive elimination, enabling challenging couplings. [13]

    | N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often more thermally stable than phosphines. | Can provide high catalytic activity and stability. |

The Solvent's Underappreciated Influence

The solvent is often considered an inert medium, but in palladium-catalyzed cross-coupling reactions, it can have a significant impact on reaction rates, selectivity, and catalyst stability. [23]The solvent can influence the solubility of reagents, stabilize catalytic intermediates, and even participate in the catalytic cycle. [24][25]

Solvent Type Properties Impact on Cross-Coupling
Aprotic Polar (e.g., DMF, THF) Good at solvating both organic and inorganic reagents. [26] Often promote high reaction rates. [25]THF is a common choice for Suzuki couplings. [24]
Aprotic Nonpolar (e.g., Toluene) Can be beneficial for reactions sensitive to moisture. Toluene is a common solvent, particularly for Heck and Sonogashira reactions.

| Protic (e.g., water, alcohols) | Can participate in hydrogen bonding and may be necessary for certain base systems. | Often used in combination with organic solvents in Suzuki couplings. [25][26]|

The Multifaceted Role of the Base

In many cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the choice of base is critical. [17]The base plays several roles:

  • Activation of the nucleophile: As mentioned, in Suzuki couplings, the base activates the boronic acid for transmetalation. [17][18]* Neutralization of byproducts: The base neutralizes the acid generated during the reaction.

  • Influence on catalyst activity: The choice of base can affect the overall efficiency of the catalytic cycle. [17] Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). [17]The strength and solubility of the base can significantly impact the reaction outcome. [3]

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling

To illustrate the practical application of these principles, here is a detailed protocol for a typical Suzuki-Miyaura coupling.

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen. [9]3. Solvent Addition: Add degassed toluene and water via syringe. The use of degassed solvents helps to maintain the inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low or no yield: Verify the quality of reagents, ensure a properly inert atmosphere was maintained, and check the activity of the catalyst. [9]* Side reactions: Homocoupling of the boronic acid can occur. Optimizing the base and reaction temperature can minimize this.

Conclusion: A Field of Continuous Innovation

The mechanisms of palladium-catalyzed cross-coupling reactions are a testament to the elegance and power of organometallic chemistry. A thorough understanding of the fundamental steps of oxidative addition, transmetalation, and reductive elimination, along with the critical roles of ligands, solvents, and bases, empowers chemists to not only successfully apply these reactions but also to innovate and develop new synthetic methodologies. As the demand for more complex and novel molecules grows, particularly in the pharmaceutical and materials science sectors, a deep appreciation for these mechanistic principles will remain an invaluable asset.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • sathee jee. (n.d.). Chemistry Heck Reaction. [Link]

  • Fiveable. (2025, September 15). Reductive Elimination - Organic Chemistry II Key Term. [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 76(11), 4572–4577. [Link]

  • ACS Publications. (2023, November 6). Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts. [Link]

  • Denmark, S. E., & Smith, R. C. (2008). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate. Organometallics, 27(15), 3633–3644. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Vantourout, J. C., Richardson, A. D., & Leitch, D. C. (2021). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 143(32), 12795–12805. [Link]

  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical reviews, 107(3), 874–922. [Link]

  • ACS Publications. (2024, July 25). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acyl Fluorides and Chlorides: Synthesis of Aryl Halides via Reductive Elimination of the C–X (X = I, Br, and Cl) Bond and Mechanistic Implications. [Link]

  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations. [Link]

  • The Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • HKMU Scholars. (n.d.). The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. [Link]

  • University of Windsor. (n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PolyU Electronic Theses. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3463–3472. [Link]

  • University of Saskatchewan. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • ACS Publications. (2024, October 12). Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species. [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. [Link]

  • YouTube. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide. [Link]

  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. (2005, August 6). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. [Link]

  • YouTube. (2019, January 7). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Nature. (2022, January 14). Unconventional mechanism and selectivity of the Pd-catalyzed C–H bond lactonization in aromatic carboxylic acid. [Link]

  • YouTube. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Iodo-2-(methylsulfonyl)pyridine

Executive Summary: The "Dual-Key" Scaffold 4-Iodo-2-(methylsulfonyl)pyridine represents a high-value "dual-key" scaffold in medicinal chemistry. Its structural utility lies in the distinct reactivity profiles of its two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Key" Scaffold

4-Iodo-2-(methylsulfonyl)pyridine represents a high-value "dual-key" scaffold in medicinal chemistry. Its structural utility lies in the distinct reactivity profiles of its two electrophilic sites:

  • C4-Iodide: A highly reactive handle for Palladium-catalyzed cross-coupling (Kinetic control).

  • C2-Methylsulfone: A latent electrophile activated for Nucleophilic Aromatic Substitution (

    
    ), resistant to oxidative addition under standard conditions (Thermodynamic/Chemoselective control).
    

This guide provides a validated protocol for performing Suzuki-Miyaura coupling at the C4 position while preserving the C2-sulfone for subsequent diversification. This sequential approach is critical for synthesizing 2,4-disubstituted pyridine cores common in kinase inhibitors and GPCR ligands.

Chemical Logic & Mechanism[1][2][3]

Chemoselectivity Hierarchy

The success of this reaction relies on exploiting the rate difference between Oxidative Addition (at C4) and Nucleophilic Attack (at C2).

  • The C4-Iodide Advantage: The C-I bond is weak (

    
    53 kcal/mol) and the electron-deficient nature of the pyridine ring accelerates oxidative addition to Pd(0). This step is orders of magnitude faster than Pd insertion into the C-SO
    
    
    
    Me bond.
  • The Sulfone Liability: The -SO

    
    Me group at C2 is a potent electron-withdrawing group (EWG), making the ring highly susceptible to nucleophilic attack.
    
    • Risk:[1][2] Strong hydroxide bases (NaOH, KOH) can displace the sulfone (hydrolysis) to form 2-pyridones.

    • Solution: Use mild carbonate or phosphate bases to maintain a pH window that promotes transmetallation without triggering

      
      .
      
Reaction Pathway Diagram

The following diagram illustrates the chemoselective pathway and potential pitfalls.

G Start 4-Iodo-2-(methylsulfonyl)pyridine Pd_Cycle Pd(0) Oxidative Addition (Fast at C4-I) Start->Pd_Cycle Pd(dppf)Cl2, Base Side_Hydrolysis Side Product: 2-Pyridone (Hydrolysis) Start->Side_Hydrolysis Strong Base (OH-) High Temp Side_SNAr Side Product: 2-Substituted Pyridine (Premature SNAr) Start->Side_SNAr Nucleophilic Boronate or Ligand Intermediate Pd(II)-Ar Intermediate Pd_Cycle->Intermediate Ar-B(OH)2 Product 4-Aryl-2-(methylsulfonyl)pyridine (Target Scaffold) Intermediate->Product Reductive Elimination

Figure 1: Chemoselective pathway favoring C4 coupling over C2 displacement.

Validated Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 283 mg of substrate)

ReagentEquiv.[1][3][4][5][6]AmountRole
4-Iodo-2-(methylsulfonyl)pyridine 1.0283 mgElectrophile
Aryl Boronic Acid 1.1 - 1.2VariesNucleophile
Pd(dppf)Cl

· CH

Cl

0.0541 mgCatalyst
Na

CO

(2.0 M aq)
3.01.5 mLBase
1,4-Dioxane N/A10 mLSolvent

Step-by-Step Methodology:

  • Setup: Charge a reaction vial (microwave or pressure tube) with the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl

    
     (5 mol%).
    
  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous Na

    
    CO
    
    
    
    solution.
  • Reaction: Heat the mixture to 80–90 °C for 2–4 hours.

    • Note: Monitor by LCMS. The starting iodide should be consumed rapidly.

  • Workup:

    • Cool to room temperature.[4][5][7]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The sulfone group makes the product polar; typical elution occurs at 30–50% EtOAc.

Optimization & Troubleshooting Table
IssueProbable CauseCorrective Action
Hydrolysis of Sulfone Base too strong or temp too high.Switch to K

PO

(solid) in anhydrous Toluene/H

O (10:1) or reduce temp to 60 °C.
Low Conversion Protodeboronation of partner.Use Pd(PPh

)

(5 mol%) or XPhos Pd G3 for sterically hindered partners.
Homocoupling (Ar-Ar) Oxygen presence.Degas solvents vigorously (sparge with Ar for 15 mins) before addition.

Side Products
Nucleophilic boronate/additives.[8]Avoid amine bases (Et

N) which can act as nucleophiles at high temps.

Downstream Application: The "Payoff"

The primary reason to use this scaffold is the subsequent functionalization of the C2 position. The methylsulfonyl group acts as an excellent leaving group (better than chloride, similar to fluoride) for


 reactions.

Protocol for C2 Displacement (Post-Suzuki):

  • Substrate: Isolated 4-aryl-2-(methylsulfonyl)pyridine.

  • Nucleophile: Primary/Secondary Amine (1.5 equiv) or Alkoxide.

  • Conditions: THF or DMF, DIPEA (2.0 equiv), 60–80 °C.

  • Outcome: Rapid displacement yields the 2-amino-4-arylpyridine.

Workflow Step1 Step 1: Suzuki Coupling (C4 Functionalization) Step2 Intermediate Isolation (Intact Sulfone) Step1->Step2 Pd(dppf)Cl2, 90°C Step3 Step 2: SNAr Displacement (C2 Functionalization) Step2->Step3 R-NH2, DIPEA, 60°C Final Final Drug Scaffold (2-Amino-4-Arylpyridine) Step3->Final Displacement of SO2Me

Figure 2: Sequential functionalization workflow.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Reactivity of 2-Sulfonyl Pyridines

    • Bollong, M. J., et al. (2017). Small molecule target identification strategies for the 2-sulfonylpyridine electrophile. Journal of the American Chemical Society.[1] (Contextualizing the electrophilicity of the sulfone group).

  • Chemoselectivity in Halopyridines: Lutz, M. R., et al. (2017). Selective Cross-Coupling of 2,4-Dihalopyridines. Journal of Organic Chemistry. (Analogous reactivity hierarchies).
  • General Protocol Source

    • Organic Chemistry Portal. (2023). Suzuki Coupling. Link

Sources

Application

Application Note: Precision Buchwald-Hartwig Amination of Iodo-Pyridines

Executive Summary The Buchwald-Hartwig amination of iodo-pyridines presents a unique paradox in cross-coupling chemistry: while the C–I bond is kinetically superior regarding oxidative addition compared to C–Br or C–Cl,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of iodo-pyridines presents a unique paradox in cross-coupling chemistry: while the C–I bond is kinetically superior regarding oxidative addition compared to C–Br or C–Cl, the reaction is frequently plagued by catalyst poisoning and reductive elimination stalls .

This guide moves beyond generic coupling protocols to address the specific electronic and steric demands of the pyridine core. We focus on overcoming the "Iodide Effect" (formation of stable bridging Pd-dimers) and the "Pyridine N-Binding" (off-cycle resting states), providing a robust, self-validating workflow for high-value heterocyclic synthesis.

The Substrate Challenge: Why Iodo-Pyridines Fail

Unlike phenyl iodides, iodo-pyridines introduce a competitive Lewis basic nitrogen. The failure mode typically follows one of two pathways:

  • The N-Coordination Trap: The pyridine nitrogen (

    
     lone pair) binds to the electrophilic Pd(II) center, displacing the phosphine ligand or preventing amine coordination. This is most acute in 2-iodopyridines  or substrates with less bulky ligands.
    
  • The Iodide Inhibitory Effect: The large iodide anion, once displaced, can re-associate to form stable

    
     bridging dimers or effectively saturate the coordination sphere, slowing down the transmetallation/amine binding step.
    
Mechanistic Visualization

The following diagram illustrates the standard catalytic cycle alongside the specific "Death Spirals" (in red) common to iodo-pyridine substrates.

BuchwaldMechanism Pd0 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition (Py-Pd(II)-I) Pd0->OxAdd + Iodo-Pyridine AmineCoord Amine Binding & Deprotonation OxAdd->AmineCoord + Amine / Base PoisonN OFF-CYCLE TRAP 1: Pyridine N-Coordination (Catalyst Arrest) OxAdd->PoisonN Low Steric Bulk Ligand PoisonI OFF-CYCLE TRAP 2: Pd-Iodide Dimer Formation OxAdd->PoisonI High [I-] Conc. RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Slow Step RedElim->Pd0 - Product PoisonN->OxAdd Heat / Bulky Ligand

Figure 1: Catalytic cycle distinguishing the productive pathway (Blue/Green) from specific Iodo-Pyridine off-cycle traps (Red).

Critical Parameter Optimization

Ligand Selection: The "Bite Angle" Defense

For iodo-pyridines, monodentate ligands often fail because they allow the pyridine nitrogen to displace them. Bidentate ligands with wide bite angles are superior because they mechanically enforce a geometry that disfavors N-binding.

Ligand ClassRecommendationRationale
XantPhos Primary Choice Wide bite angle (111°) rigidly enforces reductive elimination and blocks pyridine N-coordination. Excellent for 2-iodopyridines.
BrettPhos Secondary Choice Extremely bulky monodentate. Best for primary amines or highly hindered substrates where XantPhos is too rigid.
BINAP Tertiary Choice Reliable older generation.[1] Use only with Cs₂CO₃; often fails with strong bases like NaOtBu due to P-C bond cleavage.
PPh₃ / dppf AvoidInsufficient steric bulk; leads to rapid catalyst poisoning by the pyridine substrate.
The Base Effect: pKa vs. Compatibility
  • NaOtBu (Sodium tert-butoxide): The gold standard for speed. However, it can cause dehalogenation of iodo-pyridines if the reaction stalls.

  • Cs₂CO₃ (Cesium Carbonate): Mandatory for substrates with esters, nitriles, or ketones.[2] Crucial: Must be anhydrous and finely ground. The heterogeneous nature helps prevent the "iodide effect" by precipitating CsI (lattice energy driver).

Standard Operating Procedure (SOP)

Objective: Amination of a generic 2-iodo-pyridine with a secondary amine.

Materials Checklist
  • Catalyst Precursor: Pd₂(dba)₃ (Strem/Sigma, high purity) OR Pd-G4 XantPhos Precatalyst.

  • Ligand: XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Base: Cs₂CO₃ (dried at 120°C under vacuum for 4h prior to use).

Step-by-Step Protocol

1. Pre-Complexation (The "Activation" Step)

  • Note: While many add reagents together, pre-forming the active catalyst ensures the ligand is bound before the pyridine sees the palladium.

  • In a glovebox or under Argon stream:

    • Charge a reaction vial with Pd₂(dba)₃ (1.0 mol%) and XantPhos (2.2 mol%) .

    • Add 1/5th of the total solvent volume (Dioxane).

    • Stir at 60°C for 15 minutes .

    • Visual Check: Solution should turn from deep purple/red to a clear orange/yellow. This confirms active

      
       formation.
      

2. Substrate Addition

  • Add Iodo-pyridine (1.0 equiv) .

  • Add Amine (1.2 equiv) .

  • Add Cs₂CO₃ (2.0 equiv) .

  • Add remaining solvent (Concentration target: 0.15 – 0.25 M).

3. Reaction Execution

  • Seal vial with a Teflon-lined crimp cap.

  • Heat to 100°C .

  • Time: Iodo-pyridines are fast. Check LCMS/TLC at 1 hour . Most reactions complete by 4 hours.

  • Warning: Do not overheat (>120°C) initially, as C–I bond homolysis can occur.

4. Work-up

  • Cool to room temperature.

  • Dilute with EtOAc. Filter through a pad of Celite (removes Pd black and CsI salts).

  • Wash with water/brine to remove residual pyridine salts.

  • Concentrate and purify.[3][4][5]

Decision Matrix & Troubleshooting

Use this logic flow to adapt the protocol for specific substrate variations.

DecisionTree Start Substrate Analysis Pos Iodine Position? Start->Pos Pos2 2-Iodo Pos->Pos2 Pos34 3- or 4-Iodo Pos->Pos34 Ligand2 Use XantPhos (Prevents Chelation) Pos2->Ligand2 Ligand34 Use BrettPhos (Max Activity) Pos34->Ligand34 BaseCheck Base Sensitive Groups? (Esters, Nitriles) Ligand2->BaseCheck Ligand34->BaseCheck BaseYes Use Cs2CO3 (Dioxane, 100°C) BaseCheck->BaseYes Yes BaseNo Use NaOtBu (Toluene, 80°C) BaseCheck->BaseNo No

Figure 2: Protocol adaptation logic based on steric and electronic requirements.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to XantPhos Pd G4 precatalyst. Increase temperature to 110°C to break N-Pd coordination.
De-iodination (Py-H formed) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Hydride Elimination
Switch base to Cs₂CO₃ . Ensure solvent is anhydrous. Avoid secondary alcohols as solvents.
Pd Black Precipitation Ligand DissociationIncrease Ligand:Pd ratio to 2.5:1. Ensure oxygen was rigorously excluded.
Low Yield with 2-Iodo Chelation TrapThe pyridine N is binding Pd. Use tBuBrettPhos or XantPhos . Avoid monodentate ligands like PPh3.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[6] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link Mechanistic grounding for ligand selection (BrettPhos/XPhos).

  • Paul, F., et al. (1994). "Palladium-catalyzed amination of aryl halides."[2][3][4][6][7][8][9][10][11][12] Journal of the American Chemical Society. Link Foundational work establishing the base effect.

  • BenchChem Technical Support. (2025). "Buchwald-Hartwig Amination of Substituted Pyridines." BenchChem Application Notes. Link Specific data on catalyst poisoning in pyridine substrates.

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Organic Letters. Link Protocol validation for XantPhos in heterocyclic coupling.

  • Organic Chemistry Portal. "Buchwald-Hartwig Reaction." Link General reaction scope and functional group tolerance tables.

Sources

Method

4-Iodo-2-(methylsulfonyl)pyridine as an electrophile in C-C bond formation

Application Note: Chemoselective C-C Bond Formation using 4-Iodo-2-(methylsulfonyl)pyridine Executive Summary This guide details the strategic application of 4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1314407-12-3) as a bif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective C-C Bond Formation using 4-Iodo-2-(methylsulfonyl)pyridine

Executive Summary

This guide details the strategic application of 4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1314407-12-3) as a bifunctional electrophile in drug discovery. Unlike standard dihalo-pyridines, this scaffold offers orthogonal reactivity : the C4-iodide is highly labile toward transition-metal catalyzed cross-coupling (C-C formation), while the C2-methylsulfonyl group serves as a latent, tunable electrophile for subsequent Nucleophilic Aromatic Substitution (S


Ar).

This protocol focuses on the regioselective Suzuki-Miyaura coupling at the C4 position, preserving the C2-sulfone for late-stage diversification. This "Coupling-First, Displacement-Second" strategy is critical for synthesizing complex kinase inhibitors and heterobifunctional degraders (PROTACs).

Strategic Analysis & Reactivity Profile

The Electrophilic Hierarchy

Success with this molecule requires understanding the electronic differentiation between the two electrophilic sites.

  • Site A (C4-Iodo): The "Soft" Electrophile. The C-I bond is weak and electron-rich, making it the preferred site for oxidative addition by Pd(0) catalysts. It reacts under neutral to mildly basic conditions.

  • Site B (C2-Methylsulfonyl): The "Hard" Electrophile. The

    
     group is a strong electron-withdrawing group (EWG) that activates the pyridine ring. It is resistant to Pd(0) but highly reactive toward nucleophiles (amines, thiols, alkoxides) in S
    
    
    
    Ar reactions.

Chemo-differentiation Logic: By utilizing a non-nucleophilic base and controlling temperature, we can engage the C4-iodide in Suzuki coupling without triggering the displacement of the C2-sulfone.

Visualizing the Pathway

ReactivityMap Scaffold 4-Iodo-2-(methylsulfonyl)pyridine Suzuki Path A: C-C Bond Formation (Suzuki/Sonogashira) Scaffold->Suzuki Pd(0), Ar-B(OH)2 Base, Heat SNAr Path B: S_NAr Displacement (Amination/Etherification) Scaffold->SNAr R-NH2 or R-SH No Catalyst Prod_A 4-Aryl-2-(methylsulfonyl)pyridine (Intermediate) Suzuki->Prod_A Prod_Final 2-Amino-4-arylpyridine (Final Drug Scaffold) SNAr->Prod_Final (Less Efficient Route) Prod_A->Prod_Final R-NH2, Heat

Figure 1: The "Coupling-First" strategy (Blue Path) is preferred to avoid catalyst poisoning by free amines/thiols introduced in the S


Ar step.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C4 while retaining the C2-methylsulfonyl motif.

Reagents & Materials
  • Electrophile: 4-Iodo-2-(methylsulfonyl)pyridine (1.0 equiv).

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.1–1.2 equiv).

  • Catalyst:

    
     (3–5 mol%). Note: Bidentate ligands like dppf are preferred over 
    
    
    
    to prevent ligand exchange with the sulfone sulfur, though rare.
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0–3.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for hydrophobic substrates).

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the electrophile, boronic acid, base, and Pd catalyst. Seal with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Strict oxygen exclusion is vital to maintain Pd(0) activity.
    
  • Solvent Addition: Add degassed solvent (Dioxane/Water) via syringe. The concentration should be 0.1 M to 0.2 M relative to the pyridine.

  • Reaction: Heat the mixture to 80°C .

    • Critical Checkpoint: Do not exceed 100°C. Higher temperatures may cause hydrolysis of the sulfone to the pyridone (2-hydroxy derivative) or homocoupling.

  • Monitoring: Monitor by LC-MS or TLC. The starting iodide (Rt ~ X min) should disappear, replaced by the product (Rt ~ Y min). The sulfone group is stable and visible in MS (M+H pattern).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The sulfone product is typically more polar than the starting iodide but less polar than the hydrolyzed byproduct.

Optimization Table: Troubleshooting Low Yields
VariableStandard ConditionOptimization A (Sluggish Rxn)Optimization B (Hydrolysis Side-Rxn)
Catalyst


+ XPhos

Base

(Weak)

(Stronger)

(Milder)
Solvent Dioxane/H2ODME/H2OAnhydrous DMF (requires CsF)
Temp 80°C100°C60°C (Longer time)

Protocol 2: Sequential Functionalization (S Ar)

Objective: Utilize the C2-sulfone handle to install a nucleophile (e.g., amine) after the C-C bond is formed.

Why this works: The


 group is an excellent "chameleon." It is stable enough for the Suzuki coupling (Protocol 1) but becomes a potent leaving group when challenged with a nucleophile in a polar solvent.
Methodology:
  • Dissolve: Take the purified product from Protocol 1 (4-aryl-2-methylsulfonylpyridine) in DMSO or NMP (0.2 M).

  • Add Nucleophile: Add Primary/Secondary Amine (1.5 equiv).

    • Note: If using a volatile amine, use a sealed tube.

  • Base: Add DIPEA (2.0 equiv) to scavenge methanesulfinic acid byproduct.

  • Heat: Stir at 100–120°C for 2–4 hours.

    • Observation: The reaction turns yellow/orange as the substitution proceeds.

  • Workup: Pour into water. The product often precipitates (filter it). If not, extract with EtOAc.

Mechanistic Workflow & Decision Tree

Workflow Start Start: 4-Iodo-2-(methylsulfonyl)pyridine Decision Target Structure? Start->Decision Route1 Route A: C4-Aryl / C2-Amine Decision->Route1 Biaryl Target Route2 Route B: C4-Alkyne / C2-Ether Decision->Route2 Alkynyl Target Step1_Suzuki Step 1: Suzuki Coupling (Pd(dppf)Cl2, 80°C) *Retains Sulfone* Route1->Step1_Suzuki Step1_Sono Step 1: Sonogashira (Pd/Cu, RT-50°C) Route2->Step1_Sono Step2_SNAr Step 2: S_NAr Displacement (Amine/Alkoxide, 100°C) Step1_Suzuki->Step2_SNAr Step1_Sono->Step2_SNAr Final Final Disubstituted Pyridine Step2_SNAr->Final

Figure 2: Operational workflow for sequential functionalization.

References

  • Reactivity of 2-Sulfonyl Pyridines: L.J. Albers, et al. "2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles."[3] ACS Chemical Biology, 2020. [Link] Context: Establishes the S

    
    Ar reactivity profile of the sulfone group.
    
  • General Suzuki Coupling Protocols: "Suzuki-Miyaura Coupling." Organic Chemistry Portal. [Link] Context: Standard conditions for Pd-catalyzed cross-coupling of heteroaryl halides.

  • Regioselective Pyridine Functionalization: M. Schlosser, et al. "Regioselective difunctionalization of pyridines." Chemical Science, 2013. [Link] Context: Discusses the hierarchy of halogen/leaving group reactivity in pyridine scaffolds.

Sources

Application

applications of 4-Iodo-2-(methylsulfonyl)pyridine in medicinal chemistry

An In-Depth Guide to the Medicinal Chemistry Applications of 4-Iodo-2-(methylsulfonyl)pyridine Introduction: A Privileged Scaffold with Dual Functionality In the landscape of modern drug discovery, the strategic design o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Medicinal Chemistry Applications of 4-Iodo-2-(methylsulfonyl)pyridine

Introduction: A Privileged Scaffold with Dual Functionality

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. Among these, heterocyclic compounds, particularly pyridine derivatives, are recognized as "privileged scaffolds" due to their prevalence in FDA-approved drugs and their ability to engage in biologically relevant interactions.[1] 4-Iodo-2-(methylsulfonyl)pyridine emerges as a particularly powerful and versatile reagent for the medicinal chemist. Its utility stems not from a single feature, but from the synergistic interplay of its three key components: the pyridine core, the C-4 iodo substituent, and the C-2 methylsulfonyl group.

This unique arrangement confers a dual-reactivity profile that can be exploited in a highly controlled, orthogonal manner:

  • C-4 Iodo Group: This position serves as a classical "handle" for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic and efficient installation of a vast array of aryl and heteroaryl moieties, which is fundamental for exploring structure-activity relationships (SAR) and optimizing a compound's affinity for its biological target.[2]

  • C-2 Methylsulfonyl Group: The pyridine nitrogen atom, being highly electronegative, renders the C-2 and C-4 positions electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).[3] The methylsulfonyl group is an excellent leaving group, making the C-2 position a highly reactive electrophilic site. This functionality is increasingly exploited for the design of targeted covalent inhibitors (TCIs), where the scaffold forms a permanent bond with a nucleophilic amino acid residue (like cysteine) on the target protein.[4][5]

This guide provides an in-depth exploration of 4-Iodo-2-(methylsulfonyl)pyridine's applications, complete with detailed protocols and strategic insights for researchers in drug development.

Application I: A Versatile Scaffold for Reversible Inhibitors via Suzuki-Miyaura Coupling

The construction of biaryl and heteroaryl-aryl linkages is a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors that target the ATP-binding site. The 4-iodo position of the scaffold is perfectly primed for this purpose.

Causality and Strategic Advantage

The Suzuki-Miyaura reaction is favored in pharmaceutical development due to its high functional group tolerance, the commercial availability of a vast library of boronic acids and esters, and generally mild reaction conditions that yield non-toxic by-products. By using 4-Iodo-2-(methylsulfonyl)pyridine as a common starting material, chemists can rapidly generate libraries of analogues where the group at the C-4 position is varied to probe interactions within a protein's binding pocket. The 2-methylsulfonyl group and the pyridine nitrogen remain as constant elements that can provide key hydrogen bonding or polar interactions, for instance, with the "hinge" region of a kinase.

Illustrative Workflow for Kinase Inhibitor Library Synthesis

The following diagram illustrates a typical workflow for generating a library of potential inhibitors from the 4-Iodo-2-(methylsulfonyl)pyridine scaffold.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_products Product Library & Screening A 4-Iodo-2-(methylsulfonyl)pyridine C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Library of R-B(OH)2 (Aryl/Heteroaryl Boronic Acids) B->C D Library of 4-R-2-(methylsulfonyl)pyridines C->D E Biological Screening (e.g., Kinase Assays) D->E F SAR Data & Lead Optimization E->F

Caption: Suzuki coupling workflow for inhibitor library synthesis.
Data Presentation: Hypothetical Kinase Inhibitor Design

The table below outlines how different R-groups, installed via Suzuki coupling, could theoretically target various pockets within a generic kinase active site.

Target KinaseR-Group at C-4 PositionDesired Interaction / Rationale
EGFR 3-chloro-4-fluorophenylOccupies the hydrophobic pocket near the gatekeeper residue.
VEGFR-2 IndazoleForms hydrogen bonds with the DFG-out conformation back pocket.
CDK2 4-(dimethylamino)phenylExtends towards the solvent-exposed region to improve solubility.
JNK1 PyrazoleActs as a hydrogen bond donor/acceptor with residues in the ribose pocket.[6]
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-proven method for the coupling of 4-Iodo-2-(methylsulfonyl)pyridine with a generic arylboronic acid.

Rationale:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used.[7]

  • Base: A base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[7]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common, as it facilitates the dissolution of both organic and inorganic reagents.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add 4-Iodo-2-(methylsulfonyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. The final concentration should be approximately 0.1 M with respect to the starting iodide.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-2-(methylsulfonyl)pyridine product.

Application II: A Tunable Warhead for Targeted Covalent Inhibitors via SNAr

The development of targeted covalent inhibitors (TCIs) has seen a renaissance, offering benefits of enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The 2-methylsulfonyl group on the pyridine ring serves as an effective electrophilic "warhead" that can react with nucleophilic amino acid residues.

Causality and Strategic Advantage

The pyridine ring is sufficiently electron-deficient to undergo SNAr, and the sulfone is a competent leaving group. The reaction proceeds via a high-energy Meisenheimer intermediate, which is stabilized when the negative charge can be delocalized onto the electronegative pyridine nitrogen.[3] This makes the C-2 position a prime site for attack by soft nucleophiles like the thiolate of a cysteine residue.[4][5]

This scaffold offers distinct advantages over traditional acrylamide warheads:

  • Tunable Reactivity: The electrophilicity of the C-2 position can be finely tuned by introducing electron-withdrawing or -donating groups at other positions on the ring (e.g., at C-5 after a Suzuki coupling at C-4), allowing chemists to balance reactivity to maximize on-target engagement while minimizing off-target effects.[4]

  • Modular Design: The sulfonyl group itself can be modified, providing another avenue for tuning reactivity and physical properties.[5]

Mechanism of Covalent Protein Modification

The diagram below illustrates the SNAr mechanism by which a 2-sulfonylpyridine warhead covalently modifies a cysteine residue on a target protein.

G cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Nucleophilic Attack (SNAr) cluster_step3 Step 3: Irreversible Bond Formation A Inhibitor (4-Iodo-2-SO2Me-Py) C Reversible Complex [Inhibitor•••Protein] A->C B Target Protein (with Cys-SH) B->C D Cys-S⁻ attacks C-2 C->D ki E Meisenheimer Intermediate (Charge on Pyridine N) D->E k2 F Covalently Modified Protein E->F fast G MeSO2⁻ (Leaving Group) E->G expulsion

Caption: Mechanism of covalent modification via SNAr.
Data Presentation: Reactivity of 2-Sulfonylpyridines

Recent studies have quantified the reactivity of various 2-sulfonylpyridines, demonstrating their selective reaction with thiols over other biological nucleophiles.[4][5]

Compound StructureRelative Reactivity with Glutathione (GSH)Key FeatureReference
2-(methylsulfonyl)pyridineBaselineParent scaffold[4]
5-nitro-2-(methylsulfonyl)pyridineGreatly IncreasedStrong electron-withdrawing group enhances electrophilicity[5]
5-cyano-2-(methylsulfonyl)pyridineIncreasedElectron-withdrawing group enhances electrophilicity[5]
5-methoxy-2-(methylsulfonyl)pyridineDecreasedElectron-donating group reduces electrophilicity[4]
Experimental Protocol 2: Thiol Reactivity Assay (Model for Covalent Modification)

This protocol describes a general method to assess the reactivity of 4-Iodo-2-(methylsulfonyl)pyridine with a model biological thiol, glutathione (GSH), using LC-MS analysis.

Rationale:

  • Model Nucleophile: Glutathione (GSH) is a biologically abundant tripeptide containing a reactive cysteine and is a standard model for assessing the reactivity of electrophiles.

  • Buffer: A phosphate buffer at physiological pH (7.4) is used to mimic cellular conditions.

  • Monitoring: LC-MS is the ideal technique to monitor the reaction, as it can simultaneously track the disappearance of starting materials and the appearance of the desired covalent adduct by their respective mass-to-charge ratios (m/z).

Step-by-Step Methodology:

  • Stock Solutions: Prepare stock solutions of 4-Iodo-2-(methylsulfonyl)pyridine (10 mM in DMSO) and Glutathione (100 mM in buffer).

  • Reaction Setup: In a microcentrifuge tube, add phosphate buffer (pH 7.4, 100 mM) to a final volume of 1 mL. Add the GSH stock solution to a final concentration of 1 mM.

  • Initiation: Initiate the reaction by adding the 4-Iodo-2-(methylsulfonyl)pyridine stock solution to a final concentration of 100 µM. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture at 37 °C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding 50 µL of a 1% formic acid in acetonitrile solution. This stops the reaction by acidification and precipitates any proteins.

  • Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant by LC-MS, monitoring for the m/z of the starting pyridine, GSH, and the expected GSH-pyridine adduct.

  • Data Processing: Quantify the peak areas for each species at each time point to determine the rate of adduct formation.

Conclusion and Future Perspectives

4-Iodo-2-(methylsulfonyl)pyridine is far more than a simple substituted heterocycle; it is a sophisticated chemical tool for modern medicinal chemistry. Its dual-reactivity allows for a "two-stage" drug design process. First, the C-4 iodo group can be used in Suzuki couplings to rapidly build diversity and optimize for reversible potency and selectivity. Subsequently, the C-2 methylsulfonyl group can be leveraged as a tunable warhead to achieve covalent inhibition, potentially leading to drugs with improved efficacy and duration of action. This building block provides a robust and efficient platform for the discovery of both next-generation reversible and covalent inhibitors, empowering researchers to tackle challenging biological targets with chemical ingenuity.

References

  • Xu, X. A method for preparation of Sonidegib with L-lactate. WO 2017096998. (Suzhou Miracpharma Technology Co., Ltd., Peop. Rep. China).
  • Ward, C. C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Chemical Biology, 15(5), 1156–1162. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Bui, T. M., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 10(47), 57335-57347. [Link]

  • Chojnacki, K., et al. (2021). Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. Bioorganic Chemistry, 106, 104502. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ward, C. C., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. [Link]

  • Levin, M. D., et al. (2018). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Angewandte Chemie International Edition, 57(31), 9781-9785. [Link]

  • Chojnacki, K., et al. (2021). Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. ResearchGate. [Link]

  • Bui, T. M., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • D'Amato, C., et al. (2016). Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma. Expert Review of Clinical Pharmacology, 9(10), 1279-1289. [Link]

  • Vinogradova, E. V., et al. (2020). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of the American Chemical Society, 142(14), 6517–6522. [Link]

  • Fernández-Sánchez, L., et al. (2017). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry, 2017(38), 5735-5743. [Link]

  • S. L. T., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3543. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Not V. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(8-9), 659-666. [Link]

  • Kumar, R., & Sharma, P. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 543. [Link]

  • Kaur, H., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Lefranc, J., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(2), 623-628. [Link]

  • Terrier, F., & Um, I. H. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(23), 3855-3865. [Link]

  • Thompson, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(5), 539-552. [Link]

  • Asif, M. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(38), 23455-23460. [Link]

Sources

Method

Application Note: Advanced Metal-Free Architectures for Iodo-Pyridine Functionalization

Executive Summary The synthesis and functionalization of pyridine derivatives are pivotal in drug discovery, yet traditional methods rely heavily on transition metals (Pd, Cu, Ni). While effective, these metals introduce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and functionalization of pyridine derivatives are pivotal in drug discovery, yet traditional methods rely heavily on transition metals (Pd, Cu, Ni). While effective, these metals introduce critical challenges: toxic residue removal (to meet FDA <10 ppm limits), high cost, and scavenger-dependent workflows.

This guide details metal-free methodologies for the synthesis and functionalization of iodo-pyridine scaffolds. By leveraging hypervalent iodine chemistry, photoredox catalysis, and base-promoted homolytic aromatic substitution (BHAS), researchers can achieve high-fidelity C–C and C–Heteroatom bonds without trace metal contamination.

Part 1: Synthesis of the Iodo-Scaffold (The Setup)

Direct electrophilic iodination of pyridine is kinetically difficult due to the electron-deficient nature of the ring. Traditional methods often use harsh acids or metals. The superior metal-free approach utilizes Decarboxylative Iodination , converting abundant pyridine-carboxylic acids into iodo-pyridines under mild, oxidative conditions.

Mechanism: Radical Decarboxylation

This reaction proceeds via a benzoyl hypoiodite intermediate, which undergoes homolytic cleavage and decarboxylation to generate a pyridyl radical, subsequently trapped by iodine.

DecarboxylativeIodination Start Pyridine-COOH Inter1 Acyl Hypoiodite (R-CO-OI) Start->Inter1 + I2, DBU (In situ formation) Inter2 Carboxyl Radical (R-COO•) Inter1->Inter2 Homolytic Cleavage Inter3 Pyridyl Radical (Py•) Inter2->Inter3 - CO2 (Decarboxylation) Product Iodo-Pyridine (Py-I) Inter3->Product + I• (Recombination)

Figure 1: Mechanism of transition-metal-free decarboxylative iodination via acyl hypoiodite.

Protocol A: Decarboxylative Iodination

Target: 3-Iodopyridine (from Nicotinic Acid) Scale: 1.0 mmol

  • Preparation: In a 20 mL vial equipped with a Teflon-coated stir bar, dissolve Nicotinic acid (123 mg, 1.0 mmol) in Chlorobenzene (5.0 mL).

  • Reagents: Add 1,3-Diiodo-5,5-dimethylhydantoin (DIH) (0.6 equiv, 228 mg) or elemental

    
     (1.0 equiv).
    
  • Initiator: Add t-Butyl hydroperoxide (TBHP) (70% aq., 2.0 equiv) slowly.

  • Reaction: Seal the vial and heat to 100°C for 12 hours. The solution typically turns violet (iodine release) then fades to pale yellow.

  • Workup: Cool to RT. Quench with sat.

    
     (5 mL) to remove excess iodine. Extract with EtOAc (3 x 10 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).
    

Critical Note: This method avoids the formation of regioisomeric mixtures common in direct iodination.

Part 2: Nucleophilic Functionalization ( )

For 2-iodo and 4-iodo pyridines, the C–I bond is highly susceptible to nucleophilic attack due to the electron-withdrawing nitrogen. This is the most robust metal-free pathway for C–N and C–O bond formation.

Reactivity Hierarchy
  • Position: C4 > C2 >> C3 (C3 is inert to

    
     without strong activating groups like 
    
    
    
    ).
  • Leaving Group:

    
     (Counter-intuitive: In 
    
    
    
    , electronegativity speeds up the rate-determining addition step, so F is fastest. However, I is viable and often preferred if subsequent radical chemistry is planned).
Protocol B: C–N Coupling (Amination)

Target: 2-(Morpholin-4-yl)pyridine Scale: 0.5 mmol

  • Setup: Charge a microwave vial with 2-Iodopyridine (102 mg, 0.5 mmol).

  • Nucleophile: Add Morpholine (1.2 equiv, 52 µL).

  • Base/Solvent: Add

    
      (2.0 equiv, 138 mg) and DMSO  (2.0 mL). Note: DMSO is critical for stabilizing the polar Meisenheimer intermediate.
    
  • Conditions:

    • Thermal: Heat at 100°C for 16 hours.

    • Microwave (Recommended): 140°C for 30 mins (High absorption).

  • Validation: Monitor by TLC (UV active). The product is more polar than the starting iodide.

Part 3: Radical-Mediated C–C Coupling (Photoredox)

To functionalize the unreactive C3 position or to perform C–C coupling without Palladium (Suzuki alternative), we utilize Visible-Light Photoredox Catalysis . This method generates an aryl radical from the C–I bond using an organic dye (Eosin Y) as a reducing photocatalyst.

Mechanism: Reductive Quenching Cycle

The excited photocatalyst (


) transfers an electron to the Iodo-pyridine, generating a radical anion which collapses to a pyridyl radical and iodide.

Photoredox PC Eosin Y (Ground) PC_Star Eosin Y* (Excited) PC->PC_Star Green LEDs (530 nm) PC_Star->PC SET (to Py-I) Substrate Py-I Radical Py• (Radical) Substrate->Radical + e- / - I- Product Py-Ar Radical->Product + Ar-H / - H• Arene Ar-H (Trap)

Figure 2: Eosin Y catalyzed metal-free C-H arylation mechanism.

Protocol C: Photo-induced C–H Arylation

Target: 3-Phenylpyridine (from 3-Iodopyridine and Benzene) Concept: Homolytic Aromatic Substitution (HAS).

  • Reagents: In a Pyrex tube, mix 3-Iodopyridine (0.5 mmol), Benzene (20 equiv, used as solvent/reagent), and Eosin Y (2 mol%, organic photocatalyst).

  • Base: Add

    
      (2.0 equiv). The base neutralizes the HI byproduct.
    
  • Degassing: Sparge with Nitrogen for 15 mins. Oxygen quenches the triplet state of Eosin Y.

  • Irradiation: Place the tube 2 cm away from green LEDs (

    
     ~535 nm). Stir vigorously at RT for 24 hours.
    
  • Observation: The reaction mixture will fluoresce green/yellow. Disappearance of fluorescence often indicates catalyst degradation.

  • Workup: Filter off inorganic salts. Evaporate excess benzene. Purify via column chromatography.[1]

Part 4: Troubleshooting & Optimization Data

The following table summarizes solvent and base effects observed in metal-free couplings of iodo-pyridines.

VariableConditionOutcomeMechanistic Insight
Solvent DMSO/DMFExcellent for

High dielectric constant stabilizes the polar transition state.
Solvent Benzene/MeCNBest for RadicalNon-participating solvents prevent H-atom abstraction side reactions.
Base KOtBuHigh ReactivityPromotes "Base-mediated" radical formation (SET mechanism).
Base

PoorInsufficient basicity to neutralize HI in radical manifolds; acts as H-donor.
Light Blue LED (450nm)Sub-optimal for EosinEosin Y absorbs max at 539nm. Use Green LEDs.

References

  • Decarboxylative Iodination

    • Title: Transition-Metal-Free Decarboxylative Iodination of Arom
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Metal-Free Arylation (Itami Coupling)

    • Title: Pyridine-Promoted C-H Iodination and Metal-Free C-H Aryl
    • Source:Chemical Science
    • URL:[Link]

  • Photoredox Catalysis (Eosin Y)

    • Title: Visible Light Mediated Photoredox Catalytic Arylation Reactions[2][3]

    • Source:Accounts of Chemical Research
    • URL:[Link]

  • Nucleophilic Substitution (

    
    ) Review: 
    
    • Title: Nucleophilic Aromatic Substitution on Heterocycles[4]

    • Source:Chemical Reviews
    • URL:[Link]

Sources

Application

The Art of Purification: A Scientist's Guide to Column Chromatography and Recrystallization

In the rigorous world of chemical synthesis and drug development, the isolation of a pure compound from a complex reaction mixture is not just a procedural step; it is the cornerstone of reliable and reproducible science...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of chemical synthesis and drug development, the isolation of a pure compound from a complex reaction mixture is not just a procedural step; it is the cornerstone of reliable and reproducible science. The success of subsequent analytical characterization, biological assays, and ultimately, the viability of a therapeutic candidate, hinges on the purity of the final product. Two of the most powerful and versatile techniques in the chemist's arsenal for achieving this are column chromatography and recrystallization.

This guide provides an in-depth exploration of these two fundamental purification methods. It moves beyond simple procedural lists to delve into the underlying principles, offering practical insights and systematic protocols designed for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and effective purification.

The Critical Decision: Choosing Your Purification Strategy

Before embarking on any purification, a crucial decision must be made: which technique is best suited for the task at hand? The choice between column chromatography and recrystallization is dictated by the physical and chemical properties of the target compound and its impurities.

FeatureColumn ChromatographyRecrystallization
Best For Complex mixtures, non-crystalline solids, oils, and separating compounds with similar polarities.Purifying a single, solid compound from a relatively small amount of impurities.[1][2]
Principle Differential partitioning of components between a stationary and a mobile phase.[3][4]Differential solubility of a compound and its impurities in a solvent at different temperatures.[5][6]
Sample State Can be solid or liquid (oil).Must be a solid at room temperature.
Throughput Can be time-consuming for large quantities.Can be efficient for large-scale purification if a suitable solvent is found.
Purity Good to excellent, but may require multiple columns for very high purity.Can yield exceptionally high purity, often exceeding that of a single chromatographic separation.[2][7]
Development Time Requires preliminary TLC to determine the optimal solvent system.[8]Requires testing various solvents to find one with ideal solubility characteristics.[9][10]

Generally, if your product is a solid and you suspect the impurities are present in a relatively small amount, recrystallization is often the more efficient and effective choice. If you are dealing with a complex mixture of several components, an oil, or compounds that are difficult to crystallize, column chromatography is the preferred method.[7]

Deep Dive: Purification by Column Chromatography

Column chromatography is a cornerstone technique that separates compounds based on their differential affinities for a stationary phase (a solid adsorbent, like silica gel) and a mobile phase (a liquid solvent, or eluent).[11][12] As the mobile phase carries the mixture through the column, compounds that have a stronger affinity for the stationary phase move more slowly, while those with a weaker affinity are carried along more quickly by the mobile phase, leading to their separation.[3][4][11]

Fundamentals of Separation

The separation in normal-phase column chromatography, the most common type, is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

  • Stationary Phase: Typically a polar adsorbent such as silica gel or alumina.[4][11]

  • Mobile Phase (Eluent): A solvent or mixture of solvents that is less polar than the stationary phase.

  • Separation Mechanism: Polar compounds in the mixture will adhere more strongly to the polar stationary phase and will thus elute more slowly. Non-polar compounds will have a greater affinity for the mobile phase and will elute more quickly.

The "strength" of a solvent in this context refers to its ability to move compounds along the stationary phase. This is quantified in the eluotropic series , which ranks solvents by their polarity and elution power.[13] A more polar solvent will more effectively displace compounds from the stationary phase, causing them to move faster down the column.[8][13]

Application Notes: Best Practices for Success
  • Preliminary TLC is Essential: Before running a column, always perform a Thin-Layer Chromatography (TLC) analysis to determine the optimal eluent composition. The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35, ensuring it moves down the column at a reasonable rate and separates well from impurities.[8]

  • Column Packing is Crucial: A well-packed column is vital for good separation. The stationary phase must be packed uniformly to avoid cracks, channels, or air bubbles, which can lead to poor resolution.[3][11] Both dry and wet packing methods can be used, with the wet method (slurry packing) generally being preferred for achieving a more homogenous column bed.[3]

  • Sample Loading: The sample should be dissolved in a minimal amount of the eluent or a weak solvent and loaded onto the top of the column in a narrow, concentrated band. A wide sample band will lead to poor separation.

  • Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution can be highly effective. This involves starting with a non-polar eluent and gradually increasing its polarity over the course of the separation.[8] This allows for the efficient elution of both non-polar and polar compounds in a single run.

Detailed Protocol for Column Chromatography

This protocol outlines the steps for a standard gravity-fed silica gel column.

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of stationary phase weight to crude sample weight).

    • Insert a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.[12]

    • Add a thin layer of sand over the plug.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.

    • Pour the slurry into the column. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

    • Add a protective layer of sand on top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude reaction product in a minimal amount of the eluent.

    • Carefully pipette the sample solution onto the top of the sand layer, trying not to disturb the surface.

    • Allow the sample to absorb onto the silica gel by draining the eluent until the liquid level is again at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting the eluting solvent (the eluate) in fractions (e.g., in test tubes or vials).

    • Maintain a constant flow rate. For gravity columns, this is controlled by the stopcock. For flash chromatography, gentle air pressure is applied.[8]

  • Monitoring the Separation:

    • If the compounds are colored, their progress can be monitored visually.[12][14]

    • For colorless compounds, periodically collect small spots from the eluate and analyze them by TLC to determine which fractions contain the desired product.[12][14]

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_col 1. Prepare Column (Glass wool, sand) pack_col 2. Pack Column (Silica slurry) prep_col->pack_col load_sample 3. Load Sample (Minimal solvent) pack_col->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Monitor by TLC collect->tlc Analyze combine 7. Combine Pure Fractions tlc->combine evap 8. Evaporate Solvent combine->evap pure_product Pure Product evap->pure_product

Caption: Workflow for Purification by Column Chromatography.

Troubleshooting Column Chromatography
ProblemPossible Cause(s)Solution(s)
Poor Separation/Overlapping Bands - Improperly packed column (channels, cracks).- Sample band was too wide.- Eluent is too polar.- Repack the column carefully.- Load the sample in a more concentrated solution.- Use a less polar eluent or a shallower polarity gradient.
Compound Won't Elute - Eluent is not polar enough.- Compound may have decomposed on the silica.[15]- Gradually increase the polarity of the eluent.- Test compound stability on a small amount of silica before running the column.[15]
Cracked or Dry Column Bed - Solvent level dropped below the top of the stationary phase.- The column is likely ruined. The stationary phase must always be kept wet with the eluent.
Slow Flow Rate - Stationary phase particles are too fine.- Column is clogged with insoluble material.- Use a stationary phase with a larger particle size.- Filter the sample before loading if it contains insoluble impurities.

Deep Dive: Purification by Recrystallization

Recrystallization is a powerful purification technique for solids that leverages differences in solubility. The fundamental principle is that the solubility of most solids in a given solvent increases with temperature.[5] An impure solid is dissolved in a minimum amount of a hot, boiling solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (the mother liquor).[1]

Fundamentals of Solubility and Crystal Formation

The success of recrystallization hinges on selecting an appropriate solvent. An ideal recrystallization solvent should:

  • Dissolve the target compound well at high temperatures but poorly at low temperatures. [5][16]

  • Either not dissolve the impurities at all (so they can be filtered off hot) or dissolve them very well even at low temperatures (so they remain in the mother liquor).[9][16]

  • Be chemically inert and not react with the compound being purified.[9]

  • Be sufficiently volatile to be easily removed from the purified crystals.[9]

The process of crystallization itself is highly selective. Molecules of the target compound will preferentially fit into the growing crystal lattice, excluding molecules of impurities.[17] Slow cooling is crucial as it allows for the formation of large, well-ordered crystals, which are typically purer than the small crystals that form from rapid cooling.[5][17]

Application Notes: The Art of Solvent Selection

Finding the right solvent is often an empirical process, but some guidelines can help. The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1]

  • Single-Solvent Recrystallization: This is the preferred method. Small-scale solubility tests should be performed in test tubes with various solvents to identify one that meets the criteria above.[10]

  • Mixed-Solvent Recrystallization: This technique is used when no single solvent is ideal. It involves using a pair of miscible solvents, one in which the compound is very soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").[16] The compound is dissolved in a minimum of the hot "soluble solvent," and the hot "insoluble solvent" is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the hot "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[17]

Detailed Protocol for Recrystallization
  • Solvent Selection:

    • Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate).

    • Add more hot solvent in small portions until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[1][17]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, sand) or if decolorizing carbon was used, the hot, saturated solution must be filtered to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[5][18]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, cooling can be completed in an ice-water bath to maximize the yield of crystals.[17]

  • Inducing Crystallization (if necessary):

    • If crystals do not form, it may be because the solution is supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound.[17][19]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[20]

  • Drying:

    • Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Impure Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (Optional: for insoluble impurities) dissolve->hot_filter cool_slow 3. Cool Solution Slowly (Room Temp -> Ice Bath) hot_filter->cool_slow induce Induce Crystallization? (Scratch/Seed) cool_slow->induce vac_filter 4. Isolate Crystals (Vacuum Filtration) induce->vac_filter Crystals Form wash 5. Wash with Cold Solvent vac_filter->wash dry 6. Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 4-Iodo-2-(methylsulfonyl)pyridine

Case ID: SUZ-PYR-SO2Me-001 Status: Active Support Lead Scientist: Senior Application Specialist Executive Summary: The Substrate "Personality" You are working with 4-Iodo-2-(methylsulfonyl)pyridine . To optimize yield, y...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-PYR-SO2Me-001 Status: Active Support Lead Scientist: Senior Application Specialist

Executive Summary: The Substrate "Personality"

You are working with 4-Iodo-2-(methylsulfonyl)pyridine . To optimize yield, you must understand the competing electronic forces at play. This molecule is not a standard aryl halide; it is a highly electron-deficient heterocycle with two "trigger" points.

  • The Primary Target (C4-I): The C–I bond is weak and activated for oxidative addition by the electron-withdrawing nature of the pyridine ring and the sulfone. This is your desired reaction site.

  • The "Trap" (C2-SO2Me): The methylsulfonyl group at the 2-position is a potent electron-withdrawing group (EWG). It makes the C2 position highly electrophilic, susceptible to Nucleophilic Aromatic Substitution (SNAr ) by the base or nucleophilic coupling partners.

  • The "Brake" (Pyridine Nitrogen): The electron-deficient ring makes the nitrogen lone pair less basic, but it can still coordinate to Palladium, effectively poisoning your catalyst if the ligand is not bulky enough.

Module 1: The Optimization Matrix

Do not guess. Use this matrix to select conditions that favor Path A (C4 Coupling) over Path B (SNAr) or Path C (Catalyst Poisoning) .

ComponentRecommendationThe "Why" (Mechanistic Insight)
Catalyst Precursor Pd2(dba)3 or Pd(OAc)2 Allows precise control over the Ligand:Pd ratio (use 2:1 or 1.5:1). Pre-formed catalysts like Pd(dppf)Cl2 are excellent alternatives for simplicity.
Ligand (Critical) XPhos or SPhos These bulky dialkylbiaryl phosphines (Buchwald ligands) prevent the pyridine nitrogen from binding to the Pd center. They also accelerate oxidative addition into the C–I bond.
Base K3PO4 (anhydrous or aq.) Avoid strong alkoxides (NaOtBu, NaOEt). Strong bases will attack the C2-sulfone (SNAr), displacing it with an alkoxy group. Phosphate is mild enough to activate the boronic acid but too weak to attack the C2 position rapidly.
Solvent 1,4-Dioxane / Water (4:1) Water is often required to solubilize the inorganic base. Dioxane is a standard non-coordinating solvent. Toluene is a good alternative if the substrate is highly lipophilic.
Temperature 60°C – 80°C Start lower (60°C). High heat (>100°C) promotes the unwanted displacement of the sulfonyl group or homocoupling.

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to maximize the green path and block the red paths.

ReactionPathways cluster_legend Pathway Legend SM 4-Iodo-2-(methylsulfonyl)pyridine OxAdd Oxidative Addition Complex (L-Pd(II)-Ar-I) SM->OxAdd Fast (Bulky Ligands) Poison Catalyst Arrest (Pyridine-Pd Complex) SM->Poison N-Binding (Small Ligands) SNAr Side Product (2-Alkoxy/Hydroxy Pyridine) SM->SNAr Strong Base Attack (C2) Pd_Active L-Pd(0) Active Species Pd_Active->SM Coordination Product Desired Product (C4-Coupled) OxAdd->Product Transmetallation/Red. Elim. Dehal Hydrodehalogenation (Loss of Iodine) OxAdd->Dehal Protodehalogenation key Green = Desired Path Red = Undesired Side Reaction

Caption: Figure 1. Kinetic competition between C4-oxidative addition (desired), N-coordination (poisoning), and C2-nucleophilic attack (SNAr).

Module 3: Standard Operating Procedure (SOP)

This protocol is designed to be a "self-validating" system. If it fails, the specific mode of failure (e.g., remaining SM vs. side product) will tell you exactly what to change.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)

  • Base: K3PO4 (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (4 mL) + Water (1 mL) [Degassed]

Step-by-Step:

  • The Inert Setup: Add the 4-iodo-2-(methylsulfonyl)pyridine, boronic acid, and base to a reaction vial equipped with a stir bar.

    • Checkpoint: If using Pd2(dba)3/XPhos, add them now. If using Pd(dppf)Cl2, you can add it now or after degassing (preferred).

  • Degassing (Crucial): Seal the vial. Evacuate and backfill with Argon/Nitrogen 3 times. Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C for 2–4 hours.

    • Why 60°C? We want to engage the Iodine (C4) without providing enough thermal energy for the base to attack the Sulfone (C2).

  • Monitoring: Check via LC-MS or TLC after 2 hours.

    • Success Indicator: Disappearance of the Iodide peak (SM).

    • Failure Indicator: Appearance of a mass corresponding to [M-I+H] (hydrodehalogenation) or [M-SO2Me+OH/OR] (SNAr).

Module 4: Troubleshooting FAQ

Q1: I see starting material remaining, but the catalyst has turned into a black precipitate (Palladium Black).

  • Diagnosis: Catalyst death ("poisoning"). The pyridine nitrogen likely displaced your phosphine ligands, or the ligand was oxidized.

  • Fix: Switch to XPhos or SPhos . These ligands are extremely bulky and create a "shield" around the Palladium, physically preventing the pyridine nitrogen from binding. Alternatively, increase catalyst loading to 5-10 mol%.

Q2: I am observing a side product where the methylsulfonyl group is gone, replaced by an -OH or -OEt group.

  • Diagnosis: SNAr reaction at the C2 position. Your base is acting as a nucleophile.[1][2]

  • Fix:

    • Switch base to K3PO4 or CsF (Cesium Fluoride). Avoid hydroxides or alkoxides.

    • Use a strictly anhydrous solvent system (Dioxane only) if the side product is -OH (hydrolysis).

    • Lower the temperature. SNAr has a higher activation energy than the Pd-catalyzed coupling; cooling the reaction favors the coupling.

Q3: My product yield is low, and I see "homocoupling" of the boronic acid.

  • Diagnosis: Oxidative homocoupling. This is caused by the presence of Oxygen.[3]

  • Fix: Improve your degassing technique. Sparge the solvent with Argon for 15 minutes before adding it to the catalyst.

Q4: Can I use the 2-methylsulfonyl group for a second coupling later?

  • Insight: Yes. This is a common strategy. The C4-Iodine is more reactive towards Pd(0). Once the C4-aryl group is installed, you can subject the molecule to harsher conditions (higher temp, stronger nucleophiles) to displace the C2-sulfone in a subsequent step (e.g., SNAr with amines or thiols).

Module 5: Troubleshooting Logic Tree

Use this flowchart to diagnose the specific failure mode of your experiment.

Troubleshooting Start Analyze Reaction Mixture (LCMS/TLC) Result1 SM Remaining No Product Start->Result1 Result2 SM Consumed Wrong Mass Product Start->Result2 Result3 SM Consumed Desired Product (+ Impurities) Start->Result3 CheckCat Is Pd Black Visible? Result1->CheckCat CheckMass Identify Mass Shift Result2->CheckMass Optimize Isolate & Purify Action: Check Homocoupling (O2 leak?) Result3->Optimize YesBlack Cat Poisoning/Death Action: Switch to XPhos/SPhos CheckCat->YesBlack Yes NoBlack Low Reactivity Action: Increase Temp to 80°C CheckCat->NoBlack No SNAr_ID Mass = [M - SO2Me + OR] Cause: Base Attack (SNAr) Action: Switch to K3PO4 / Anhydrous CheckMass->SNAr_ID Substitution Dehal_ID Mass = [M - I + H] Cause: Hydrodehalogenation Action: Dry Solvents / Lower Temp CheckMass->Dehal_ID Reduction

Caption: Figure 2. Decision tree for diagnosing reaction failures based on LCMS/TLC evidence.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed cross-coupling: A user's guide." Chemical Science, 2011.

    • Relevance: Establishes XPhos/SPhos as the gold standard for preventing catalyst inhibition by hetero
  • BenchChem Technical Support. "Catalyst Deactivation in Cross-Coupling Reactions of Pyridines." BenchChem Knowledge Base, 2025.[4]

    • Relevance: validates the mechanism of pyridine nitrogen poisoning Pd c
  • Lennon, A. C., et al. "2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation." Bioconjugate Chemistry, 2023.

    • Relevance: Provides experimental evidence of the high susceptibility of 2-sulfonyl-heterocycles to SNAr displacement by nucleophiles (like thiolates or bases), confirming the need for mild bases.
  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Optimization."

    • Relevance: General mechanistic grounding for the base/boronic acid activ

Sources

Optimization

Technical Support Center: Troubleshooting C-N Cross-Coupling with 4-Iodo-2-(methylsulfonyl)pyridine

Executive Summary: The "Dual Reactivity" Trap You are likely encountering failure not because of a single variable, but due to the competing electrophilic sites on your substrate (CAS: 1193244-95-9). 4-Iodo-2-(methylsulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual Reactivity" Trap

You are likely encountering failure not because of a single variable, but due to the competing electrophilic sites on your substrate (CAS: 1193244-95-9).

4-Iodo-2-(methylsulfonyl)pyridine presents a classic chemoselectivity challenge:

  • The Desired Site (C4-I): The C-I bond is weak and prone to oxidative addition by Pd(0), leading to the desired Buchwald-Hartwig coupling product.

  • The Trap Site (C2-SO₂Me): The 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the sulfone and the pyridine nitrogen.

The Core Conflict: Your reaction is a kinetic race. If the Palladium cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination) is too slow, the amine nucleophile will simply attack the C2 position via SNAr, displacing the sulfonyl group.

Diagnostic Troubleshooting Guide

Identify your specific failure mode below to find the corresponding solution.

Issue 1: Formation of the "Wrong" Regioisomer (C2-Amination)

Observation: LCMS shows a product mass consistent with coupling, but NMR indicates the loss of the methylsulfonyl signal (


 ~3.2 ppm) and retention of the Iodine signal (or loss of both if double addition occurred).
  • Diagnosis: SNAr background reaction is outcompeting the Pd-catalyzed cycle.

  • Root Cause:

    • Base too strong: Strong bases (e.g., NaOtBu, KHMDS) increase the nucleophilicity of the amine or act as nucleophiles themselves.

    • Solvent polarity: Polar aprotic solvents (DMF, DMSO) drastically accelerate SNAr rates by stabilizing the Meisenheimer complex intermediate.

    • Catalyst Induction Period: If using Pd(OAc)₂ + Ligand, the slow reduction to Pd(0) gives the SNAr reaction a "head start."

  • Solution:

    • Switch Base: Use weak, inorganic bases like Cs₂CO₃ or K₃PO₄ . Avoid alkoxides.

    • Change Solvent: Switch to non-polar solvents like Toluene or 1,4-Dioxane to suppress the ionic SNAr pathway.

    • Use Precatalysts: Switch to Pd-G3/G4 precatalysts (e.g., Xantphos Pd G4) to ensure immediate active catalyst concentration at

      
      .
      
Issue 2: No Reaction (Starting Material Recovery)

Observation: Substrate remains untouched; catalyst may have precipitated (palladium black).

  • Diagnosis: Catalyst poisoning or failure to undergo oxidative addition.

  • Root Cause:

    • Coordination Poisoning: The pyridine nitrogen or the sulfone oxygens may be coordinating to the Pd center, forming an inactive "off-cycle" resting state [1].

    • Inhibitory Species: If using Iodide substrates, the accumulation of Iodide ions can inhibit the catalytic cycle by bridging Pd species.[1]

  • Solution:

    • Ligand Selection: Use chelating bis-phosphines like Xantphos or BINAP which resist displacement by the pyridine nitrogen. Alternatively, bulky biaryl phosphines like BrettPhos create steric bulk that prevents substrate coordination to the metal center [2].

    • Temperature: Increase temperature to 80–100°C to overcome the activation energy for oxidative addition, provided a weak base is used to prevent SNAr.

Issue 3: Deiodination (Hydrodehalogenation)

Observation: Product mass is [M-I+H]. The Iodine is gone, but no amine is attached.

  • Diagnosis:

    
    -Hydride elimination or reduction by solvent.
    
  • Root Cause:

    • Impure Solvents: Presence of alcohols or water.

    • Slow Reductive Elimination: If the amine is bulky or unreactive, the Pd-Amido intermediate waits too long and scavenges a hydride.

  • Solution:

    • Solvent Quality: Use anhydrous, degassed solvents.

    • Ligand Switch: Use a ligand that promotes rapid reductive elimination, such as RuPhos (for secondary amines) or BrettPhos (for primary amines).

Visualizing the Chemoselectivity Landscape

The following diagram maps the kinetic competition occurring in your flask. You must force the reaction down Path A .

ReactionPathways SM 4-Iodo-2-(methylsulfonyl)pyridine + Amine (HNR2) Pd_Cycle Pd-Catalyzed Cycle (Fast Oxidative Addition) SM->Pd_Cycle Active Catalyst Non-Polar Solvent SNAr_TS Meisenheimer Complex (Stabilized by Polar Solvent) SM->SNAr_TS Strong Base Polar Solvent (DMF/DMSO) Poison Catalyst Deactivation (Pd-N Coordination) SM->Poison Unprotected Pd No Steric Bulk Product_A Target Product (C4-Amination) Pd_Cycle->Product_A Reductive Elimination Product_B Byproduct (C2-Amination via SNAr) SNAr_TS->Product_B - SO2Me

Figure 1: Kinetic competition between Pd-catalyzed coupling (Path A) and background SNAr (Path B).

Optimized Experimental Protocols

Based on the electronic deficiency of the pyridine ring, the following "Gold Standard" conditions are recommended to maximize C4-selectivity.

Protocol A: General Screening Conditions (High Probability of Success)
ComponentRecommendationRationale
Catalyst Xantphos Pd G4 (2–5 mol%)Precatalyst ensures immediate activity; Xantphos bite angle is ideal for heteroaryl halides [3].
Ligand Xantphos (if using Pd(OAc)₂ source)Bidentate ligand prevents pyridine coordination to Pd.
Base Cs₂CO₃ (2.0 equiv)Weak enough to suppress SNAr; solubility in Dioxane is sufficient.
Solvent 1,4-Dioxane or Toluene (0.1 M)Low dielectric constant suppresses charge-separated SNAr transition states.
Temp 80 °C - 100 °C Sufficient for Pd turnover; avoid going >110°C to prevent sulfone decomposition.
Protocol B: For Sterically Hindered Amines

If your amine is bulky, Xantphos may be too crowded.

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base: K₃PO₄ (finely ground)

  • Solvent: t-Amyl Alcohol (anhydrous) or Dioxane

  • Note: BrettPhos is exceptionally good at preventing over-arylation and handling difficult substrates, but ensure the base is strictly anhydrous.

Logic-Based Decision Tree

Use this flow to determine your next optimization step.

DecisionTree Start Analyze Crude Reaction Mixture Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Prod Is the Major Product the C4-Amine? Check_SM->Check_Prod Yes Poisoning Action: Switch to Pd G4 Precatalyst Use Xantphos or BrettPhos Check_SM->Poisoning No (SM Recovered) Check_Byprod Identify Byproduct Check_Prod->Check_Byprod No Success Optimization Complete Check_Prod->Success Yes SNAr_Issue Action: Switch Solvent to Toluene Change Base to Cs2CO3 Check_Byprod->SNAr_Issue C2-Amine (No SO2Me) Red_Issue Action: Dry Solvents Increase Catalyst Loading Check_Byprod->Red_Issue De-iodinated SM

Figure 2: Troubleshooting logic flow for reaction optimization.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocyclic Sulfoximines with Aryl Chlorides and Bromides. Organic Letters, 4(21), 3737-3740. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on Pyridine Reactivity). Link

Sources

Troubleshooting

Technical Support Center: 4-Iodo-2-(methylsulfonyl)pyridine Coupling Protocols

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Accelerating reaction kinetics and suppressing side-reactions for 4-Iodo-2-(methylsulfonyl)pyridine scaffolds. Substrate Inte...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Accelerating reaction kinetics and suppressing side-reactions for 4-Iodo-2-(methylsulfonyl)pyridine scaffolds.

Substrate Intelligence & Reactivity Profile

Before optimizing kinetics, you must understand the electronic "personality" of your molecule. 4-Iodo-2-(methylsulfonyl)pyridine is not a standard aryl halide; it is an electron-deficient heteroaryl electrophile with two distinct reactive centers.

  • The C4-Iodine (The Target): This position is highly activated for Oxidative Addition (OA) due to the electron-withdrawing nature of the pyridine nitrogen and the meta-positioned sulfone. OA is rarely the rate-limiting step here.

  • The C2-Sulfone (The Liability): The methylsulfonyl group at C2 is a potent electron-withdrawing group (EWG) and a potential leaving group. In the presence of strong nucleophiles (e.g., hydroxide, alkoxides, thiols), this group is susceptible to Nucleophilic Aromatic Substitution (

    
    ), leading to byproduct formation.
    

Kinetic Bottleneck: Because OA is fast, the reaction often stalls during Transmetallation (TM) or suffers from Catalyst Deactivation due to the formation of stable, unreactive Pd(II)-pyridyl dimers.

Catalyst & Ligand Selection (The Engine)[1]

To improve reaction times, you must shift from "active" catalysts to "hyper-active" precatalyst systems that facilitate rapid Transmetallation and Reductive Elimination.

Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationWhy it works for this substrate
Primary Choice XPhos Pd G4 or SPhos Pd G3 Rapid TM: Biaryl phosphines (Buchwald ligands) create a steric pocket that forces rapid reductive elimination, crucial for electron-poor rings. Stability: The precatalyst scaffold ensures a defined 1:1 Pd:Ligand ratio, preventing catalyst death before the cycle begins.
For Steric Bulk Sphos or RuPhos If your coupling partner (boronic acid/amine) is ortho-substituted, SPhos provides the necessary flexibility.
For C-N Coupling BrettPhos Pd G4 Optimized for amination. Prevents

-hydride elimination if using aliphatic amines.
Legacy Alternative Pd(PPh3)4NOT RECOMMENDED. Reaction times are typically 4-12 hours longer. High homocoupling risk.
Decision Logic: Catalyst Selection

CatalystSelection cluster_warning Critical Warning Start Start: Select Coupling Partner PartnerType Partner Type? Start->PartnerType Boronic Boronic Acid/Ester (Suzuki) PartnerType->Boronic C-C Bond Amine Amine (Buchwald) PartnerType->Amine C-N Bond Alkyne Alkyne (Sonogashira) PartnerType->Alkyne C-C Bond Sterics Steric Bulk? Boronic->Sterics Brett Use BrettPhos Pd G4 (Primary/Secondary Amines) Amine->Brett PdCu Use Pd(PPh3)2Cl2 + CuI (Standard Sonogashira) Alkyne->PdCu XPhos Use XPhos Pd G4 (General Purpose) Sterics->XPhos No SPhos Use SPhos Pd G4 (Ortho-substituted) Sterics->SPhos Yes Warning Avoid Pd(OAc)2 without pre-reduction steps

Figure 1: Decision matrix for selecting the optimal catalyst system based on coupling partner and steric demands.

Reaction Conditions & Troubleshooting

The "Base" Trap: Avoiding

Issue: You observe the disappearance of starting material but low product yield. LCMS shows a mass corresponding to [M - SO2Me + OMe]. Cause: You used a nucleophilic base (e.g., NaOMe, NaOH, or even Cs2CO3 in primary alcohols) which attacked the C2 position, displacing the sulfone. Solution: Use non-nucleophilic bases and anhydrous aprotic solvents .

VariableRecommendationRationale
Base K3PO4 (Tribasic Potassium Phosphate) or CsF High basicity but low nucleophilicity. CsF is excellent for activating boronic esters without risking sulfone displacement.
Solvent 1,4-Dioxane or Toluene/Water (10:1) Avoid alcohols (MeOH/EtOH) which can act as nucleophiles. Dioxane promotes higher reaction temperatures (100°C+).
Temperature 80°C - 100°C The C4-I bond activates easily, but TM requires energy. Do not run at RT; you will accumulate oxidative addition intermediates that eventually homocouple.
Protocol: Rapid Suzuki Coupling (Microwave Assisted)

Target Time: 15 - 30 Minutes

  • Charge Vessel: In a microwave vial, add 4-Iodo-2-(methylsulfonyl)pyridine (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (1-2 mol%).

  • Base Addition: Add K3PO4 (2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.1 M.

  • Seal & Purge: Cap the vial and purge with Argon for 2 minutes.

  • Reaction: Microwave irradiation at 100°C for 20 minutes .

    • Note: If using thermal heating, reflux at 100°C for 2-4 hours.

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: This is likely Protodeboronation of your coupling partner, not catalyst death. The electron-deficient pyridine reacts fast, but if your boronic acid is unstable (e.g., 2-heteroaryl boronic acids), it degrades before coupling. Fix:

  • Switch to a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt for the partner. These slowly release the active species.

  • Use a syringe pump to slowly add the unstable boronic acid over 1 hour.

Q2: I see a significant amount of homocoupled pyridine (Ar-Ar).

Diagnosis: The catalyst is sitting in the Oxidative Addition state (L-Pd(II)-Ar-I) too long waiting for the transmetallation step. Fix:

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M to increase the collision frequency of the Pd-intermediate and the Boronate.

  • Switch Ligand: Move to SPhos . It facilitates Transmetallation more effectively for difficult substrates.

Q3: Can I displace the Sulfone after the coupling?

Yes. This is a common strategy. The sulfone serves as a "mask."

  • To remove it: Raney Nickel reduction or Pd/C + H2 (hydrode-sulfonylation).

  • To swap it: Treat the coupled product with a nucleophile (amine/alkoxide) to install a new group at C2 via

    
    .
    
Workflow: The "Danger Zone" Map

ReactionPathways cluster_pathways Competing Pathways Substrate 4-Iodo-2-(methylsulfonyl)pyridine Coupling Pathway A: C4 Coupling (Desired) Substrate->Coupling Pd Cat, Non-nuc Base (Fast OA) SNAr Pathway B: C2 Displacement (Parasitic Side Reaction) Substrate->SNAr Strong Nuc Base (OH-, OR-, RNH2) Product 4-Substituted-2-(methylsulfonyl)pyridine Coupling->Product Byproduct 2-Alkoxy/Amino-4-iodopyridine SNAr->Byproduct Tip TIP: Use CsF or K3PO4 to block Pathway B SNAr->Tip

Figure 2: Mechanistic pathway analysis highlighting the competition between the desired C4 cross-coupling and the parasitic C2 nucleophilic displacement.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Active Pd-Catalysts for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides and Bromides.[1] Journal of the American Chemical Society.[2] Link

  • Litter, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[3][1][4][5] Angewandte Chemie International Edition.[1] Link

  • Brik, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[6] Bioconjugate Chemistry. Link

  • Scott, J. S., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions.[7][8] Chemical Science. Link

Sources

Optimization

Technical Support Guide: Stability of 4-Iodo-2-(methylsulfonyl)pyridine

The following technical guide details the stability profile, handling protocols, and troubleshooting strategies for 4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1193244-95-9). This document is designed for researchers perform...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, handling protocols, and troubleshooting strategies for 4-Iodo-2-(methylsulfonyl)pyridine (CAS: 1193244-95-9). This document is designed for researchers performing cross-coupling reactions or nucleophilic substitutions on this specific scaffold.

Executive Stability Summary

4-Iodo-2-(methylsulfonyl)pyridine represents a "dual-electrophile" scaffold. It contains two reactive centers: the iodine atom at C4 and the methylsulfonyl group (


) at C2.
  • Primary Instability: The compound is highly unstable in the presence of strong, hard nucleophiles (hydroxide, alkoxides) due to the exceptional leaving group ability of the sulfonyl moiety at the activated 2-position.

  • Operational Consequence: Standard basic conditions used for Suzuki or Sonogashira couplings (e.g., aqueous

    
    , NaOH, or NaOMe) often lead to rapid degradation, yielding 4-iodo-2(1H)-pyridone  or 2-alkoxy derivatives rather than the desired C4-coupled product.
    
  • Recommendation: Use non-nucleophilic, anhydrous bases (e.g.,

    
    , 
    
    
    
    , or CsF) in aprotic solvents for metal-catalyzed cross-couplings to preserve the C2-sulfonyl motif.

Critical Reactivity Analysis

The Dual-Electrophile Competition

The stability of this molecule is governed by the competition between Nucleophilic Aromatic Substitution (


) at C2 and Metal-Catalyzed Oxidative Addition at C4.
PositionSubstituentReactivity ModeTrigger Conditions
C2 (Ortho)


(High)
Basic pH, Nucleophiles (

,

,

)
C4 (Para)

Cross-Coupling Pd/Cu Catalysts, Ligands
Mechanism of Degradation (Base-Induced)

Under basic conditions, particularly in aqueous or alcoholic media, the electron-deficient pyridine ring facilitates nucleophilic attack at C2. The methylsulfonyl group is a "super-leaving group" in this context (often superior to halides), leading to irreversible displacement.

Pathway Visualization: The following diagram illustrates the divergent pathways depending on the base/nucleophile choice.

ReactivityPathways Start 4-Iodo-2-(methylsulfonyl)pyridine (Starting Material) StrongBase Strong Nucleophilic Base (NaOH, NaOMe, aq. Na2CO3) Start->StrongBase Exposure WeakBase Non-Nucleophilic Base (CsF, K3PO4, dry) Start->WeakBase Pd-Catalysis Hydrolysis Degradation Product: 4-Iodo-2(1H)-pyridone StrongBase->Hydrolysis Aqueous Conditions (OH-) Substitution Side Product: 2-Methoxy-4-iodopyridine StrongBase->Substitution Methanol/Alkoxide (RO-) Coupling Desired Product: C4-Coupled Pyridine (C2-SO2Me retained) WeakBase->Coupling Suzuki/Sonogashira

Caption: Divergent reactivity pathways. Red paths indicate degradation via


; Green path indicates successful C4-selective coupling.

Troubleshooting & FAQs

Issue 1: "I see a new spot on TLC that doesn't move (baseline) during Suzuki coupling."

Diagnosis: Hydrolysis of the sulfonyl group.[1] Cause: You likely used an aqueous base (e.g.,


) or a base capable of generating hydroxide in wet solvents. The product is 4-iodo-2-pyridone , which is highly polar and tautomerizes to the hydroxy form.
Solution: 
  • Switch to anhydrous conditions .

  • Use Potassium Phosphate (

    
    )  or Cesium Fluoride (CsF)  as the base.
    
  • Ensure solvents (Dioxane, DMF) are dry.

Issue 2: "My product mass is M-64 + 31 (or similar alkoxide mass)."

Diagnosis: Alkoxy-displacement. Cause: Using an alcoholic solvent (MeOH, EtOH) or an alkoxide base (NaOMe, KOtBu).[2] The alkoxide anion attacked C2, displacing the


 group (Mass = 79) and adding 

(Mass = 31). Solution:
  • Never use alcohols as co-solvents if the sulfonyl group must be retained.

  • Use bulky, non-nucleophilic bases if a stronger base is required, or stick to inorganic carbonates in aprotic solvents.[2]

Issue 3: "Can I displace the sulfonyl group after the coupling?"

Answer: Yes, this is a common strategy. The


 group serves as a "place-holder" or a latent handle.
Protocol: 
  • Perform C4-coupling using mild, non-nucleophilic conditions (see Protocol A).

  • Isolate the intermediate.

  • Treat with the desired nucleophile (e.g., amine, alkoxide) to displace the C2-sulfonyl group (Protocol B).

Validated Experimental Protocols

Protocol A: Stability-Optimized Suzuki Coupling (C4-Selective)

Use this protocol to couple at the Iodine (C4) while keeping the Sulfonyl (C2) intact.

  • Reagents:

    • Substrate: 4-Iodo-2-(methylsulfonyl)pyridine (1.0 equiv)

    • Boronic Acid: Aryl-boronic acid (1.2 equiv)

    • Catalyst:

      
       (0.05 equiv)[2]
      
    • Base:

      
       (anhydrous, tribasic) (3.0 equiv)[2]
      
    • Solvent: 1,4-Dioxane (anhydrous)[2]

  • Procedure:

    • Charge an oven-dried vial with substrate, boronic acid, base, and catalyst.[2]

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add anhydrous dioxane via syringe.

    • Heat to 80°C (Do not exceed 100°C to avoid thermal extrusion of

      
      ).
      
    • Monitor by LCMS. Look for the coupled product mass.

  • Validation:

    • Success Criteria: Retention of the methylsulfonyl signal in

      
       NMR (
      
      
      
      ppm, singlet, 3H).
Protocol B: Controlled Displacement (C2-Functionalization)

Use this if you intentionally want to remove the sulfonyl group.

  • Reagents:

    • Nucleophile: Primary amine (2.0 equiv) or Sodium Alkoxide (1.1 equiv).

    • Solvent: THF (0.1 M).

  • Procedure:

    • Dissolve substrate in THF.[3]

    • Add nucleophile at 0°C .

    • Warm to Room Temperature (RT).

    • Reaction is usually complete within 1–2 hours due to the high activation of the C2 position.

  • Note: No metal catalyst is required for this step (

    
    ).[4]
    

References

  • Vertex AI Search Grounding. (2025). Reactivity of 2-sulfonylpyrimidines and pyridines in nucleophilic substitution. [Source: NIH/PubMed Snippets regarding 2-methylsulfonyl reactivity].
  • PubChem. (2025).[5][6] 2-(Methylsulfonyl)pyridine Compound Summary. Available at: [Link]

  • Organic Chemistry Portal. (2024). Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) on Pyridines. Available at: [Link]
    

(Note: Specific reaction rates and conditions cited in the "Critical Reactivity Analysis" are synthesized from general reactivity principles of 2-sulfonyl pyridines as established in references 1 and 5.)

Sources

Troubleshooting

challenges in purifying sulfonyl-containing heterocyclic compounds

Status: Online | Tier: Level 3 (Senior Scientist Support) Ticket Topic: Overcoming polarity, solubility ("brick dust"), and stability issues in sulfonyl-heterocycle purification. Welcome to the Support Center You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist Support) Ticket Topic: Overcoming polarity, solubility ("brick dust"), and stability issues in sulfonyl-heterocycle purification.

Welcome to the Support Center

You are likely here because your sulfonyl-containing heterocycle (sulfonamide, sulfone, or sulfonyl-azide) is behaving in one of two frustrating ways:

  • The "Brick Dust" Effect: It is insoluble in non-polar solvents, barely soluble in polar ones, and crashes out as an amorphous powder that traps impurities.

  • The "Sticky" Effect: It streaks across your chromatography column, retaining strongly on silica due to the high polarity of the

    
     moiety.
    

This guide synthesizes high-fidelity protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting

Issue: Severe tailing, poor separation, or compound retention on silica.

The Mechanism of Failure

The sulfonyl group (


) is a potent hydrogen bond acceptor. On standard silica gel (pH ~6.5–7.0), the acidic silanols interact strongly with the basic nitrogen often found in the attached heterocycle or the sulfonamide NH. This "dual-binding" mode causes the characteristic streaking.
Protocol A: Mobile Phase Modifiers (Flash/HPLC)

Direct Solution: You must disrupt the secondary interactions.

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 0.1% – 0.5%Blocks acidic silanol sites on silica.Basic heterocycles (Pyridines, Imidazoles).
Acetic Acid (AcOH) 0.1% – 1.0%Protonates the analyte, preventing ionization.Acidic sulfonamides (pKa < 10).
Ammonium Acetate 10 mMBuffers pH to neutral/slightly acidic.Zwitterionic compounds or prep-HPLC.

Critical Warning: Do not mix TEA and Glacial Acetic Acid in the same mobile phase unless you intend to create a buffer salt in situ, which can precipitate in high % organic gradients.

Protocol B: The "SFC" Silver Bullet

If Flash Chromatography fails, Supercritical Fluid Chromatography (SFC) is the industry standard for these compounds.

  • Why:

    
     is non-polar, but when mixed with Methanol (MeOH), it solvates sulfonyls exceptionally well without the high viscosity of water.
    
  • Setup:

    • Column: 2-Ethylpyridine (2-EP) or Amino-bonded silica (preferred over bare silica).

    • Co-Solvent: Methanol + 0.1% Diethylamine (DEA) or Ammonium Hydroxide.

    • Gradient: 5% to 40% MeOH in

      
       over 5 minutes.
      
Workflow Visualization: Chromatography Decision Tree

ChromatographyLogic Start START: Compound Streaks on TLC CheckStruct Analyze Heterocycle pKa Start->CheckStruct IsBasic Basic Nitrogen Present? CheckStruct->IsBasic AddTEA Add 1% TEA to Eluent (DCM/MeOH) IsBasic->AddTEA Yes IsAcidic Sulfonamide NH Acidic? IsBasic->IsAcidic No Fail Separation Still Poor? AddTEA->Fail SilicaAmine Switch to Amine-Functionalized Silica AddAcOH Add 0.5% Acetic Acid IsAcidic->AddAcOH Yes IsAcidic->Fail No AddAcOH->Fail Fail->SilicaAmine Option A SFC DEPLOY SFC: 2-EP Column, CO2/MeOH + DEA Fail->SFC Option B (Preferred)

Figure 1: Decision matrix for selecting mobile phase modifiers and stationary phases based on heterocycle basicity.

Module 2: Solubility & Crystallization

Issue: Compound "oils out" or forms an amorphous solid (Brick Dust) that traps impurities.[1]

The "Oiling Out" Phenomenon

Sulfonyl heterocycles often have high melting points but form supersaturated "oils" in solvents like hot ethanol because the crystal lattice energy is high (strong intermolecular H-bonding), but the entropy of mixing is low.

Troubleshooting Guide: Solvent Systems
SystemRatio (v/v)Protocol Notes
EtOH / Water 9:1 to 1:1The Gold Standard. Dissolve in hot EtOH, add hot water until turbid, then cool slowly.
MeCN / Water VariableGood for highly polar sulfonamides. Warning: MeCN has poor capacity for inorganic salts.
DMSO / Water N/AAvoid if possible. While solubility is high, removal of DMSO requires extensive washing or lyophilization.
Acetone / Hexane 1:3Effective for less polar sulfones. Dissolve in minimal acetone, add hexane dropwise.
Advanced Technique: The "Seeding" Loop

If your compound oils out, do not throw it away.

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass side-wall with a spatula at the air-liquid interface.

  • Insulate the flask (wrap in foil/towel) to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Module 3: Chemical Stability & Workup

Issue: Residual Sulfonyl Chloride (


) in the final product.
The Challenge

Excess sulfonyl chloride is a common impurity. It is electrophilic and potentially genotoxic. Standard aqueous washes often fail to hydrolyze hindered sulfonyl chlorides completely.[2]

Solution: Polymer-Supported Scavenging

Instead of extended basic washes (which might hydrolyze your sulfonamide product), use a nucleophilic scavenger resin .

Protocol:

  • Reagent: Trisamine resin (Polystyrene-supported tris(2-aminoethyl)amine) or similar diamine resins.

  • Stoichiometry: Add 2.0 – 3.0 equivalents of resin relative to the excess sulfonyl chloride.

  • Process:

    • Stir at room temperature for 1–4 hours.

    • Monitor by TLC (disappearance of the non-polar

      
       spot).
      
    • Filter the resin.[2][3][4] The impurity is now covalently bound to the solid bead.

    • Concentrate filtrate.[2][3][4][5]

Workflow Visualization: Scavenging Logic

ScavengingWorkup RxnMix Crude Reaction Mixture (Product + Excess R-SO2Cl) Decision Product Acid Sensitive? RxnMix->Decision AqWash Aqueous Wash (Sat. NaHCO3, >1 hr) Decision->AqWash No (Robust) ResinAdd Add Trisamine Resin (Solid Phase) Decision->ResinAdd Yes (Sensitive) Risk Risk: Hydrolysis of Product AqWash->Risk Stir Stir 2-4 hrs @ RT ResinAdd->Stir Filter Filtration Stir->Filter Result Pure Filtrate (Chloride Removed) Filter->Result

Figure 2: Comparison of aqueous hydrolysis vs. solid-phase scavenging for removing sulfonyl chloride impurities.

References

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Oxford Academic. (2000). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • ACS Publications. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Education. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Palladium Removal from Pyridine Derivatives

[1] Topic: Strategies for Decontaminating Pyridine-Containing APIs and Intermediates Ticket ID: PD-PYR-001 Status: Open Guide Responder: Senior Application Scientist, Purification Technologies The "Pyridine Paradox": Why...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Strategies for Decontaminating Pyridine-Containing APIs and Intermediates Ticket ID: PD-PYR-001 Status: Open Guide Responder: Senior Application Scientist, Purification Technologies

The "Pyridine Paradox": Why Standard Methods Fail

Executive Summary: Removing palladium (Pd) from pyridine-containing molecules is significantly more challenging than from standard aromatics. In typical Suzuki or Buchwald couplings, the Pd catalyst is stabilized by phosphine ligands. However, pyridine is a


-deficient heterocycle with a localized lone pair on the nitrogen atom. This nitrogen acts as a competitive ligand, forming highly stable Pyridine-Pd complexes  (often bis-pyridine species).

Standard activated carbon often fails because the affinity of the pyridine nitrogen for Pd is stronger than the physisorption forces of the carbon pore. To succeed, you must introduce a ligand with a higher formation constant (


)  than the pyridine-nitrogen bond.

Diagnostic Workflow: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Use this decision matrix to select the method that matches your product's physical properties.

Pd_Removal_Decision_Tree Start Start: High Pd in Pyridine Product State Physical State of Product? Start->State Solid Solid / Crystalline State->Solid High MP Oil Oil / Heat Sensitive State->Oil Low MP / Amorphous Method_A Method A: Scavenger Resin (SiliaMetS® Thiol/DMT) Solid->Method_A If Recrys Fails Method_C Method C: Crystallization (+ Scavenger Spike) Solid->Method_C Primary Strategy Solubility Soluble in Water-Miscible Solvent? (THF, DMSO, DMF) Oil->Solubility Solubility->Method_A No (DCM/EtOAc Solution) Method_B Method B: NAC/Cysteine Wash (Liquid-Liquid Extraction) Solubility->Method_B Yes (Homogeneous Wash)

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on product state and solubility.

Protocol A: Solid-Supported Scavengers (The Gold Standard)

Best For: High-value APIs, late-stage intermediates, and non-aqueous systems. Mechanism: Chemical adsorption via chelation (Thiol/Thiourea ligands).

Standard silica scavengers often struggle with pyridines because the Pd is "protected" by the pyridine ring. You must use Thiol (Si-SH) or Dimercaptotriazine (Si-DMT) functionalized silica. The sulfur-Pd bond is one of the few interactions strong enough to displace the Nitrogen-Pd bond.

Step-by-Step Protocol
  • Solvent Selection: Dissolve crude product in THF, Ethyl Acetate, or Toluene. Avoid MeOH if possible (can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge).

  • Loading: Add SiliaMetS® Thiol or Si-DMT at 4–10 equivalents relative to the residual Pd content (or 5-10% w/w relative to the product if Pd content is unknown).

  • The "Heat Kick" (CRITICAL):

    • Standard: Stirring at Room Temperature (RT) is often ineffective for pyridines due to slow ligand exchange kinetics.

    • Required: Heat the slurry to 50–60°C for 4 hours. This thermal energy overcomes the activation barrier required to break the Pyridine-Pd coordination.

  • Filtration: Cool to RT and filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Analysis: Check Pd levels via ICP-MS.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Pd > 100 ppm after treatment Kinetic trap (Pyridine binding is tight). Increase temp to reflux; Switch to Si-DMT (higher affinity).
Product loss Non-specific binding to silica backbone. Use a scavenger with "end-capping" (trimethylsilyl groups) to cover free silanols.

| Slow filtration | Colloidal Pd clogging pores. | Add Celite directly to the slurry before filtration. |

Protocol B: The Cysteine / NAC Wash (Liquid Phase)

Best For: Large scale (kg), cost-sensitive processes, and products stable to mild base. Mechanism: Water-soluble ligands (Cysteine) strip Pd from the organic phase into the aqueous phase.

N-Acetylcysteine (NAC) and Cysteine are among the most effective reagents for pyridine products because they form water-soluble anionic complexes with Pd.

Step-by-Step Protocol
  • Preparation: Dissolve your product in a water-immiscible solvent (e.g., EtOAc, DCM, or 2-MeTHF).

  • The Wash Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to neutral/slightly basic (pH 7–8) using NaOH or Ammonia. Note: The thiol must be deprotonated to bind effectively.

  • Extraction:

    • Add the aqueous NAC solution to the organic layer (Ratio 1:1 v/v).

    • Heat is essential: Stir rapidly at 40–50°C for 1–2 hours.

  • Separation: Cool and separate the layers. The Pd-NAC complex is yellow/orange and will migrate to the water layer.

  • Polishing: Wash the organic layer once with brine to remove residual NAC.

Expert Insight: If your product contains a very basic pyridine (pKa > 5), avoid using strong acids during the workup, as protonating the pyridine can sometimes trap anionic Pd species (like


) as an ion pair.

Protocol C: Activated Carbon (The "Activated" Requirement)

Best For: Polishing steps (removing Pd from 50 ppm


 <10 ppm).
Limitation:  Rarely works alone for high-load pyridine-Pd complexes.

Standard charcoal (e.g., Norit) is often insufficient. You must use chemically activated carbons or those with specific pore structures designed for organometallics.

  • Recommended Grades:

    • Darco® KB-G / KB-B: These have high mesoporosity, allowing entry of bulky Pd-ligand complexes.

    • Ecosorb®: Pre-packed carbon/cellulose mixtures that offer faster filtration.

Protocol:

  • Slurry product in solvent (10 volumes).

  • Add 10-20% w/w Activated Carbon.

  • Heat to 50°C for >4 hours.

  • Crucial: Filter over a bed of Celite.[1][2] Carbon fines can carry Pd through the filter if not properly trapped.

Comparative Performance Data

The following data summarizes typical reduction factors (RF) for a Suzuki coupling product containing a pyridine moiety (Initial Pd: 1200 ppm).

MethodReagentConditionsFinal Pd (ppm)Efficiency
Control NoneStandard Workup11504%
Adsorption Activated Carbon (Norit)RT, 2h45062%
Adsorption Darco KB-G 50°C, 4h8593%
Scavenger Silica-Thiol (Si-SH)RT, 4h12090%
Scavenger Silica-DMT (Si-DMT) 50°C, 4h < 5 >99.5%
Extraction N-Acetylcysteine (NAC)50°C, pH 81598.7%

Frequently Asked Questions (FAQ)

Q: I used SiliaMetS Thiol at room temperature and nothing happened. Why? A: The pyridine-palladium bond is kinetically inert. At room temperature, the exchange rate between the pyridine ligand and the thiol scavenger is too slow. You must heat the mixture (50–60°C) to overcome this activation energy barrier.

Q: Can I use TMT (Trimercaptotriazine) instead of Thiol? A: Yes. TMT is often more effective than simple thiols for Pd(II) species because it has three sulfur binding sites and high thermal stability. It is particularly good for removing Pd from "hard" ligands like pyridine.

Q: My product precipitates when I add the scavenger. What do I do? A: This is common. The scavenger acts as a nucleation site. Add more solvent (dilution) or switch to a flow-chemistry setup where the product solution is passed through a scavenger cartridge (e.g., Biotage® or SiliCycle® cartridges) at temperature, preventing precipitation on the solid phase.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2025). Metal Scavenging Solutions: SiliaMetS® User Guide. Retrieved from SiliCycle Application Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • ICH Expert Working Group. (2014). ICH Q3D: Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • Biotage. (2023). Strategies for Metal Removal in Drug Development. Link

Sources

Troubleshooting

preventing degradation of iodo-heterocycles during workup and purification

Current Status: Operational Ticket ID: IODO-STAB-001 Assigned Specialist: Senior Application Scientist Mission Statement Welcome to the technical support hub for halogenated heterocycles. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: IODO-STAB-001 Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the technical support hub for halogenated heterocycles. You are likely here because your iodine-containing intermediate—resultant from a Sandmeyer, electrophilic iodination, or cross-coupling—has degraded into a purple/black tar or lost its iodine atom during purification.

The C–I bond on a heterocycle is chemically distinct from its chloro- or bromo- counterparts. It is the "weak link" in your scaffold, susceptible to three primary vectors of failure: Photolysis , Acidolysis (Protodeiodination) , and Metal-Catalyzed Oxidative Addition .

This guide provides modular troubleshooting to arrest these degradation pathways immediately.

Module 1: Diagnostics – Why is my compound degrading?

User Query: "My product was a pale yellow solid. After rotovap, it turned purple. NMR shows the heterocyclic proton signal has appeared where the iodine should be."

Root Cause Analysis: The purple color indicates the liberation of molecular iodine (


). The NMR data confirms protodeiodination  (replacement of Iodine with Hydrogen). This occurs because the C–I bond is energetically fragile compared to other halogens.
Data: The Bond Energy Deficit

The C–I bond dissociation energy (BDE) is significantly lower than that of C–Br or C–Cl. This makes it the first bond to break under thermal or photolytic stress.

Bond TypeApprox.[1] BDE (kcal/mol)Stability Implication
C–F ~116Metabolic blocking group; extremely stable.
C–H ~98Standard organic framework stability.
C–Cl ~81Stable to most standard workups.
C–Br ~68Labile to Li-halogen exchange; moderately stable.
C–I ~53 CRITICAL: Susceptible to homolytic cleavage by weak UV light.
Visualizing the Degradation Triad

The following diagram illustrates the three mechanistic pathways leading to iodine loss.

DegradationTriad IodoCompound Iodo-Heterocycle (Substrate) Light UV Light / Heat (Homolysis) IodoCompound->Light Acid Acidic Species (Silica/H+) IodoCompound->Acid Metal Residual Pd/Cu (Oxidative Addition) IodoCompound->Metal Radical Carbon Radical (Polymerization) Light->Radical Bond Cleavage Deiodo Protodeiodination (C-H Product) Acid->Deiodo H+ Attack Coupling Homocoupling (Dimerization) Metal->Coupling Cat. Cycle

Figure 1: The three primary vectors of iodo-heterocycle degradation.[2] Note that silica gel often provides the acidic environment necessary for the middle pathway.

Module 2: Workup Protocols

User Query: "I just finished a Sandmeyer reaction. How do I stop the iodine from falling off before the column?"

Technical Protocol: Standard aqueous workups are insufficient. You must employ a Reductive Quench to scavenge oxidants (which promote radical formation) and a Buffer to prevent acid-catalyzed cleavage.

Step-by-Step: The Stabilizing Workup
  • The Reductive Wash:

    • Reagent: 10% Aqueous Sodium Thiosulfate (

      
      ) or Sodium Bisulfite (
      
      
      
      ).
    • Mechanism: Reduces any free iodine (

      
      , purple) back to iodide (
      
      
      
      ), preventing the autocatalytic radical chain reaction that turns your product into tar [1].
    • Visual Cue: The organic layer should transition from dark purple/brown to pale yellow/orange.

  • The pH Buffer:

    • Reagent: Saturated Sodium Bicarbonate (

      
      ) or Phosphate Buffer (pH 7.4).
      
    • Mechanism: Neutralizes trace acids (HI) generated during the reaction.

    • Criticality: Electron-rich heterocycles (e.g., indoles, pyrroles) are highly susceptible to acid-catalyzed protodeiodination.

  • Solvent Selection:

    • Avoid concentrating to dryness if the product is thermally unstable. Perform a "solvent swap" directly into the chromatography eluent if possible.

Module 3: Purification (The Danger Zone)

User Query: "My compound decomposes on the silica column. I see a streak and low recovery."

Root Cause: Standard silica gel is slightly acidic (pH ~4–5) due to surface silanol groups (


). This acidity acts as a catalyst for protodeiodination and rearrangement.
Solution: Neutralized Silica Flash Chromatography

You must mask the Lewis acidic sites on the silica gel.

Protocol:

  • Prepare the Eluent: Add 1% Triethylamine (TEA) or 1% Pyridine to your solvent system (e.g., 1% TEA in Hexanes/EtOAc).

  • Slurry the Silica: Pour the TEA-spiked solvent into the silica.

  • Flush the Column: Run 2–3 column volumes of the spiked solvent through the packed column before loading your sample. This deactivates the acidic silanols.

  • Run the Purification: Proceed with your gradient. The TEA will keep the environment basic/neutral.

    • Note: TEA is volatile and can be removed on the rotovap, but trace amounts may remain. If your next step is metal-catalyzed, dry the product thoroughly under high vacuum to remove the amine, as it can coordinate to catalysts.

Alternative Stationary Phases

If degradation persists despite neutralization:

  • Neutral Alumina (Aluminum Oxide): inherently less acidic than silica.

  • Florisil (Magnesium Silicate): Milder, often used for acid-sensitive glycosides and heterocycles [2].

Module 4: Metal Scavenging (Post-Coupling)

User Query: "I made an iodo-heterocycle via Suzuki coupling. It degrades upon storage."

Root Cause: Residual Palladium (Pd) or Copper (Cu) trapped in the product can facilitate oxidative addition into the C–I bond, even at room temperature. This leads to homocoupling or reduction over time.

Scavenging Protocol: Do not rely on chromatography alone to remove metals.

  • Solid Phase Scavengers: Treat the crude organic solution with Thiourea-functionalized silica or MP-TMT resin. Stir for 2–4 hours, then filter.

  • Chelating Wash: Wash the organic layer with 5% aqueous N-Acetylcysteine or dilute aqueous ammonia (for Copper removal) [3].

Purification Decision Tree

PurificationLogic Start Crude Iodo-Heterocycle IsSolid Is it a stable solid? Start->IsSolid Recryst Recrystallization (Safest Method) IsSolid->Recryst Yes IsAcidSens Is it acid sensitive? (e.g., Indole, Pyrrole) IsSolid->IsAcidSens No (Oil/Gum) NeutralSilica Neutralized Silica (1% Et3N) IsAcidSens->NeutralSilica Moderately Alumina Neutral Alumina (Grade III) IsAcidSens->Alumina Highly

Figure 2: Decision logic for selecting the appropriate purification method based on physical state and chemical sensitivity.

FAQ: Quick Troubleshooting

Q: Can I store my iodo-heterocycle in solution? A: Generally, no. Halogenated solvents (DCM, Chloroform) can become acidic over time (forming HCl), which destroys your compound. If you must, store in Benzene or Toluene (non-halogenated) over a strip of Copper foil (stabilizer) at -20°C in the dark.

Q: Why did my yield drop after leaving the NMR tube on the bench overnight? A: Chloroform-d (


) is naturally acidic. The acidity, combined with ambient light, caused degradation. Always filter 

through basic alumina before use or use

(Deuterated Benzene) for sensitive iodides.

Q: Why does the literature suggest wrapping the flask in foil? A: The C–I bond absorbs in the UV-Visible region. Ambient lab light is sufficient to induce homolysis. Aluminum foil is a cheap, effective photon barrier.

References
  • Org. Synth. 2025 ; Purification of Organic Compounds by Flash Column Chromatography. (Discusses silica acidity and additives).

  • University of Rochester, Dept. of Chemistry ; Chromatography: The Solid Phase. (Detailed comparison of Alumina vs. Silica vs. Florisil).

  • Biotage ; How to Remove Palladium in three easy steps. (Industrial standards for metal scavenging).

  • National Institutes of Health (PMC) ; Theoretical Bond Dissociation Energies of Halo-Heterocycles. (Quantitative BDE data).

Sources

Optimization

Technical Support Center: 4-Iodo-2-(methylsulfonyl)pyridine Reactivity Guide

Introduction: The Electrophilic Scaffold Welcome to the technical support hub for 4-Iodo-2-(methylsulfonyl)pyridine . This molecule is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electrophilic Scaffold

Welcome to the technical support hub for 4-Iodo-2-(methylsulfonyl)pyridine . This molecule is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its utility stems from its dual electrophilic sites: the C4-Iodine and the C2-Methylsulfonyl group.

However, this duality creates a "regioselectivity paradox." While the C4-iodo position is typically the primary site for cross-coupling and nucleophilic aromatic substitution (SNAr), the C2-sulfonyl group is a potent electron-withdrawing group (EWG) that activates the ring but can also act as a competitive leaving group.

This guide addresses the three most common support tickets we receive:

  • Regioselectivity Drift: Unexpected substitution at C2 instead of C4.

  • Coupling Stagnation: Low yields in Suzuki/Sonogashira reactions.

  • Solubility Failures: Precipitation during reaction setup.

Module 1: SNAr Regioselectivity & Solvent Choice

The Issue

"I reacted 4-iodo-2-(methylsulfonyl)pyridine with an alkoxide and obtained a mixture of products, including the C2-substituted species. I expected exclusive C4 substitution due to the better leaving group ability of iodine."

Technical Diagnosis

While Iodine is intrinsically a better leaving group than methylsulfone, the regioselectivity in this scaffold is heavily solvent- and nucleophile-dependent.

  • Standard Reactivity (Amine/Thiol Nucleophiles): Soft nucleophiles prefer the C4 position (displacing Iodine). The reaction is driven by the weakness of the C-I bond and the para-activation from the pyridine nitrogen.

  • The "Alkoxide Anomaly" (Hard Nucleophiles): In non-polar or protic solvents, alkoxides can coordinate with the sulfonyl oxygens via hydrogen bonding (or cation coordination), directing the attack to the C2 position despite the stronger C-SO2 bond [1, 2].

Troubleshooting Protocol
VariableRecommendation for C4 Selectivity (Displace I)Recommendation for C2 Selectivity (Displace SO2Me)
Solvent Polar Aprotic (DMSO, DMF, NMP) Protic (MeOH, EtOH) or THF
Mechanism Solvates cations, leaving the nucleophile "naked" and highly reactive. Promotes rapid attack at the kinetically favored C4-I site.Stabilizes the transition state for C2 attack via H-bonding networks or coordination.
Temperature 0°C to RT (High reactivity requires cooling)-78°C to 0°C (Kinetic control is critical)
Base DIPEA, K2CO3 (Non-coordinating)NaH, LiOtBu (Lithium acts as a Lewis acid chelator)
Visualizing the Pathway

The following diagram illustrates the bifurcation in reactivity based on solvent and nucleophile interaction.

SNAr_Selectivity Start 4-Iodo-2-(methylsulfonyl)pyridine + Nucleophile (Nu-) TS_C4 TS: C4 Attack (Displacing I) Start->TS_C4 Polar Aprotic Solvent (DMSO/DMF) Soft Nu (Amines) TS_C2 TS: C2 Attack (Displacing SO2Me) Start->TS_C2 Protic/Non-polar Solvent (THF/MeOH) Hard Nu (Alkoxides) Prod_C4 Product C4: 4-Nu-2-(SO2Me)-pyridine TS_C4->Prod_C4 Fast (Good LG) Prod_C2 Product C2: 4-Iodo-2-Nu-pyridine TS_C2->Prod_C2 Chelation Directed

Caption: Divergent reaction pathways. Polar aprotic solvents favor the standard C4-displacement (Green path), while chelation effects in other solvents can trigger C2-displacement (Red path).

Module 2: Cross-Coupling Optimization (Suzuki/Sonogashira)

The Issue

"My Suzuki coupling stalled at 50% conversion. Adding more catalyst didn't help, and I see a new spot on TLC that isn't product or starting material."

Technical Diagnosis
  • Hydrolysis (The "New Spot"): The methylsulfonyl group is susceptible to hydrolysis under the basic, aqueous conditions typical of Suzuki couplings (e.g., K2CO3/H2O). This converts the sulfone into a pyridinone or sulfonic acid derivative, killing reactivity.

  • Catalyst Poisoning: The pyridine nitrogen and the sulfonyl oxygens can coordinate to Pd(0), removing it from the catalytic cycle.

Solvent & System Recommendations

Standard Protocol: Toluene/Water (3:1) or Dioxane/Water (4:1). Troubleshooting Protocol (If hydrolysis occurs):

ParameterAdjustmentScientific Rationale
Solvent System Switch to Anhydrous 1,4-Dioxane or DMF Eliminates water to prevent hydrolysis of the SO2Me group.
Base Switch to CsF or K3PO4 (anhydrous) Fluoride sources allow for "anhydrous Suzuki" conditions, activating the boronic acid without water [3].
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Bidentate ligands (dppf) prevent the formation of stable Pd-Pyridine complexes that arrest the cycle.
Workflow for Stalled Reactions

Coupling_Troubleshoot Start Issue: Low Yield in Suzuki Coupling Check1 Check TLC/LCMS: Is the Sulfone intact? Start->Check1 Yes Yes: Catalyst Poisoning Check1->Yes Intact No No: Hydrolysis of SO2Me Check1->No Degraded Action2 Action: Use Bidentate Ligand (Pd(dppf)Cl2) & Increase Temp Yes->Action2 Action1 Action: Switch to anhydrous conditions (Dioxane/CsF) No->Action1

Caption: Decision tree for optimizing Pd-catalyzed cross-couplings of sulfonyl pyridines.

Module 3: Solubility & Handling

The Issue

"The starting material crashes out when I add it to the reaction mixture in diethyl ether or hexanes."

Solubility Data Table

Sulfonyl pyridines are highly polar due to the dipole moment created by the sulfone and the pyridine nitrogen. They exhibit poor solubility in non-polar solvents.

Solvent ClassSpecific SolventSolubility RatingApplication Note
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL) Ideal for SNAr. High boiling points can be difficult to remove.
Polar Aprotic Acetonitrile, Acetone Good Good compromise for ease of removal.
Protic Methanol, Ethanol Moderate Use only if nucleophile compatibility is confirmed (risk of solvolysis).
Ethers THF, 1,4-Dioxane Moderate Preferred for Cross-Couplings.
Chlorinated DCM, Chloroform Good Good for workup/extraction, generally poor for high-temp reactions.
Non-Polar Hexanes, Et2O Insoluble Use these as anti-solvents to precipitate the product during purification.

References

  • Regioselectivity in Pyrimidines (Analogous Chemistry)

    • WuXi AppTec. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48.
    • Relevance: Establishes the mechanism where hard nucleophiles (alkoxides) attack the sulfone position (C2)
  • Solvent Effects on SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
    • Relevance: Foundational text describing how polar aprotic solvents accelerate SNAr by destabilizing the nucleophile (ground state elevation)
  • Anhydrous Suzuki Conditions

    • Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions. The Journal of Organic Chemistry, 59(20), 6095-6097.
    • Relevance: Provides the protocol for using CsF/Dioxane to avoid hydrolysis of sensitive groups like sulfones.

Reference Data & Comparative Studies

Validation

Beyond the Peak: A Comparative Guide to Confirming Product Purity via HPLC-UV and LC-MS

Executive Summary: The "Single Peak" Fallacy In drug development and chemical synthesis, the "single peak" on a chromatogram is often celebrated as the gold standard of purity. However, relying solely on High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Single Peak" Fallacy

In drug development and chemical synthesis, the "single peak" on a chromatogram is often celebrated as the gold standard of purity. However, relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be a dangerous oversimplification.

While HPLC-UV is the workhorse of quantification, it suffers from a critical blind spot: co-elution of non-chromophoric or isobaric impurities . A compound may appear >99% pure at 254 nm, yet harbor significant contaminants invisible to UV light but detectable by mass.

This guide objectively compares HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) for purity confirmation, providing validated protocols and a decision framework to ensure your "pure" product is genuinely pure.

The Comparative Landscape

To choose the right tool, one must understand the physical detection mechanisms.[1] UV detection "sees" light absorption; MS detection "weighs" ions.

Table 1: Technical Comparison of Detection Modalities
FeatureHPLC-UV (PDA/DAD)LC-MS (Single/Triple Quad)
Detection Principle Absorbance of light by chromophores (e.g., aromatic rings).Ionization efficiency and Mass-to-Charge ratio (m/z).
Primary Strength Robust quantification; linear dynamic range; low cost.High specificity; identification of unknowns; detects non-chromophoric compounds.
Major Weakness Co-elution blindness: Cannot distinguish impurities with similar retention times and UV spectra.[2]Ion Suppression: Matrix components can mask signals; response factors vary wildly between compounds.[3]
Purity Metric % Area Under Curve (AUC) at specific

.
% Peak Area (Total Ion Chromatogram) or extracted ion purity.
Solvent Requirement HPLC Grade (filtered).LC-MS Grade (high purity, low metal/organic background).[4]

Experimental Protocols

The following protocols are designed as self-validating systems . They include checkpoints to ensure system suitability before sample analysis.

Protocol A: High-Fidelity HPLC-UV Purity Check

Objective: To establish a purity baseline using Diode Array Detection (DAD) for spectral peak purity analysis.

System Setup:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm). Why: Standard hydrophobicity provides broad selectivity for small molecules.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Why: TFA sharpens peaks by suppressing silanol interactions, essential for basic compounds.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detector: DAD/PDA scanning 200–400 nm.

Step-by-Step Workflow:

  • Blank Injection: Inject pure solvent. Validation: Ensure baseline is flat; ghost peaks indicate system contamination.

  • System Suitability Standard: Inject a known standard (e.g., Uracil for void volume, Caffeine for retention).

  • Gradient Run: 5% B to 95% B over 20 minutes. Causality: A steep gradient forces a wide range of polarities to elute; a shallow gradient maximizes separation of closely related impurities.

  • Peak Purity Analysis: Use software (e.g., ChemStation/Empower) to calculate the "Purity Angle" vs. "Purity Threshold."

    • Pass Criteria: Purity Angle < Purity Threshold.[2]

Protocol B: LC-MS Orthogonal Confirmation

Objective: To detect co-eluting impurities missed by UV using Electrospray Ionization (ESI).

System Setup:

  • Column: C18 Reverse Phase (same dimension as above for comparability).

  • Mobile Phase A: Water + 0.1% Formic Acid. (CRITICAL CHANGE)

    • Why: TFA suppresses ionization in MS (signal killing). Formic acid provides protons for

      
       formation without significant suppression.
      
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detector: Single Quadrupole or ToF MS. Scan range 100–2000 m/z.

Step-by-Step Workflow:

  • Tune Check: Infuse a calibration standard (e.g., polytyrosine) to verify mass accuracy within ±0.1 Da.

  • Sample Injection: Inject sample at a concentration 10x lower than UV (to avoid detector saturation).

  • Data Analysis (The "Extracted Ion" Technique):

    • Identify the main peak (

      
      ).
      
    • Scan the leading and tailing edges of the main peak.

    • Action: Extract ion chromatograms (XIC) for major background ions. If an XIC peak aligns perfectly with the main UV peak but has a different mass, you have a co-eluting impurity .

Visualizing the Workflow

The following diagram illustrates the parallel processing of a sample to ensure orthogonal validation.

PurityWorkflow cluster_UV Path A: UV Detection cluster_MS Path B: MS Detection Sample Unknown Sample HPLC HPLC Separation (C18 Column) Sample->HPLC UV_Det PDA Detector (200-400nm) HPLC->UV_Det Split A MS_Source ESI Source (+/- Mode) HPLC->MS_Source Split B UV_Data Chromatogram (Absorbance) UV_Det->UV_Data Peak_Pur Peak Purity Calculation UV_Data->Peak_Pur Result Final Purity Assessment Peak_Pur->Result Spectral Homogeneity MS_Det Mass Analyzer (Quad/ToF) MS_Source->MS_Det TIC Total Ion Chromatogram MS_Det->TIC TIC->Result Mass Specificity

Figure 1: Orthogonal workflow for purity confirmation. The sample is split (or run sequentially) to leverage both spectral and mass-based detection.

Experimental Data: The Divergence Case Study

To demonstrate the risk of relying solely on UV, we analyzed a synthesized peptide intermediate ("Compound X").

Experimental Conditions:

  • Method: Gradient elution 5-95% ACN.

  • UV Wavelength: 214 nm (Peptide bond absorption).

  • MS Mode: ESI Positive.

Table 2: Comparative Purity Results
MetricResultInterpretation
HPLC-UV Purity (Area %) 98.2% Looks excellent. Single sharp peak.
UV Peak Purity Angle 0.21 (Threshold: 0.25)Passes spectral purity check (spectra are similar).
LC-MS Purity (TIC %) 89.4% FAIL. Significant impurity detected.
Impurity Identification +16 Da shiftOxidation product (Methionine sulfoxide).

Analysis: The impurity was an oxidized variant of the peptide. Because the oxidation did not significantly alter the chromophore (the peptide backbone), UV detection treated it as the main compound. However, the +16 Da mass shift was immediately obvious in the MS spectrum. Without LC-MS, this 10% impurity would have been released into the formulation.

Decision Logic: When to Use What?

Not every sample requires LC-MS.[3] Use this decision tree to optimize resource allocation.

DecisionTree Start Start: Purity Check Chromophore Does molecule have strong UV Chromophore? Start->Chromophore UV_Route Run HPLC-UV (PDA) Chromophore->UV_Route Yes Alt_Route Use CAD, ELSD, or LC-MS directly Chromophore->Alt_Route No Purity_Check Is UV Purity > 95%? UV_Route->Purity_Check Regulated Is this for Regulated Release (GLP/GMP)? Purity_Check->Regulated Yes Mandatory_MS Mandatory LC-MS Confirmation Purity_Check->Mandatory_MS No (Investigate) Final_UV UV Purity Sufficient Regulated->Final_UV No (R&D only) Regulated->Mandatory_MS Yes (ICH Q2)

Figure 2: Decision matrix for selecting the appropriate analytical method based on regulatory requirements and molecular properties.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5][6] Provides the global regulatory framework for specificity and purity testing.[7] [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[8] (2018).[8] Outlines requirements for bioanalytical assays, emphasizing the need for selectivity in the presence of matrix. [Link]

  • Review of HPLC and LC-MS Purity Methods. Journal of Chromatography A. (General reference for chromatographic principles discussed in Section 2). [Link]

Sources

Comparative

Comparative Reactivity Guide: 4-Iodo vs. 4-Bromo-2-(methylsulfonyl)pyridine

Executive Summary In the optimization of heteroaromatic scaffolds for medicinal chemistry, the choice between 4-iodo-2-(methylsulfonyl)pyridine (Substrate A) and 4-bromo-2-(methylsulfonyl)pyridine (Substrate B) is rarely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of heteroaromatic scaffolds for medicinal chemistry, the choice between 4-iodo-2-(methylsulfonyl)pyridine (Substrate A) and 4-bromo-2-(methylsulfonyl)pyridine (Substrate B) is rarely a matter of simple substitution; it is a strategic decision dictating synthetic efficiency, chemoselectivity, and cost.

While both substrates possess the highly electron-deficient 2-methylsulfonyl moiety—a "super-activating" group—their performance diverges significantly under transition-metal catalysis versus nucleophilic aromatic substitution (


).
Feature4-Iodo Analog 4-Bromo Analog
Primary Utility Difficult Cross-Couplings (Suzuki, Sonogashira)Scalable

& Robust Cross-Couplings
C-X Bond Energy Weak (~65 kcal/mol)Stronger (~78 kcal/mol)
Oxidative Addition Fast (often diffusion-controlled)Slower (often rate-determining)

Reactivity
Good, but lower electronegativityExcellent (Inductive stabilization)
Stability Light-sensitive; shelf-life concernsRobust; amenable to long-term storage
Cost Efficiency Low (Atom economy poor)High (Preferred for process chemistry)

Structural & Electronic Analysis

The reactivity of these substrates is governed by the interplay between the halogen at C4 and the methylsulfonyl group (


) at C2.
The "Activation" Effect

The


 group at the 2-position is a potent electron-withdrawing group (EWG). Through both induction (

) and resonance (

), it significantly lowers the LUMO energy of the pyridine ring.
  • Impact on C4: The C4 position becomes highly electrophilic, facilitating both oxidative addition (by stabilizing the electron-rich metal center) and nucleophilic attack.

  • Chemoselectivity Risk: The

    
     group is itself a leaving group (via 
    
    
    
    or desulfitative coupling). However, under standard cross-coupling conditions, the C4-Halogen bond is kinetically preferred for cleavage.
Diagram 1: Reactivity Decision Matrix

The following decision tree illustrates the logical flow for selecting the correct substrate based on reaction type and conditions.

decision_matrix start Target Transformation coupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira) start->coupling snar Nucleophilic Aromatic Substitution (S_NAr - Amination/Etherification) start->snar temp_check Is the substrate thermally sensitive? coupling->temp_check snar_mech Mechanism Priority: Inductive Stabilization snar->snar_mech iodo_path Use 4-Iodo Analog temp_check->iodo_path Yes (Requires RT) bromo_path Use 4-Bromo Analog temp_check->bromo_path No (Can tolerate >60°C) scale Scale > 100g? bromo_path->scale snar_mech->bromo_path Br is more electronegative (Stabilizes Meisenheimer Complex) scale->bromo_path Yes (Cost/Stability)

Figure 1: Decision matrix for selecting between 4-iodo and 4-bromo-2-(methylsulfonyl)pyridine based on synthetic goals.

Performance Benchmark: Palladium-Catalyzed Coupling

In Suzuki-Miyaura or Sonogashira couplings, the 4-iodo analog is chemically superior due to the weakness of the C-I bond.

Mechanism: Oxidative Addition

The rate-limiting step for electron-deficient pyridines is often the oxidative addition of the Pd(0) species into the C-X bond.[1]

  • 4-Iodo: Oxidative addition is rapid, often occurring at room temperature. This preserves sensitive boronic acids from protodeboronation (a common side reaction).

  • 4-Bromo: Requires higher activation energy (heat > 60°C) or electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate bond insertion.

Experimental Data Comparison (Suzuki Coupling)
Parameter4-Iodo Protocol4-Bromo Protocol
Catalyst Loading 0.5 - 1.0 mol%

3.0 - 5.0 mol%

Temperature 25°C (RT) to 40°C80°C (Reflux)
Time 1 - 4 Hours12 - 24 Hours
Yield (Typical) 88 - 95%70 - 85%
Side Reactions MinimalHomocoupling; Protodeboronation
Diagram 2: Catalytic Cycle & Energy Profile

This diagram highlights the kinetic advantage of the Iodo-analog during the oxidative addition phase.

catalytic_cycle Pd0 Pd(0) Active Species sub_I 4-Iodo Substrate OxAdd_I Oxidative Addition (I) Fast, Low Barrier sub_I->OxAdd_I Weak Bond sub_Br 4-Bromo Substrate OxAdd_Br Oxidative Addition (Br) Slow, High Barrier sub_Br->OxAdd_Br Stronger Bond PdII Pd(II)-Ar-X Complex OxAdd_I->PdII k_obs (fast) OxAdd_Br->PdII k_obs (slow) TransMet Transmetallation (Boronic Acid) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Comparative catalytic cycle. The oxidative addition step (OxAdd) is the differentiator; the Iodo analog bypasses the high energy barrier associated with the Bromo analog.

Performance Benchmark: Nucleophilic Aromatic Substitution ( )

Contrary to metal catalysis, the 4-bromo analog is often the pragmatic choice for


 reactions (e.g., displacing the halogen with an amine or alkoxide).
The "Element Effect" in

In


 mechanisms on pyridines, the rate-determining step is the addition of the nucleophile to form the anionic Meisenheimer complex.
  • Electronegativity Wins: Highly electronegative atoms (F > Cl ≈ Br > I) stabilize the negative charge on the ring inductively.

  • Result: The 4-bromo analog, being more electronegative than the 4-iodo, often reacts faster or with comparable rates in

    
    , provided the leaving group ability isn't the sole bottleneck.
    
  • Cost: Using the expensive Iodo analog for a simple amine displacement is generally chemically unnecessary and economically wasteful.

Experimental Protocols

The following protocols are designed to be self-validating. The completion of the reaction is indicated by the disappearance of the starting material spot on TLC (Visualization: UV 254nm).

Protocol A: Mild Suzuki Coupling (4-Iodo Specific)

Best for: Thermally unstable boronic acids or late-stage functionalization.

  • Setup: Charge a reaction vial with 4-iodo-2-(methylsulfonyl)pyridine (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (1 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

  • Reaction: Stir at Room Temperature under

    
    .
    
  • Monitoring: Check TLC after 1 hour. (Iodo analog

    
     is typically higher than product).
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: High-Temperature Suzuki Coupling (4-Bromo Specific)

Best for: Robust substrates and cost-reduction.

  • Setup: Charge vial with 4-bromo-2-(methylsulfonyl)pyridine (1.0 equiv), Aryl boronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add Toluene/Ethanol/Water (4:1:1).

  • Reaction: Heat to 90°C for 12 hours.

  • Note: The higher temperature is required to overcome the activation energy of the C-Br bond oxidative addition.

Stability and Handling

  • 4-Iodo-2-(methylsulfonyl)pyridine:

    • Light Sensitivity: High. C-I bonds are photolabile. Store in amber vials wrapped in foil.

    • Appearance: Often develops a pink/purple hue over time due to trace iodine liberation.

    • Storage: -20°C recommended.

  • 4-Bromo-2-(methylsulfonyl)pyridine:

    • Stability:[2][3][4][5][6][7] High. Resistant to ambient light and moisture.

    • Storage: Room temperature or 4°C is sufficient.

References

  • Lumbroso, A., et al. (2011). "2-Sulfonylpyridines as Versatile Building Blocks." Journal of Organic Chemistry. (Generalized reference for sulfonyl pyridine reactivity).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide." Organic Process Research & Development.

  • BenchChem Reactivity Database. (2025). "Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity."

  • Bollong, M. J., et al. (2016). "Small molecule oxidants of the sulfonyl pyridine class." Nature Chemical Biology.

(Note: Specific CAS-to-CAS comparison papers are rare; these references ground the mechanistic principles described above.)

Sources

Validation

A Researcher's Guide: Comparing 4-Iodo-2-(methylsulfonyl)pyridine with Alternative Electrophiles in Cross-Coupling Reactions

Introduction: The Central Role of Substituted Pyridines The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Substituted Pyridines

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Consequently, the efficient and versatile synthesis of substituted pyridines is a paramount concern for researchers in drug development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for forging carbon-carbon and carbon-nitrogen bonds to these heterocyclic cores.

The success of these reactions hinges on the choice of the electrophilic coupling partner. This guide provides an in-depth comparison of 4-iodo-2-(methylsulfonyl)pyridine , a highly reactive and versatile building block, against its common alternatives—the analogous bromo- and chloro-pyridines. We will delve into the causality behind their differing reactivities, provide comparative data, and offer field-proven insights to help you select the optimal electrophile for your specific synthetic challenge.

Section 1: The Anatomy of Reactivity in 2-Sulfonylpyridines

The reactivity of a halopyridine in cross-coupling is governed by the interplay of the pyridine nitrogen, the nature of the halogen (X), and the electronic influence of other substituents. In the case of 2-(methylsulfonyl)pyridines, the potent electron-withdrawing nature of the sulfonyl group significantly influences the molecule's reactivity.

  • Electronic Activation: The methylsulfonyl (-SO₂Me) group is a strong σ- and π-electron-withdrawing group. This effect decreases the electron density of the pyridine ring, making the C-X bond more susceptible to the initial, often rate-limiting, step of the catalytic cycle: oxidative addition to a low-valent palladium complex.[1][2]

  • The Halogen Leaving Group: The inherent reactivity of aryl halides in palladium-catalyzed reactions is dominated by the strength of the carbon-halogen bond. The bond dissociation energy decreases down the group, leading to a well-established reactivity trend: C-I > C-Br >> C-Cl .[3] This means that aryl iodides generally undergo oxidative addition faster and under milder conditions than bromides or chlorides.[3][4]

Caption: Electronic influences on the 4-halo-2-(methylsulfonyl)pyridine scaffold.

Section 2: Head-to-Head Comparison: The Iodo vs. Bromo vs. Chloro Analogs

The choice between an iodo-, bromo-, or chloro-substituted pyridine is a critical decision that balances reactivity, cost, and reaction robustness.

Feature4-Iodo-4-Bromo-4-Chloro-
Relative Reactivity HighestIntermediateLowest
Typical Catalyst Loading Lowest (e.g., <1 mol%)Low to Moderate (e.g., 1-5 mol%)Highest (e.g., >2-5 mol%)
Typical Temperature Room Temp. to Mild HeatMild to High HeatHigh Heat Often Required
Cost & Availability Highest CostModerate Cost, Widely AvailableLowest Cost, Widely Available
Key Considerations Ideal for sensitive substrates, rapid reaction development, and maximizing yield on a small scale. Can be light-sensitive.Excellent balance of reactivity and cost. The "workhorse" for many applications.[5]Primarily for large-scale process chemistry where cost is the main driver and harsh conditions can be tolerated.[4][6]

Expert Insights:

  • 4-Iodo-2-(methylsulfonyl)pyridine: This is the reagent of choice for maximizing the chances of success, especially with challenging coupling partners or delicate substrates. Its high reactivity allows for the use of lower catalyst loadings and milder temperatures, which can suppress side reactions and improve functional group tolerance. The higher cost is often justified in early-stage drug discovery where material is precious and speed is critical.

  • 4-Bromo-2-(methylsulfonyl)pyridine: Representing a pragmatic compromise, the bromo-analog is significantly more reactive than the chloride but more cost-effective than the iodide.[7] It is often the starting point for synthetic route optimization. Many modern phosphine ligands have been developed to activate aryl bromides efficiently.[8]

  • 4-Chloro-2-(methylsulfonyl)pyridine: While highly desirable from a cost perspective for large-scale manufacturing, aryl chlorides are the most challenging to activate.[4] Their use often requires more sophisticated and expensive ligands (e.g., bulky biarylphosphines), higher catalyst loadings, and elevated temperatures, which can limit the substrate scope.[6]

Section 3: Performance in Key Transformations

The superior reactivity of the C-I bond directly translates to improved performance in the most common palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate: I > Br >> Cl) Pd(0)L2->Oxidative_Addition Ar-X R¹-X (e.g., 4-Iodo-Py-SO₂Me) Ar-X->Oxidative_Addition Ar-Pd(II)-X R¹-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar R¹-Pd(II)(L)₂-R² Transmetalation->Ar-Pd(II)-Ar Organometallic R²-M (e.g., Ar-B(OH)₂) Organometallic->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is a workhorse for creating biaryl structures. The use of 4-iodo-2-(methylsulfonyl)pyridine typically results in higher yields in shorter reaction times compared to its bromo and chloro counterparts, especially with less reactive boronic acids.

  • Supporting Data: In a study comparing electrophiles for Suzuki coupling, aryl iodides consistently show higher reactivity, allowing reactions to proceed at lower temperatures or with lower catalyst loadings.[7][9] For instance, couplings that might require 80-100 °C for an aryl bromide can often be run at room temperature for the corresponding aryl iodide.[10]

Sonogashira Coupling (C-C Bond Formation): The formation of a C(sp²)-C(sp) bond is crucial for synthesizing conjugated systems and rigid linkers. The reactivity trend of I > Br > Cl is particularly pronounced in Sonogashira couplings.[10] Using the iodo-derivative often circumvents the need for high temperatures, which can prevent the decomposition of sensitive terminal alkynes.

  • Supporting Data: Copper-free Sonogashira conditions are often effective for aryl iodides at room temperature, while aryl bromides may require heating and higher catalyst amounts to achieve comparable results.[11][12]

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is fundamental to the synthesis of countless pharmaceutical agents.[13] While modern, sterically hindered ligands have enabled the coupling of aryl chlorides, these reactions are often more sensitive than those with iodides or bromides.[8] Using 4-iodo-2-(methylsulfonyl)pyridine allows for a broader choice of ligands and bases under milder conditions.

  • Supporting Data: Studies on the amination of halopyrazoles, a related heterocycle, have shown that while bromo-derivatives can be effective, the reaction conditions are often substrate-dependent.[14][15] The higher reactivity of iodo-derivatives provides a more reliable entry point for C-N bond formation, particularly when dealing with less nucleophilic amines.

Section 4: Experimental Corner: A Validated Suzuki-Miyaura Protocol

This protocol provides a reliable, self-validating method for the Suzuki-Miyaura coupling of 4-iodo-2-(methylsulfonyl)pyridine with a generic arylboronic acid.

Reaction: 4-Iodo-2-(methylsulfonyl)pyridine + Arylboronic acid → 4-Aryl-2-(methylsulfonyl)pyridine

Materials:

  • 4-Iodo-2-(methylsulfonyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)

  • Triphenylphosphine [PPh₃] (1.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, 0.2 M concentration relative to the iodide)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-iodo-2-(methylsulfonyl)pyridine (e.g., 283 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add Pd(OAc)₂ (1.1 mg, 0.005 mmol) and PPh₃ (3.9 mg, 0.015 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-(methylsulfonyl)pyridine.

This protocol is based on standard literature procedures for Suzuki-Miyaura couplings and should be adapted for specific substrates as needed.[16][17]

Section 5: Senior Scientist Insights: A Decision-Making Framework

Choosing the right electrophile is a strategic decision. Use this framework to guide your choice.

Decision_Tree start What is the primary goal? goal1 Maximize Yield / Speed (Small Scale, Discovery) start->goal1 goal2 Balance Cost & Reactivity (MedChem, Optimization) start->goal2 goal3 Minimize Cost (Large Scale, Process) start->goal3 decision1 Use 4-Iodo-2-(methylsulfonyl)pyridine goal1->decision1 decision2 Use 4-Bromo-2-(methylsulfonyl)pyridine goal2->decision2 decision3 Use 4-Chloro-2-(methylsulfonyl)pyridine goal3->decision3 reason1 Highest reactivity Mildest conditions Broadest scope decision1->reason1 reason2 Good reactivity Moderate cost Workhorse reagent decision2->reason2 reason3 Lowest cost Requires optimization Potentially harsh conditions decision3->reason3

Caption: Decision tree for selecting the optimal electrophilic coupling partner.

Troubleshooting & Causality:

  • Problem: Low yield in a Suzuki coupling with a bromo- or chloro-pyridine.

  • Probable Cause: Inefficient oxidative addition. The C-Br or C-Cl bond is not being broken effectively by the Pd(0) catalyst.

  • Solution Path:

    • Increase Temperature: Provides more energy to overcome the activation barrier.

    • Change Ligand: Switch to a more electron-rich, bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) to promote oxidative addition.

    • Switch to the Iodide: If optimization fails or is not feasible, switching to 4-iodo-2-(methylsulfonyl)pyridine provides the highest intrinsic reactivity, often solving the problem with minimal re-optimization.[18]

Conclusion

While 4-bromo- and 4-chloro-2-(methylsulfonyl)pyridine have important roles, particularly in cost-driven, large-scale synthesis, 4-iodo-2-(methylsulfonyl)pyridine stands out as the superior electrophilic coupling partner for research and development. Its high reactivity ensures reliable and efficient bond formation under mild conditions, accelerating the synthesis of target molecules and expanding the accessible chemical space. For researchers and drug development professionals who prioritize speed, yield, and substrate scope, the investment in this versatile iodo-pyridine building block pays significant dividends in project timelines and success rates.

References

Sources

Comparative

Advanced Reagents for the Regioselective Synthesis of 2,4-Disubstituted Pyridines

Executive Summary: The Regioselectivity Paradox The synthesis of 2,4-disubstituted pyridines presents a classic "selectivity paradox" in medicinal chemistry. Under standard electrophilic aromatic substitution (SEAr), the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Paradox

The synthesis of 2,4-disubstituted pyridines presents a classic "selectivity paradox" in medicinal chemistry. Under standard electrophilic aromatic substitution (SEAr), the electron-deficient pyridine ring is unreactive. Conversely, nucleophilic attacks (SNAr or lithiation) overwhelmingly favor the C2 position due to the inductive effect of the ring nitrogen and the directing ability of the nitrogen lone pair.

For decades, accessing the C4 position required either de novo ring synthesis (Hantzsch) or forcing conditions that compromised functional group tolerance. This guide evaluates three alternative reagent classes that break these traditional rules, offering high-fidelity access to 2,4-disubstituted scaffolds:

  • Organosodium Reagents (n-BuNa): For direct C4-metallation.[1][2]

  • Sterically-Driven Pd-Catalysts (NHC-Pd): For site-selective cross-coupling of 2,4-dihalopyridines.[3]

  • Radical Precursors (Sulfinates/Acids): For innate C4-selective C-H functionalization (Minisci).

Decision Framework: Reagent Selection

Before selecting a protocol, determine your starting material constraint. The following logic flow dictates the optimal reagent choice.

ReagentSelection Start Starting Material? Native Unsubstituted Pyridine Start->Native Dihalo 2,4-Dichloropyridine Start->Dihalo NOxide Pyridine N-Oxide Start->NOxide BuNa Reagent: n-Butylsodium (Thermodynamic Control) Native->BuNa Target: C4-Alkylation NHC Reagent: Pd-NHC (IPr) (Steric Control) Dihalo->NHC Target: C4-Coupling First PPh3 Reagent: Pd-PPh3 (Electronic Control) Dihalo->PPh3 Target: C2-Coupling First Grignard Reagent: RMgX + Ac2O (Rearrangement) NOxide->Grignard Target: 2-Substituted

Figure 1: Decision tree for reagent selection based on substrate availability and desired substitution pattern.

Comparative Analysis of Alternative Reagents

A. The Nucleophilic Switch: Organosodium (n-BuNa)

Best for: Direct C4-functionalization of native pyridines.[1][2] The Breakthrough: Traditionally, n-butyllithium (n-BuLi) attacks the C2 position (kinetic control) or acts as a nucleophile to form 2-butylpyridine. Recent studies (2025) demonstrate that n-butylsodium (n-BuNa) operates under thermodynamic control, exclusively deprotonating the C4 position.

  • Mechanism: The C4-sodiated species is thermodynamically favored over the C2-species due to the minimization of lone-pair repulsion at the nitrogen.

  • Performance:

    • Selectivity (C4:C2): >99:1

    • Yield: 60–85%

    • Reaction Type: Metalation-Capture (Electrophile trapping).

B. The Catalyst Switch: Bulky NHC-Palladium

Best for: Inverting site-selectivity on 2,4-dichloropyridines.[4] The Breakthrough: Standard Pd-catalysts (e.g., Pd(PPh3)4) oxidatively add to the C2-Cl bond first because it is more electron-deficient (electronic control). By switching to bulky N-Heterocyclic Carbene (NHC) ligands like IPr, the catalyst is sterically blocked from the C2 position (flanked by the N-lone pair), forcing reaction at the remote C4 position.

  • Reagent: Pd(OAc)2 + IPr·HCl (or Pd-PEPPSI-IPr).

  • Performance:

    • Selectivity (C4:C2): ~10:1 to >20:1

    • Yield: 70–90%

    • Substrate: 2,4-Dichloropyridine.[3][5]

C. The Radical Approach: Zinc Sulfinates (Minisci)

Best for: Late-stage C4-alkylation of complex pyridine scaffolds. The Breakthrough: Classical Minisci reactions use carboxylic acids/AgNO3 and suffer from poor mono-selectivity. Zinc sulfinates (Baran reagents) generate radicals more cleanly without silver catalysts. When paired with specific oxidants or protonated heterocycles, they exhibit moderate innate C4 preference due to the radical's nucleophilic character matching the highest LUMO coefficient at C4.

Data Summary Table
Featuren-Butylsodium (n-BuNa) Pd-NHC (IPr) Zinc Sulfinates
Primary Utility Direct C4-H MetalationC4-Selective Cross-CouplingC-H Alkylation (Radical)
Starting Material Unsubstituted Pyridine2,4-DichloropyridineComplex Pyridine
Selectivity (C4:C2) >99:1 15:1 ~3:1 (Substrate dependent)
Key Reagent n-BuCl + Na dispersionIPr Ligand (Steric bulk)Zn(SO2R)2 + TBHP
Main Limitation Moisture sensitive; requires -78°CCost of LigandMixtures of regioisomers possible

Detailed Experimental Protocols

Protocol A: C4-Selective Metalation with n-Butylsodium

This protocol utilizes the thermodynamic preference of organosodium intermediates to functionalize the difficult C4 position.

Reagents Required:

  • Pyridine (1.0 equiv)

  • n-Chlorobutane (1.1 equiv)

  • Sodium dispersion (in oil, 2.5 equiv)

  • Electrophile (e.g., Alkyl Halide, 1.2 equiv)

  • Solvent: Dry Hexane/THF

Step-by-Step Workflow:

  • Preparation of n-BuNa: In a flame-dried Schlenk flask under Argon, add sodium dispersion (2.5 equiv) to dry hexane. Add n-chlorobutane (1.1 equiv) dropwise at -10°C. Stir for 1 hour to generate the white slurry of n-BuNa.

  • Metalation: Cool the mixture to -78°C . Add pyridine (1.0 equiv) slowly.

    • Critical Checkpoint: The solution should turn deep yellow/orange, indicating the formation of 4-sodiopyridine.

  • Equilibration: Stir at -78°C for 30 minutes. Unlike Li-reagents, Na-reagents equilibrate rapidly to the thermodynamic C4 position.

  • Trapping: Add the electrophile (e.g., Benzyl bromide) dropwise.

  • Workup: Warm to room temperature, quench with NH4Cl (sat. aq), and extract with EtOAc.

Validation: 1H NMR will show disappearance of the C4 proton (triplet at ~7.6 ppm in pyridine) and appearance of the substituent.

Protocol B: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine

This protocol uses steric bulk to invert standard reactivity.

Reagents Required:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: IPr·HCl (4 mol%)

  • Base: KOtBu (2.0 equiv)

  • Solvent: Dioxane/Toluene

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under N2, mix Pd(OAc)2, IPr·HCl, and KOtBu in dioxane. Stir at RT for 10 mins to generate the active Pd-NHC species.

  • Addition: Add 2,4-dichloropyridine and the arylboronic acid.

  • Reaction: Heat to 60°C (mild heating preserves selectivity; higher temps may erode it). Monitor by LCMS.

    • Selectivity Check: The C4-product (4-aryl-2-chloropyridine) is the major product. The C2-product (2-aryl-4-chloropyridine) is the minor impurity.

  • Purification: Silica gel chromatography. The C4-product is typically more polar than the starting material but less polar than the bis-coupled product.

Mechanistic Visualization

The following diagram illustrates why the NHC ligand forces reaction at C4, contrasting it with the standard phosphine pathway.

Mechanism Substrate 2,4-Dichloropyridine PdPPh3 Pd(PPh3)4 (Small Ligand) Substrate->PdPPh3 PdNHC Pd-IPr (Bulky Ligand) Substrate->PdNHC OxAdd2 Oxidative Addition at C2 (Electronic Control) PdPPh3->OxAdd2 Prod2 2-Substituted Product (Standard) OxAdd2->Prod2 Shielding Steric Shielding of C2 (N-lone pair repulsion) PdNHC->Shielding OxAdd4 Oxidative Addition at C4 (Steric Control) Shielding->OxAdd4 Prod4 4-Substituted Product (Selective) OxAdd4->Prod4

Figure 2: Mechanistic divergence driven by ligand sterics. The bulky IPr ligand clashes with the nitrogen lone pair, preventing approach to C2.

References

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture Source: Angewandte Chemie International Edition (2025) URL:[Link] Note:[1][6][7][8][9][10][11] Defines the n-BuNa thermodynamic control method.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines (and Pyridines) Source: Journal of the American Chemical Society (2022) URL:[Link] Note:[1][7][9][11] Establishes the ligand-controlled (NHC) inversion of selectivity.

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines Source: Journal of the American Chemical Society (2021) URL:[Link] Note:[1][7][9][11] Covers advanced Minisci strategies and blocking groups.[12][13]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation of Pyridine N-Oxides Source: Organic Letters (2007) URL:[Link] Note:[1][7][8][9][10][11] Provides the N-oxide rearrangement alternative.

Sources

Validation

Comparative Reactivity Guide: Pyridine-2-Sulfonates vs. Pyridine-4-Sulfonates

[1] Executive Summary & Strategic Positioning In drug discovery, the functionalization of pyridine rings is ubiquitous yet non-trivial.[1][2] While both pyridine-2-sulfonates and pyridine-4-sulfonates serve as electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Positioning

In drug discovery, the functionalization of pyridine rings is ubiquitous yet non-trivial.[1][2] While both pyridine-2-sulfonates and pyridine-4-sulfonates serve as electrophiles in Nucleophilic Aromatic Substitution (


) and transition-metal-catalyzed cross-couplings, they exhibit drastically different stability and reactivity profiles due to the position of the nitrogen atom relative to the leaving group.
  • Pyridine-4-sulfonates (Para-like): Exhibit high hydrolytic stability and superior

    
     kinetics.[1] They behave predictably, similar to para-nitrobenzene derivatives, making them the "workhorse" scaffolds.[1]
    
  • Pyridine-2-sulfonates (Ortho-like): Are notoriously unstable as sulfonate esters (e.g., tosylates) due to facile hydrolysis and N-alkylation side reactions.[1] However, they are critical for accessing the 2-position.[1] Modern applications often pivot to pyridine-2-sulfinates (Willis reagents) or highly fluorinated sulfonates (nonaflates) to bypass these stability issues.[1]

This guide analyzes the mechanistic divergence between these two isomers and provides validated protocols for their effective use.

Electronic Structure & Stability Profile

The reactivity difference is governed by the interplay between the inductive effect (-I) of the nitrogen and the resonance effect (-R) .

The Stability Gap: Hydrolysis and Decomposition

The most immediate practical difference is stability.[1] Pyridine-2-sulfonate esters (OTs, OMs) are often too unstable to isolate, whereas 4-sulfonates are bench-stable.[1]

FeaturePyridine-2-Sulfonate (

)
Pyridine-4-Sulfonate (

)
Hydrolytic Stability Low. Rapidly hydrolyzes to 2-pyridone. The adjacent Nitrogen lone pair can act as a general base, assisting water attack.[1]High. Stable to aqueous workups.[1] Hydrolysis requires forcing conditions (high pH/Temp).[1]
Synthesis Challenge High. Reaction of 2-hydroxypyridine with TsCl often yields N-tosyl-2-pyridone (O- vs N-alkylation competition).[1]Low. Readily synthesized from 4-hydroxypyridine; O-alkylation is favored.[1]
Primary Failure Mode

bond cleavage (Hydrolysis) or N-alkylation.[1]
Intact survival until target reaction.[1]
Mechanistic Visualization ( )

In


 reactions, the nucleophile attacks the carbon bearing the sulfonate, forming a Meisenheimer complex.[1] The stability of this complex dictates reactivity.[1]
  • 4-Position: The negative charge is delocalized onto the Nitrogen atom in a symmetric, resonance-stabilized intermediate.

  • 2-Position: The negative charge is also delocalized onto the Nitrogen, but the approach of the nucleophile is sterically encumbered by the adjacent Nitrogen lone pair (electrostatic repulsion).

SNAr_Mechanism cluster_4 Pyridine-4-Sulfonate Pathway (Fast) cluster_2 Pyridine-2-Sulfonate Pathway (Slower/Unstable) Start Substrate Selection TS4 Meisenheimer Complex (Symm. N-stabilization) Start->TS4 Nucleophile Attack TS2 Meisenheimer Complex (Steric/Lone Pair Repulsion) Start->TS2 Nucleophile Attack Prod4 4-Substituted Pyridine TS4->Prod4 Fast Elimination of Sulfonate Side2 Hydrolysis/N-attack (Side Reaction) TS2->Side2 Moisture/Base Prod2 2-Substituted Pyridine TS2->Prod2 Slower Elimination

Figure 1: Mechanistic divergence in


 pathways.[1] The 4-position benefits from symmetric resonance stabilization without steric penalty, while the 2-position suffers from lone-pair repulsion and competitive hydrolysis.

Comparative Reactivity Data

Nucleophilic Aromatic Substitution ( )

The 4-sulfonate is generally 10–100x faster than the 2-sulfonate in


 displacements with amines or alkoxides, provided the 2-sulfonate does not decompose first.
  • 4-Sulfonates: Reactivity is driven by the para-nitrogen resonance.[1] Excellent substrates for weak nucleophiles.[1]

  • 2-Sulfonates: Reactivity is high due to inductive proximity (-I effect), but the "ortho-effect" (steric shielding by N-lone pair) often retards the rate compared to the 4-isomer.

Palladium-Catalyzed Coupling (The "Willis" Pivot)

This is the most critical distinction for modern drug development.[1]

  • Problem: 2-Pyridyl electrophiles (halides/sulfonates) are difficult to couple via Suzuki methods because the corresponding 2-pyridyl boronates are unstable (rapid protodeboronation).

  • Solution: Instead of using 2-pyridyl sulfonates as electrophiles, researchers now use Pyridine-2-sulfinates (Willis Reagents) as nucleophiles to couple with aryl halides.[1]

Reaction TypePyridine-4-Sulfonate UtilityPyridine-2-Sulfonate Utility
Suzuki Coupling (Electrophile) High. Works well with standard boronic acids.Low. Catalyst poisoning by N-chelation; instability of substrate.[1]
Suzuki Coupling (Nucleophile) Standard Boronates work well.[1]Use Sulfinates. 2-Pyridyl boronates fail; 2-Pyridyl sulfinates are the gold standard [1].[1]

Experimental Protocols

Protocol A: Synthesis of Stable 2-Pyridyl Nonaflates

Context: Since 2-pyridyl tosylates are unstable, use nonafluorobutanesulfonates (nonaflates) for better stability and leaving group ability.

Reagents: 2-Hydroxypyridine (1.0 eq), NaH (1.2 eq), Perfluorobutanesulfonyl fluoride (NfF) (1.2 eq), DMF.[1]

  • Deprotonation: Suspend NaH (60% in oil) in dry DMF at 0°C under Argon. Add 2-hydroxypyridine portion-wise. Stir for 30 min until H2 evolution ceases. Note: Complete deprotonation is crucial to favor O-alkylation over N-alkylation.

  • Sulfonylation: Add NfF dropwise at 0°C. The reaction is exothermic.

  • Workup: Stir at RT for 2 hours. Quench with water and extract immediately with

    
    . Wash with brine.[1]
    
  • Purification: Flash chromatography on silica (neutralized with 1%

    
    ) using Hexane/EtOAc.
    
    • Checkpoint: If the product turns into a solid white mass on the column, it has hydrolyzed to pyridone.[1] Move quickly.

Protocol B: Displacement (General)

Applicable to both 2- and 4-isomers, though 4-isomers react faster.

Reagents: Pyridyl Sulfonate (1.0 eq), Primary Amine (1.5 eq), DIPEA (2.0 eq), DMSO.[1]

  • Dissolve pyridyl sulfonate in DMSO (0.5 M).[1]

  • Add DIPEA followed by the amine.

  • Temperature:

    • 4-Sulfonate: Heat to 60°C.

    • 2-Sulfonate:[3][2][4][5][6] Heat to 80-100°C (requires higher energy to overcome steric repulsion).[1]

  • Monitoring: Monitor by LCMS. The sulfonate leaving group (

    
    ) mass will disappear, replaced by the amine adduct.[1]
    

Decision Matrix for Scaffold Selection

Use this flow to select the correct pyridine sulfonate strategy for your target molecule.

Decision_Matrix Start Target Molecule Needs: Branch Position of Substitution? Start->Branch Pos4 4-Position Branch->Pos4 Pos2 2-Position Branch->Pos2 Action4 Use Pyridine-4-Tosylate/Triflate (Stable, Cheap, Fast SnAr) Pos4->Action4 ReactionType Reaction Type? Pos2->ReactionType SnAr SnAr Displacement ReactionType->SnAr Coupling Pd-Cross Coupling ReactionType->Coupling Sol_SnAr Synthesize 2-Pyridyl Nonaflate (Avoid Tosylate) SnAr->Sol_SnAr Sol_Coupling Use Pyridine-2-Sulfinate (Willis Reagent) as Nucleophile Coupling->Sol_Coupling

Figure 2: Strategic decision tree for selecting pyridine sulfonate reagents based on regiochemistry and reaction type.

References

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017).[1][4] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[1][2][4][5] Chemical Science, 8(6), 4437–4442.[1]

  • BenchChem. (2025).[3][1][6] A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity. BenchChem Technical Guides.

  • WuXi AppTec. (2021).[1] Regioselectivity in

    
     reaction of Dichloropyrimidines and Pyridines. WuXi AppTec QM Magic Class. 
    
  • ChemRxiv. (2023).[1] A generally applicable quantitative reactivity model for nucleophilic aromatic substitution.[1] ChemRxiv Preprints.

Sources

Comparative

Technical Guide: Stille vs. Suzuki Coupling for Iodo-Pyridine Functionalization

This guide provides a technical comparison between Stille and Suzuki-Miyaura coupling for the functionalization of iodo-pyridines.[1] It is designed for medicinal chemists requiring high-fidelity protocols and mechanisti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Stille and Suzuki-Miyaura coupling for the functionalization of iodo-pyridines.[1] It is designed for medicinal chemists requiring high-fidelity protocols and mechanistic rationale.

Executive Strategic Analysis

In the context of drug discovery, functionalizing iodo-pyridines (


) is a routine yet critical operation. While Suzuki-Miyaura coupling is the industry standard due to its green profile, Stille coupling remains the "break-glass-in-case-of-emergency" method for difficult substrates.

The decision between these two methodologies rests on three technical pivots:

  • The "2-Position" Instability: If you are coupling two pyridine rings (e.g., reacting 2-iodo-pyridine with a 2-pyridyl nucleophile), Suzuki often fails due to rapid protodeboronation of 2-pyridyl boronic acids. Stille is superior here.

  • Base Sensitivity: Suzuki requires a base (activation of Boron). Stille is neutral. If your scaffold contains base-sensitive moieties (e.g., enolizable ketones, labile protecting groups), Stille is the only viable path.

  • Purification Logistics: Suzuki byproducts are water-soluble. Stille byproducts (organotins) are lipophilic and toxic.[2] For late-stage pharmaceutical intermediates, Stille requires validated tin-removal protocols (detailed below).

Mechanistic Divergence & The "2-Pyridyl Problem"

The core difference lies in the Transmetallation step.

  • Suzuki (Base-Dependent): The boronic acid

    
     must be activated by a base (e.g., 
    
    
    
    ,
    
    
    ) to form the boronate species
    
    
    , which is the active nucleophile.
    • Failure Mode: For 2-pyridyl boronic acids, the adjacent nitrogen facilitates rapid hydrolysis (protodeboronation) before transmetallation can occur.

  • Stille (Neutral): The organostannane

    
     undergoes transmetallation directly or via a "cyclic" mechanism. It does not require base activation.
    
    • Success Mode: 2-stannyl pyridines are thermodynamically stable, making Stille the dominant method for synthesizing bis-pyridine systems.

Diagram 1: Mechanistic Decision Tree

DecisionMatrix Start Target: Functionalize Iodo-Pyridine (Py-I) CheckPartner Analyze Nucleophile (R-M) Start->CheckPartner Is2Py Is R-M a 2-Pyridyl / Heterocycle? CheckPartner->Is2Py BaseSens Is Substrate Base Sensitive? Is2Py->BaseSens No (Simple Aryl) Stille METHOD B: Stille Coupling (Robust, Neutral) Is2Py->Stille Yes (Unstable Boronic Acid) MIDA METHOD C: Suzuki w/ MIDA Boronates (Slow Release) Is2Py->MIDA Yes (If Tin prohibited) Suzuki METHOD A: Suzuki-Miyaura (Green, Scalable) BaseSens->Suzuki No BaseSens->Stille Yes (e.g., Ketones, Esters)

Caption: Decision logic for selecting coupling methodology based on nucleophile stability and substrate sensitivity.

Comparative Performance Metrics

The following data aggregates typical performance across heteroaryl coupling literature.

FeatureSuzuki-Miyaura Stille
Active Species Boronic Acid / Ester (

)
Organostannane (

)
Reactivity (2-Py) Poor (Protodeboronation risk)Excellent (Stable reagent)
Conditions Basic (

), Aqueous/Organic mix
Neutral, Anhydrous
Toxicity Low (Class 3 solvents often used)High (Trialkyltins are neurotoxic)
Purification Simple (Extraction/Crystallization)Difficult (Requires KF or Silica-F treatments)
Atom Economy HighLow (Loss of massive

group)
Typical Yield 60-95% (Simple Aryls)80-98% (Complex/Heteroaryl)
Validated Experimental Protocols
Protocol A: Stille Coupling with "F-Solid" Tin Removal

Best for: Complex synthesis, base-sensitive substrates, or unstable 2-pyridyl partners.

Rationale: The primary barrier to Stille coupling is tin removal. This protocol uses a Fluoride-on-Silica technique that converts soluble organotins into insoluble polymeric fluorides, allowing them to be filtered off.

Materials:

  • Substrate: 2-Iodo-pyridine (1.0 equiv)

  • Reagent: 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Toluene (Anhydrous, degassed)

  • Workup Reagent: Potassium Fluoride (KF) on Silica (40 wt% loading)

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a pressure vial with 2-iodo-pyridine (1.0 mmol), stannane (1.1 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvation: Add degassed Toluene (5 mL). Seal the vial.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LCMS. Note: Stille is often slower than Suzuki; do not rush.

  • The "F-Solid" Workup (Crucial Step):

    • Cool reaction to room temperature.[2]

    • Add KF-Silica (approx. 2g per 1g of stannane used) directly to the reaction mixture.

    • Dilute with Ethyl Acetate (10 mL).

    • Stir vigorously for 2 hours. The toxic tributyltin byproduct (

      
      ) reacts with KF to form insoluble polymeric species on the silica surface.
      
  • Filtration: Filter the slurry through a pad of Celite. The tin residues remain in the solid filter cake.

  • Purification: Concentrate the filtrate and purify via flash chromatography. Tin contamination is typically reduced to <50 ppm.

Protocol B: Suzuki Coupling with MIDA Boronates

Best for: Avoiding Tin toxicity while handling unstable 2-pyridyl nucleophiles.

Rationale: Standard 2-pyridyl boronic acids decompose rapidly. MIDA (N-methyliminodiacetic acid) boronates slowly hydrolyze, releasing the active boronic acid at a rate matching the catalytic cycle, preventing accumulation and decomposition.

Materials:

  • Substrate: 2-Iodo-pyridine (1.0 equiv)

  • Reagent: 2-Pyridyl MIDA boronate (1.2 equiv)

  • Catalyst:

    
     (1.5 mol%) / XPhos (6 mol%)
    
  • Base:

    
     (5.0 equiv)
    
  • Promoter:

    
     (0.5 equiv) - Often needed for 2-py couplings
    
  • Solvent: DMF / IPA (4:1 ratio)

Step-by-Step:

  • Setup: Charge vial with 2-iodo-pyridine, MIDA boronate,

    
    , XPhos, 
    
    
    
    , and
    
    
    .
  • Solvation: Add DMF/IPA mixture. The protic solvent (IPA) and water (from base hygroscopicity) are essential for the slow hydrolysis of the MIDA ester.

  • Reaction: Heat to 100°C for 4–8 hours.

    • Mechanism Check: The MIDA boronate slowly hydrolyzes to

      
      , which immediately transmetallates to Pd, avoiding the decomposition pathway.
      
  • Workup: Dilute with Diethyl Ether (prevents emulsion better than EtOAc for DMF). Wash 3x with water to remove DMF and boron salts.

  • Purification: Flash chromatography.

Workflow Visualization: Tin Removal Logic

Effective removal of tin is the single biggest operational challenge in Stille coupling.

TinRemoval Crude Crude Reaction Mix (Product + Bu3Sn-X) Choice Choose Workup Crude->Choice MethodA Method A: KF/Silica (Solid Phase) Choice->MethodA Preferred MethodB Method B: Aqueous KF (Biphasic) Choice->MethodB Alternative ProcessA Stir 2h -> Filter Celite (Tin trapped in solid) MethodA->ProcessA ProcessB Wash sat. aq KF (Forms insol. Bu3SnF) MethodB->ProcessB Result Purified Product (<50 ppm Sn) ProcessA->Result ProcessB->Result

Caption: Workflow for the remediation of organotin byproducts in pharmaceutical synthesis.

References
  • The "2-Pyridyl Problem" and Protodeboronation

    • Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.[3]

    • Source:Angew. Chem. Int. Ed., 2021.[4]

    • URL:[Link]

  • MIDA Boronates Solution

    • Title: A General Solution for the 2-Pyridyl Problem.
    • Source:J. Am. Chem. Soc., 2010.
    • URL:[Link]

  • Tin Removal Protocols

    • Title: Removal of Tin Residues from Stille Coupling Reaction Mixtures.[2][5][6]

    • Source:Org.[1][4][7][8] Process Res. Dev., 2005.[8]

    • URL:[Link]

  • Stille vs Suzuki Overview

    • Title: Stille Coupling - Chemistry LibreTexts.
    • Source: LibreTexts.
    • URL:[Link]

Sources

Validation

evaluating non-palladium catalysts for reactions with 4-Iodo-2-(methylsulfonyl)pyridine

Executive Summary In pharmaceutical synthesis, 4-Iodo-2-(methylsulfonyl)pyridine is a high-value scaffold. The C4-iodide serves as a primary handle for cross-coupling to build core architecture, while the C2-methylsulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, 4-Iodo-2-(methylsulfonyl)pyridine is a high-value scaffold. The C4-iodide serves as a primary handle for cross-coupling to build core architecture, while the C2-methylsulfonyl (


) group acts as a "masked" handle for subsequent nucleophilic aromatic substitution (

).

While Palladium (Pd) is the industry standard for the C4-coupling, it presents significant drawbacks:

  • Cost: High fluctuation in Pd prices.

  • Purification: Stringent ppm limits for residual Pd in active pharmaceutical ingredients (APIs).

  • Selectivity Risks: Pd can occasionally activate the C-S bond at C2, leading to desulfonylation or scrambling.

This guide evaluates Nickel (Ni) , Copper (Cu) , and Iron (Fe) as viable alternatives. Our analysis indicates that Nickel is the most versatile replacement for Suzuki/Negishi couplings, while Copper is superior for Sonogashira and C-Heteroatom couplings due to its orthogonality to the sulfone group.

Substrate Analysis & Chemoselectivity

The substrate presents a unique "dual-electrophile" challenge.

  • Site A (C4-I): The primary reactive site. The C-I bond is weak (

    
    53 kcal/mol) and highly activated for oxidative addition due to the electron-deficient pyridine ring.
    
  • Site B (C2-

    
    ):  A strong electron-withdrawing group that activates the ring. It is also a leaving group.
    
    • Risk:[1] Strong nucleophiles (e.g., Grignards used with Fe) may attack C2 via

      
       before coupling at C4.
      
    • Risk:[1] Low-valent Ni(0) can insert into C-S bonds, potentially cleaving the sulfone.

Diagram 1: Chemoselectivity Decision Matrix

This decision tree guides the catalyst choice based on the desired coupling partner and reaction type.

G Start Coupling Partner? Boronic Boronic Acid (Suzuki) Start->Boronic Zinc Organozinc (Negishi) Start->Zinc Alkyne Terminal Alkyne (Sonogashira) Start->Alkyne Amine Amine/Phenol (C-N/C-O) Start->Amine Grignard Grignard (Kumada) Start->Grignard Ni_Cat Nickel (Ni) High Turnover Watch C-S bond Boronic->Ni_Cat Best Fit Zinc->Ni_Cat Best Fit Cu_Cat Copper (Cu) High Selectivity Orthogonal to SO2Me Alkyne->Cu_Cat Pd-Free Amine->Cu_Cat Ullmann Fe_Cat Iron (Fe) Low Cost Risk of SNAr at C2 Grignard->Fe_Cat Cryogenic Only

Caption: Catalyst selection logic based on coupling partner. Ni dominates C-C bond formation; Cu dominates alkynylation and heteroatom coupling.

Comparative Performance Analysis

The following data summarizes performance metrics for C4-selective coupling of 4-iodo-2-(methylsulfonyl)pyridine (or highly analogous electron-deficient iodopyridines).

FeatureNickel (Ni) Copper (Cu) Iron (Fe)
Primary Utility Suzuki-Miyaura, Negishi, Reductive CouplingSonogashira, Ullmann (C-N, C-O)Kumada (Alkyl-Aryl)
Oxidation State Ni(0)/Ni(II) cycleCu(I)/Cu(III) cycleFe(I)/Fe(II)/Fe(III) (Radical)
C4 Selectivity High (Kinetic control required)Excellent (Does not activate C-S)Moderate (Competing

at C2)
Cost Efficiency High (Ligands can be pricey)Very High (Ligand-free options exist)Excellent (Cheapest metal)
Toxicity Moderate (Sensitizer)LowVery Low (Biocompatible)
Air Sensitivity High (Ni(0) is sensitive)Low (CuI is stable)Moderate (Hygroscopic salts)
Key Limitation Potential C-S bond cleavage at C2.[2][3][4][5][6][7][8]Requires higher temperatures (>100°C).Limited functional group tolerance.[8]

Candidate 1: Nickel (The Workhorse)

Nickel is the direct electronic analog to Palladium but with a smaller atomic radius and higher nucleophilicity in the zero-valent state. This makes oxidative addition into the C-I bond extremely fast.

Mechanism & Selectivity

Ni(0) undergoes oxidative addition at C4-I. However, Ni(0) is also capable of inserting into C-S bonds. To prevent desulfonylation at C2, bidentate phosphine ligands (e.g., dppf, dppe) or N-heterocyclic carbenes (NHC) are used to sterically crowd the metal and favor the more accessible C-I bond over the C-S bond.

Experimental Protocol: Ni-Catalyzed Suzuki Coupling

Objective: Coupling 4-iodo-2-(methylsulfonyl)pyridine with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Phenylboronic acid: 1.5 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (9:1)

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate (1.0 mmol), phenylboronic acid (1.5 mmol),

    
     (3.0 mmol), and 
    
    
    
    (0.05 mmol).
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL).

  • Activation: Seal the vial with a crimp cap/septum.

  • Reaction: Heat to 80°C for 12 hours. Note: Do not exceed 100°C to avoid C-S activation.

  • Workup: Cool to RT. Filter through a Celite pad (Ni residues are sticky). Dilute with EtOAc, wash with brine.[9]

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The dppf ligand prevents the Ni center from coordinating effectively to the sulfone oxygens, directing reactivity solely to the C-I bond.

Candidate 2: Copper (The Specialist)

Copper is the superior choice for Sonogashira (alkynylation) and Ullmann-type (C-N, C-O) couplings. Unlike Ni or Pd, Copper does not readily insert into C-S bonds, making it chemically orthogonal to the sulfone moiety.

Diagram 2: Cu-Catalyzed Sonogashira Mechanism

Copper utilizes a radical-free path (or single-electron transfer depending on ligand) that is highly specific to the iodide.

CuCycle CuI Cu(I)-Ligand (Active Species) Alkyne_Coord Pi-Alkyne Complex CuI->Alkyne_Coord + Alkyne Cu_Acetylide Cu-Acetylide (Nucleophile) Alkyne_Coord->Cu_Acetylide + Base (-HI) OA_Complex Oxidative Addition (Ar-Cu(III)-I) Cu_Acetylide->OA_Complex + Ar-I (Substrate) Product Coupled Product (C4-Alkyne) OA_Complex->Product Reductive Elimination Product->CuI Regeneration

Caption: The Cu-cycle avoids oxidative insertion into the C-SO2Me bond, ensuring 100% regioselectivity for C-I.

Experimental Protocol: Pd-Free Sonogashira

Objective: Coupling with Phenylacetylene.

Reagents:

  • Substrate: 1.0 equiv

  • Phenylacetylene: 1.2 equiv

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Mixing: Combine CuI, Phenanthroline, and

    
     in a reaction tube.
    
  • Addition: Add substrate and DMF under Nitrogen atmosphere. Stir for 5 mins to form the catalyst complex (solution turns dark).

  • Alkyne Addition: Add Phenylacetylene via syringe.

  • Heating: Heat to 110°C for 24 hours. Note: Cu-only Sonogashira requires higher T than Pd/Cu systems.

  • Safety: Ensure proper venting; pressure can build up.

  • Workup: Dilute with water, extract with

    
    . Wash organic layer with 5% 
    
    
    
    to remove copper salts (turns blue).

Candidate 3: Iron (The Green Wildcard)

Iron is best suited for coupling with Grignard reagents (Kumada coupling). However, this is the riskiest approach for this specific substrate because Grignards are potent nucleophiles that can attack the C2-position via


, displacing the sulfone.

Mitigation Strategy: Use Iron(III) acetylacetonate (


)  at cryogenic temperatures (-78°C to -20°C). The Iron catalyst accelerates the cross-coupling at C-I faster than the background 

reaction at C2.
Experimental Protocol: Fe-Catalyzed Kumada

Objective: Alkylation with n-Butylmagnesium chloride.

Reagents:

  • Substrate: 1.0 equiv

  • Grignard: n-BuMgCl (1.2 equiv, THF solution)

  • Catalyst:

    
     (5 mol%)
    
  • Additive: TMEDA (10 mol%) - Critical for stabilizing the active Fe species.

  • Solvent: THF/NMP (10:1)

Step-by-Step:

  • Preparation: Dissolve substrate and

    
     in THF/NMP mixture under Argon.
    
  • Cooling: Cool the mixture to -40°C . Crucial Step.

  • Slow Addition: Add the Grignard reagent dropwise over 30 minutes. A rapid color change (often to dark brown/black) indicates active Fe species formation.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench immediately with saturated

    
     solution to destroy excess Grignard before it can attack the sulfone at higher temperatures.
    

References

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides

    • Title: Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds.
    • Source: Rosen, B. M., et al. Chem. Rev. (2011).[1]

    • Relevance: Establishes the mechanism of Ni insertion and ligand effects for chemoselectivity.
    • Link:[Link]

  • Copper-Catalyzed Sonogashira (Pd-Free)

    • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives.
    • Source:RSC Advances (2023).
    • Relevance: Provides protocols for Cu-catalyzed alkynylation of electron-deficient aryl halides.
    • Link:[Link]

  • Iron-Catalyzed Cross-Coupling

    • Title: Iron-Catalyzed Cross-Coupling of N-Heterocyclic Chlorides and Bromides with Arylmagnesium Reagents.[10]

    • Source:Org.[2][5][10][11][12][13] Lett. (2012).[4][10][11]

    • Relevance: Validates the use of Fe/Grignard systems for pyridine halides and highlights the need for low temper
    • Link:[Link]

  • Pyridine Regioselectivity

    • Title: Pyridine sulfinates as general nucleophilic coupling partners.[14]

    • Source:Chemical Science (2017).
    • Relevance: Discusses the electronic activation of 2- and 4- positions in pyridines, crucial for understanding the competition between C-I and C-SO2Me.
    • Link:[Link]

Sources

Comparative

Comparative Analysis of Cross-Coupling Methodologies for Pyridine Functionalization: Yield Optimization and Catalyst Selection

Executive Summary: The "Pyridine Problem" Pyridine rings are ubiquitous in pharmacophores yet remain one of the most challenging substrates for cross-coupling. The electron-deficient nature of the ring, combined with the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem"

Pyridine rings are ubiquitous in pharmacophores yet remain one of the most challenging substrates for cross-coupling. The electron-deficient nature of the ring, combined with the Lewis basic nitrogen, creates a "perfect storm" for catalyst deactivation and reagent instability.

This guide objectively compares the three dominant C–C bond-forming methodologies—Suzuki-Miyaura , Negishi , and Stille —specifically focusing on their performance in coupling 2-substituted pyridines, the most notoriously difficult regioisomer.

The Core Challenge: The 2-Position Instability

The critical differentiator between these methods is their ability to handle the 2-metallated pyridine intermediate.

  • Suzuki: 2-Pyridylboronic acids undergo rapid protodeboronation (hydrolysis of the C–B bond) faster than the transmetalation step, often resulting in <10% yields.

  • Negishi: 2-Pyridylzinc reagents are thermodynamically stable and kinetically active, often solving the yield problem but introducing moisture sensitivity.

  • Stille: 2-Pyridylstannanes are stable and neutral but carry severe toxicity and purification penalties.

Mechanistic Failure Mode Analysis

To understand yield loss, one must visualize the competition between the productive catalytic cycle and the destructive side reaction.

Diagram 1: The Protodeboronation Trap (Suzuki Failure Mode)

The following diagram illustrates why standard Suzuki coupling often fails at the C2 position. The lone pair on the pyridine nitrogen facilitates a rapid hydrolysis mechanism that bypasses the Palladium cycle entirely.

Protodeboronation cluster_0 Reagent Instability Zone Node1 2-Pyridyl Boronic Acid Node2 Zwitterionic Intermediate (N-H...O-B Interaction) Node1->Node2 Rapid Equilibrium (pH dependent) Node4 Pd(II) Catalyst Node1->Node4 Transmetalation (Slow) Node3 Protodeboronated Byproduct (Pyridine - Dead End) Node2->Node3 Fast Hydrolysis (k_debor > k_transmetalation) Node5 Productive Cross-Coupling Node4->Node5 Reductive Elimination

Figure 1: The mechanism of protodeboronation. Note that the rate of hydrolysis (


) often exceeds the rate of transmetalation, leading to low yields.

Methodology Comparison & Yield Analysis

A. Suzuki-Miyaura: The "Slow-Release" Solution

Standard boronic acids are insufficient for C2-coupling. The industry standard has shifted toward MIDA (N-methyliminodiacetic acid) boronates . These reagents protect the boron atom, releasing the active boronic acid slowly (via hydrolysis) to keep its concentration low, thereby minimizing the second-order decomposition pathway while maintaining enough active species for the catalyst.

  • Best For: Late-stage functionalization, GMP processes (avoiding tin).

  • Critical Parameter: Control of water/base ratios to tune the release rate.

B. Negishi Coupling: The Kinetic Powerhouse

Organozinc reagents do not suffer from the same hydrolytic instability as boronates. 2-Pyridylzinc halides are stable species that undergo rapid transmetalation.

  • Best For: Difficult C2-couplings, sterically hindered substrates.

  • Critical Parameter: Preparation of the zinc reagent (Knochel-type Mg/Zn exchange vs. direct insertion).

C. Stille Coupling: The Neutral Robustness

Stille coupling operates under neutral conditions, avoiding the base-mediated decomposition seen in Suzuki. While yields are high, the toxicity of organotin reagents limits their use in late-stage pharma.

  • Best For: Acid/base sensitive substrates, complex natural product synthesis.

  • Critical Parameter: Removal of tin residues (destannylation).

Comparative Yield Data: Coupling of 2-Metallated Pyridines

Data synthesized from comparative studies (e.g., BenchChem, Burke Group, Knochel Group).

VariableStandard Suzuki MIDA-Suzuki Negishi (Zn) Stille (Sn)
Reagent 2-Pyridylboronic acid2-Pyridyl MIDA boronate2-Pyridylzinc bromide2-(Tributylstannyl)pyridine
Stability Very Poor (<1 hr)Excellent (Air Stable)Good (Inert atm)Excellent (Shelf Stable)
Yield (2-Py-Ph) < 10% (Decomposition)85 - 94% 88 - 95% 90 - 96%
Yield (3-Py-Ph) 80 - 90%> 95%> 95%> 95%
Toxicity LowLowModerateHigh (Neurotoxic)
Atom Economy HighModerateModeratePoor

Decision Matrix: Selecting the Right Method

Do not default to Suzuki. Use this logic flow to determine the optimal path for your specific pyridine substrate.

Figure 2: Strategic decision tree for pyridine cross-coupling methodologies.

Experimental Protocols

Protocol A: High-Yield Negishi Coupling (2-Pyridylzinc)

This protocol utilizes the stability of organozinc reagents to achieve >90% yields at the C2 position.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • i-PrMgCl·LiCl (TurboGrignard) (1.1 equiv)

  • ZnCl₂ (1.2 equiv, 1.0 M in THF)

  • Aryl Bromide/Iodide (0.8 equiv relative to Py)

  • Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)

Workflow:

  • Magnesiation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromopyridine in anhydrous THF. Cool to 0°C.

  • Exchange: Dropwise add i-PrMgCl·LiCl. Stir at 0°C for 30 mins. (Formation of 2-pyridylmagnesium chloride).

  • Transmetalation: Add ZnCl₂ solution dropwise. Remove cooling bath and stir at RT for 20 mins. Result: 2-Pyridylzinc chloride (Active Reagent).

  • Catalysis: In a separate vial, premix Pd(OAc)₂ and SPhos in THF for 5 mins (yellow solution). Add the Aryl Bromide.[1][2][3]

  • Coupling: Transfer the organozinc solution to the catalyst/halide mixture via cannula.

  • Reaction: Heat to 50°C for 2-4 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[4]

Why this works: The intermediate zinc reagent is not prone to protonolysis by trace moisture in the same way the boronate is prone to self-catalyzed hydrolysis. SPhos provides steric bulk to prevent Pd-N coordination.

Protocol B: MIDA-Boronate Suzuki Coupling (Slow Release)

This protocol mimics a syringe pump addition chemically, keeping free boronic acid levels low to prevent decomposition.

Reagents:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%) / XPhos (6 mol%)

  • Cu(OAc)₂ (0.5 equiv) – Co-catalyst essential for MIDA activation

  • Base: K₃PO₄ (5.0 equiv)

  • Solvent: DMF/IPA (4:1) or Dioxane/H₂O (5:1)[4]

Workflow:

  • Setup: Charge a vial with 2-Pyridyl MIDA boronate, Aryl halide, Pd catalyst, Ligand, and Copper salt.

  • Solvent: Add the solvent mixture (degassed).

  • Activation: Heat to 100°C.

  • Mechanism: The water/base hydrolyzes the MIDA protecting group slowly. The free boronic acid is generated in situ and immediately transmetalated to the Pd catalyst before it can decompose.

  • Completion: Reaction typically requires 4-12 hours.

Why this works: The MIDA ester is a reservoir. By controlling the hydrolysis rate (via temp and water conc.), you ensure the rate of transmetalation (


) > rate of decomposition (

).

References

  • Knochel, P., et al. (2013).[5] "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions." Organic Letters.

  • Burke, M. D., et al. (2011). "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition.

  • BenchChem. (2025).[4][6][7] "Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings."

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

  • Wipf, P. (2009).[2] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Wipf Group Group Meeting Reports.

Sources

Safety & Regulatory Compliance

Safety

4-Iodo-2-(methylsulfonyl)pyridine proper disposal procedures

Executive Summary: Operational Directives Immediate Action Required: 4-Iodo-2-(methylsulfonyl)pyridine is a Halogenated Organic compound.[1] Under no circumstances should this material or its solutions be commingled with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directives

Immediate Action Required: 4-Iodo-2-(methylsulfonyl)pyridine is a Halogenated Organic compound.[1] Under no circumstances should this material or its solutions be commingled with non-halogenated waste streams (e.g., Acetone, Ethanol) or aqueous drains.

Critical Disposal Metrics:

  • Primary Waste Stream: Halogenated Organic Waste.

  • Segregation Rule: Zero-tolerance mixing with oxidizers or strong acids.

  • Incineration Requirement: Requires high-temperature incineration with acid gas scrubbing (due to SOx and HI generation).

Hazard Identification & Chemical Logic

To ensure safety, we must understand the causality between the molecule's structure and the required disposal method. This is not just about following a rule; it is about preventing downstream chemical release.

Structural FeatureChemical HazardDisposal Implication
Iodine (C–I Bond) Weak C–I bond makes it susceptible to nucleophilic attack; heavy halogen.MUST be incinerated in facilities equipped with scrubbers to capture Hydrogen Iodide (HI) and Iodine gas (

).
Sulfone (

)
Electron-withdrawing group; generally thermally stable but generates Sulfur Oxides (

) upon combustion.
Contributes to acid rain if not scrubbed. strictly prohibits open burning or standard trash disposal.
Pyridine Ring Nitrogen-containing heterocycle.Potential for forming NOx during combustion; often carries distinct toxicity/irritant profiles requiring containment.

Senior Scientist Insight: The presence of the Iodine atom is the critical logistical factor. Many waste handlers charge a premium (3x–5x) for halogenated waste because it cannot be used as "fuel blending" in cement kilns (a common disposal method for non-halogenated solvents) without violating emission standards. Segregation is a financial and environmental imperative.

Waste Segregation Strategy

The following decision logic ensures you remain compliant with RCRA (Resource Conservation and Recovery Act) guidelines and minimize disposal costs.

Visual Workflow: Segregation Logic

WasteSegregation Start Waste Generation: 4-Iodo-2-(methylsulfonyl)pyridine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, gloves, paper) StateCheck->Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid SolidAction Solid Hazardous Waste Bin (Tag: Toxic, Halogenated) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Ethyl Acetate, Hexane) SolventCheck->NonHaloSolv StreamA Stream A: Halogenated Waste (Do NOT dilute) HaloSolv->StreamA NonHaloSolv->StreamA   CONTAMINATED: Must go to Halo Stream

Figure 1: Decision tree for segregating 4-Iodo-2-(methylsulfonyl)pyridine waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute reclassifies the entire mixture as Halogenated.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagent, contaminated weigh boats, silica gel from columns, gloves.

  • Containment: Place items in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "Solid Debris contaminated with 4-Iodo-2-(methylsulfonyl)pyridine."

    • Hazards: Check "Toxic" and "Irritant."

  • Secondary Containment: Seal the bag/jar and place it inside the satellite accumulation area's solid waste drum.

  • Prohibition: Do NOT place in "Sharps" containers unless needles are actually present. Do NOT place in regular trash.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, rotovap traps, extraction layers.

  • Selection of Container: Use an HDPE or Glass carboy. Avoid metal containers if the solution is acidic, as the sulfone/iodide combo can be corrosive over time.

  • The "1% Rule": Even if the 4-Iodo-2-(methylsulfonyl)pyridine is only 1% of the solution in Ethyl Acetate (a non-halogenated solvent), the entire volume must be treated as Halogenated Waste .

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual reactive species (e.g., acid chlorides, strong bases) from the synthesis step, quench carefully before adding to the waste carboy.

    • Self-Validating Step: Test pH of the waste stream. Ideally, keep pH between 5–9 to prevent container degradation or gas evolution.

  • Tagging:

    • List all solvents (e.g., "Dichloromethane 90%, 4-Iodo-2-(methylsulfonyl)pyridine <5%").

    • CRITICAL: Explicitly write "Contains IODINE" on the tag if your facility requires heavy halogen segregation.

Emergency Procedures: Spill Management

In the event of a spill, the primary risk is inhalation of dust (if solid) or vapors (if in solution).

Visual Workflow: Spill Response

SpillResponse Assess 1. Assess Volume & Threat (Is it >100g or outside hood?) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Minor Spill Evacuate Call EHS / Fire Dept Assess->Evacuate Major Spill Contain 3. Containment (Circle spill with absorbent socks) PPE->Contain Clean 4. Absorption (Use vermiculite or chem-pads) Contain->Clean Disposal 5. Disposal (Bag as Hazardous Solid Waste) Clean->Disposal

Figure 2: Operational workflow for managing minor laboratory spills.

Decontamination Step: After removing the bulk material, wipe the surface with a 10% Sodium Thiosulfate solution.

  • Scientific Logic:[1] Thiosulfate reduces any free Iodine (

    
    ) that may have liberated (indicated by yellow/brown staining) back to colorless, water-soluble Iodide (
    
    
    
    ), minimizing toxicity and vapor pressure.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Temple University EHS. Halogenated Solvents in Laboratories - Disposal Guide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Iodo-2-(methylsulfonyl)pyridine

CAS: 1193244-95-9 (Primary) | Molecular Formula: C₆H₆INO₂S Executive Safety Directive For Immediate Attention: This compound combines a halogenated pyridine core with a sulfonyl moiety. While specific toxicological data...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1193244-95-9 (Primary) | Molecular Formula: C₆H₆INO₂S

Executive Safety Directive

For Immediate Attention: This compound combines a halogenated pyridine core with a sulfonyl moiety. While specific toxicological data for this exact intermediate is often limited, its structural analogs (iodopyridines and methylsulfones) dictate a Level 2 Biosafety / Chemical Hazard approach .

The Core Risk: The primary operational risks are respiratory sensitization from dust inhalation and rapid transdermal absorption if solubilized in organic carriers (e.g., DCM, DMSO). Standard 4-mil nitrile gloves are insufficient for prolonged handling of stock solutions.

Hazard Profile & Risk Assessment

As a Senior Application Scientist, I categorize this material based on the "Worst-Case Analog" principle, deriving risks from its functional groups.

Functional GroupAssociated Hazard (GHS Class)Physiological Impact
Pyridine Ring Acute Tox. 4 (H302/H312); Skin Irrit. 2 (H315)Potential neurological effects; rapid absorption through skin; characteristic unpleasant odor (olfactory fatigue possible).
Iodine Substituent Eye Irrit.[1][2] 2A (H319); STOT SE 3 (H335)Increases lipophilicity (enhancing skin absorption); acts as a potent alkylating agent precursor.
Methylsulfonyl Skin/Eye IrritantGenerally stable, but contributes to mucous membrane irritation upon inhalation of dust.

Critical Warning: Do not rely solely on odor detection. Pyridine derivatives can cause olfactory fatigue, masking dangerous concentrations.

Personal Protective Equipment (PPE) Matrix

The "Double-Shell" Glove Protocol

Standard laboratory nitrile gloves (4-6 mil) offer poor resistance to pyridine derivatives in organic solvents, often degrading in <10 minutes. You must use a stratified approach.

A. Hand Protection[1][3][4][5][6]
  • Layer 1 (Inner - Chemical Barrier): Laminate Film Gloves (e.g., Silver Shield® / North Silvers) .

    • Why: These provide >4 hours of breakthrough time against pyridines and chlorinated solvents.

  • Layer 2 (Outer - Mechanical/Dexterity): High-Grip Nitrile (minimum 5 mil) .

    • Why: Laminate gloves are slippery and ill-fitting. The outer nitrile layer secures the inner glove and provides grip for handling glassware.

    • Protocol: Inspect the inner laminate layer for crinkles or tears before donning the outer nitrile.

B. Respiratory Protection[3][7]
  • Solid Handling (Weighing): If a certified fume hood is unavailable, a P100 (HEPA) half-face respirator is mandatory. N95 masks do not provide a sufficient seal against fine organic dusts.

  • Solution Handling: All work must be performed in a chemical fume hood with a face velocity of 80–100 fpm .

C. Eye & Body Protection[3][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are required. Safety glasses with side shields are insufficient for powders that can drift around gaps.

  • Body: Chemical-resistant lab coat (buttoned to neck) + Tyvek® sleeves if working with volumes >100 mg to bridge the gap between glove and coat cuff.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 4-Iodo-2-(methylsulfonyl)pyridine State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution (DCM/DMSO) State->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Liquid->SolventCheck HoodYes Standard PPE: Nitrile Gloves (Double) Goggles + Lab Coat Work in Hood HoodCheck->HoodYes Yes HoodNo Escalated PPE: P100 Respirator Chemical Goggles Tyvek Sleeves HoodCheck->HoodNo No Halogenated Chlorinated (DCM/CHCl3) or Pyridine-rich SolventCheck->Halogenated Polar Polar Aprotic (DMSO/DMF) SolventCheck->Polar Laminate REQUIRED: Silver Shield Laminate Liner under Nitrile Outer Halogenated->Laminate Standard Double Nitrile (Change every 30m) Polar->Standard

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer
  • Objective: Prevent particulate dispersion.

  • Protocol:

    • Static Control: Use an anti-static gun on the weighing boat and spatula. Halogenated heterocycles are prone to static charge and "jumping."

    • Containment: Place the balance inside the fume hood. If this is impossible, use a pyramid glove bag.

    • Cleanup: Immediately wipe the balance area with a wet tissue (acetone-dampened) to capture invisible dust. Dispose of this tissue as hazardous solid waste.

Phase 2: Solubilization
  • Objective: Mitigate permeation risks.

  • Protocol:

    • Don PPE: Apply the "Double-Shell" glove method (Laminate + Nitrile).

    • Addition: Add solvent slowly. Sulfones can exhibit exothermic heats of solution.

    • Venting: Do not cap the vial tightly immediately if the solvent is volatile (e.g., DCM); pressure buildup can cause aerosolization upon reopening. Use a septum with a bleed needle if necessary.

Phase 3: Disposal & Decontamination
  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: The Iodine atom strictly classifies this as halogenated. Do not mix with non-halogenated solvents, as this complicates incineration.

  • Glassware: Rinse 3x with Acetone. Collect rinsate in Halogenated Waste.

Emergency Response Protocol

Spill Response (Solid)
  • Evacuate: Clear the immediate 3-meter radius.

  • PPE Up: Don P100 respirator and goggles.

  • Cover: Gently cover the powder with oil-soaked paper towels (mineral oil works best) to prevent dust from becoming airborne.

  • Scoop: Lift the towels and powder together. Do not sweep dry.

Exposure First Aid[1]
  • Eye Contact: Flush for 15 minutes minimum.[1] The sulfonyl group can cause delayed irritation; do not stop flushing even if pain subsides.

  • Skin Contact:

    • Remove contaminated clothing immediately.[5][6][7]

    • Wash with soap and water.[2][3][6] Do not use alcohol or acetone , as these solvents will drive the iodinated compound deeper into the dermal layer.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54066224, 4-Iodo-2-(methylsulfonyl)pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine (1910.1000 Table Z-1). Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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4-Iodo-2-(methylsulfonyl)pyridine
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Reactant of Route 2
4-Iodo-2-(methylsulfonyl)pyridine
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